aldehydo-D-Xylose
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-VPENINKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25702-75-4 | |
| Record name | Polyxylose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0023745 | |
| Record name | D-Xylose | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 g dissolves in 0.8 ml water; sol in pyridine & hot alc | |
| Record name | (D)-XYLOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.525 @ 20 °C/4 °C | |
| Record name | (D)-XYLOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic needles or prisms, White crystalline powder | |
CAS No. |
58-86-6, 25990-60-7, 41247-05-6 | |
| Record name | (+)-Xylose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | dl-Xylose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25990-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Xylose [USAN] | |
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| Record name | Xylose | |
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| Record name | Xylose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09419 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | xylose | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760130 | |
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| Record name | D-Xylose | |
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| Record name | DL-xylose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TA934AKO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (D)-XYLOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
153-154 °C | |
| Record name | (D)-XYLOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to Aldehydo-D-Xylose: From Chemical Structure to Pharmaceutical Applications
This guide provides a comprehensive technical overview of aldehydo-D-xylose, a pentose sugar of significant interest to researchers, scientists, and drug development professionals. We will delve into its fundamental chemical properties, biological significance, and diverse applications, with a focus on providing actionable insights and methodologies for laboratory and clinical research.
Unveiling the Chemical Architecture of D-Xylose
D-xylose, a five-carbon aldose monosaccharide with the chemical formula C₅H₁₀O₅, exists in equilibrium between its linear aldehydo-form and cyclic hemiacetal structures.[1] Understanding this dynamic interplay is crucial for predicting its reactivity and behavior in various chemical and biological systems.
The Acyclic Form: this compound
In its open-chain form, D-xylose possesses an aldehyde functional group at the C1 position, which is responsible for its classification as a reducing sugar.[1] The "D" designation refers to the stereochemical configuration of the hydroxyl group on the chiral carbon furthest from the aldehyde group (C4), which is on the right side in a Fischer projection.
Ring-Chain Tautomerism: Pyranose and Furanose Forms
In aqueous solutions, the open-chain form of D-xylose is a minor component of an equilibrium that strongly favors the formation of cyclic hemiacetals. This occurs through the intramolecular reaction of one of the hydroxyl groups with the aldehyde group.
-
Pyranose Forms: The reaction between the hydroxyl group at C5 and the aldehyde at C1 results in a six-membered ring structure, analogous to pyran. These are the most abundant forms of D-xylose in solution. The formation of the new chiral center at C1 (the anomeric carbon) leads to two diastereomers: α-D-xylopyranose and β-D-xylopyranose.[2] The orientation of the anomeric hydroxyl group relative to the CH₂OH group at C5 distinguishes these anomers.
-
Furanose Forms: A five-membered ring, analogous to furan, can also form through the reaction of the C4 hydroxyl group with the aldehyde. This results in α-D-xylofuranose and β-D-xylofuranose. These forms are generally less stable and present in smaller proportions in solution.
The equilibrium distribution of these tautomers is influenced by factors such as solvent and temperature.[3]
Caption: Ring-chain tautomerism of D-xylose in solution.
Physicochemical Properties of D-Xylose
A thorough understanding of D-xylose's physical and chemical properties is essential for its application in research and development.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O₅ | [4] |
| Molecular Weight | 150.13 g/mol | [4] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 154-158 °C | [5] |
| Solubility in Water | Highly soluble (1 g dissolves in 0.8 mL) | [1] |
| Solubility in Ethanol | Slightly soluble | [4] |
| Other Solvents | Soluble in pyridine and hot alcohol. | [5] |
| Sweetness | Approximately 40% as sweet as sucrose. | [6] |
| Reducing Property | Yes, due to the presence of a free aldehyde group in its open-chain form. | [1] |
Stability: D-xylose is stable at room temperature.[1] However, it can undergo degradation at elevated temperatures, particularly in acidic or alkaline conditions, leading to the formation of compounds like furfural.[7][8] The kinetics of this degradation are dependent on pH and temperature.[7]
Biological Significance and Metabolic Pathways
While not a primary energy source for humans in the way glucose is, D-xylose plays a crucial role in diagnostics and is metabolized through several pathways in various organisms.
The D-Xylose Absorption Test: A Diagnostic Tool
The D-xylose absorption test is a well-established clinical diagnostic tool used to assess malabsorption in the small intestine.[9] Since D-xylose is absorbed passively and does not require enzymatic digestion, its presence in blood and urine after oral administration provides a direct measure of the absorptive capacity of the intestinal mucosa.
Metabolic Fates of D-Xylose
In organisms that can metabolize it, D-xylose is primarily channeled into the pentose phosphate pathway. Several distinct initial pathways exist for its conversion:
-
Oxido-reductase Pathway: Found in eukaryotic microorganisms, this pathway involves a two-step conversion of D-xylose to D-xylulose. Xylose reductase (XR) first reduces D-xylose to xylitol, which is then oxidized to D-xylulose by xylitol dehydrogenase (XDH).[10]
-
Isomerase Pathway: Predominantly found in prokaryotes, this pathway utilizes the enzyme xylose isomerase to directly convert D-xylose to D-xylulose.[10]
-
Weimberg Pathway (Oxidative): In this pathway, D-xylose is oxidized to D-xylono-lactone and then to D-xylonic acid. Subsequent enzymatic steps convert it to 2-ketoglutarate, an intermediate of the citric acid cycle.[10]
-
Dahms Pathway (Oxidative): Similar to the Weimberg pathway initially, the intermediate 2-keto-3-deoxy-xylonate is cleaved by an aldolase into pyruvate and glycolaldehyde.[10]
Caption: Major initial metabolic pathways of D-xylose.
In humans, a significant portion of absorbed D-xylose is excreted unchanged in the urine.[11] However, some metabolism does occur, with evidence of its conversion to CO₂.[11] The transport of D-xylose across the human small intestine appears to be a passive, Na+-independent process.[12]
Applications in Drug Development and Research
The unique chemical and physical properties of D-xylose make it a valuable molecule in the pharmaceutical industry.
D-Xylose as a Chiral Building Block
The well-defined stereochemistry of D-xylose makes it an attractive and inexpensive starting material for the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). It has been utilized in the synthesis of various compounds, including antiviral agents like β-thymidine, a key intermediate for azidothymidine (AZT).[13] The synthesis of other bioactive molecules, such as certain anti-influenza agents, has also been explored using D-xylose derivatives.[14]
Role as a Pharmaceutical Excipient
D-xylose can be used as a functional excipient in oral solid dosage forms.[15][16] Its properties as a sweetener can improve the palatability of oral formulations.[15] Furthermore, as a sugar, it can be employed in various formulation strategies to enhance the solubility and bioavailability of poorly water-soluble drugs.[16] Its potential use in controlled-release drug delivery systems is also an area of interest.[17]
The Maillard Reaction in a Pharmaceutical Context
The free aldehyde group of D-xylose makes it susceptible to the Maillard reaction, a non-enzymatic browning reaction with amino acids, peptides, and proteins.[18] This reaction is of particular importance in the formulation of protein-based drugs and can impact the stability and efficacy of the final product. Understanding the kinetics and mechanism of the Maillard reaction between D-xylose and specific amino acids, such as lysine, is critical for formulation scientists.[15] Pentoses like D-xylose are generally more reactive in the Maillard reaction than hexoses.[15]
Experimental Protocols for the Analysis of D-Xylose
Accurate and reliable quantification of D-xylose is crucial for both clinical diagnostics and research. Below are detailed methodologies for its analysis.
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
This method is suitable for the quantification of D-xylose in various matrices, including biological fluids and hydrolysates.
Protocol:
-
Sample Preparation:
-
For plasma/serum: Deproteinize the sample by adding 3 volumes of cold acetonitrile or methanol, vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant.
-
For urine: Dilute the sample with deionized water as needed.
-
Filter all samples through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A dedicated carbohydrate analysis column, such as an amino- or polymer-based column (e.g., Aminex HPX-87P).
-
Mobile Phase: Degassed deionized water or a dilute acid solution (e.g., 0.005 M H₂SO₄).
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Column Temperature: 60 - 85 °C.
-
Detector: Refractive Index Detector (RID), maintained at a stable temperature.
-
Injection Volume: 10 - 20 µL.
-
-
Quantification:
-
Prepare a series of D-xylose standards of known concentrations in the same matrix as the samples.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of D-xylose in the samples by interpolating their peak areas from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for D-xylose analysis, but requires derivatization to increase its volatility.
Protocol:
-
Sample Preparation and Derivatization:
-
To an aliquot of the sample (e.g., deproteinized plasma or diluted urine), add an internal standard (e.g., a stable isotope-labeled xylose or another sugar not present in the sample).
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Oximation: Add a solution of hydroxylamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried residue. Heat at 70-90 °C for 30-60 minutes to convert the aldehyde group to an oxime.[19]
-
Silylation: Cool the sample and add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[20] Heat at 70-90 °C for another 30-60 minutes to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.[19]
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature of around 300 °C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor characteristic ions for the D-xylose derivative and the internal standard.
-
-
Quantification:
-
Perform the same derivatization procedure on a series of D-xylose standards.
-
Generate a calibration curve by plotting the ratio of the peak area of the D-xylose derivative to the peak area of the internal standard against the concentration of the standards.
-
Calculate the concentration of D-xylose in the samples from this calibration curve.
-
Enzymatic Assay
Enzymatic assays provide a highly specific and rapid method for D-xylose quantification.
Protocol:
-
Principle: The assay is based on the oxidation of D-xylose to D-xylonic acid by the enzyme xylose dehydrogenase, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of D-xylose in the sample.[21][22]
-
Reagents:
-
Buffer (e.g., 50 mM phosphate buffer, pH 7.5-8.0).
-
NAD⁺ solution.
-
Xylose dehydrogenase (and xylose mutarotase to facilitate the conversion between anomers).[22]
-
D-xylose standard solution.
-
-
Procedure:
-
Pipette the sample, buffer, and NAD⁺ solution into a cuvette or microplate well.
-
Mix and incubate for a few minutes to allow for temperature equilibration and to record a baseline absorbance (A1) at 340 nm.
-
Initiate the reaction by adding the xylose dehydrogenase/mutarotase solution.
-
Incubate at a controlled temperature (e.g., 25-37 °C) for a sufficient time for the reaction to go to completion (typically 5-10 minutes).
-
Record the final absorbance (A2) at 340 nm.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA = A2 - A1) for both the sample and a reagent blank.
-
Subtract the ΔA of the blank from the ΔA of the sample.
-
Calculate the concentration of D-xylose using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 L·mol⁻¹·cm⁻¹).
-
Caption: Principle of the enzymatic assay for D-xylose quantification.
Conclusion
This compound, while a simple pentose sugar, possesses a rich chemistry and a diverse range of applications that are of significant interest to the scientific and pharmaceutical communities. Its unique structural features, reactivity, and biological roles make it a valuable tool in diagnostics, a versatile building block in synthetic chemistry, and a functional excipient in drug formulation. A thorough understanding of its properties and the availability of robust analytical methods are paramount for harnessing its full potential in advancing research and drug development.
References
- 1. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effect on xylose conversion under catalyst-free conditions: insights from molecular dynamics simulation and experiments - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Conformations of d-xylose: the pivotal role of the intramolecular hydrogen-bonding - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The Kinetics Studies on Hydrolysis of Hemicellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2017109046A1 - Enzymatic method for the evaluation of xylose - Google Patents [patents.google.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ias.ac.in [ias.ac.in]
- 12. Synthesis and Anti-Influenza A Virus Activity of 6′-amino-6′-deoxy-glucoglycerolipids Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. researchgate.net [researchgate.net]
- 15. Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serum xylose analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 21. youtube.com [youtube.com]
- 22. Development of a xylosyltransferase-I-selective UPLC MS/MS activity assay using a specific acceptor peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Aldehydo-D-Xylose: Discovery and Natural Occurrence
Introduction to Aldehydo-D-Xylose: The Ubiquitous Pentose
This compound, commonly known as D-xylose, is a five-carbon monosaccharide—an aldopentose—that holds a significant, albeit often underappreciated, position in the landscape of biochemistry and natural product chemistry.[1] While glucose reigns as the primary cellular fuel, D-xylose is the second most abundant carbohydrate in nature, forming the structural backbone of a vast array of plant-based biomass.[2] Its open-chain form, characterized by a terminal aldehyde group, is responsible for its classification as a reducing sugar.[3] This guide provides a comprehensive exploration of the historical discovery of this "wood sugar," its chemical identity, its widespread natural occurrence, and the fundamental biological pathways it inhabits. For researchers and drug development professionals, a deep understanding of D-xylose is foundational for fields ranging from biofuel production and nutritional science to glycoscience and the development of novel therapeutics.
Part 1: The Historical Unraveling of a Core Monosaccharide
The discovery and structural elucidation of D-xylose are intrinsically linked to the golden age of carbohydrate chemistry in the late 19th century. This era was marked by a systematic effort to understand the structure and stereochemistry of simple sugars, a challenge met with rudimentary analytical tools but profound intellectual rigor.
First Isolation: The Birth of "Wood Sugar"
The journey of D-xylose began in 1881 when the Finnish scientist, Koch, successfully isolated a novel sugar from wood.[1] In recognition of its origin, it was named "xylose," derived from the Ancient Greek word xylon (ξύλον), meaning "wood".[1] This initial discovery established its identity as a key constituent of woody plant material. However, its precise chemical structure and relationship to other known sugars remained a puzzle.
Emil Fischer: Architect of Sugar Stereochemistry
While Koch first isolated xylose, it was the monumental work of German chemist Emil Fischer that provided the framework to understand its exact structure and stereochemistry. Fischer's contributions to carbohydrate chemistry, for which he was awarded the Nobel Prize in Chemistry in 1902, were transformative.[4][5]
His key innovations directly enabled the characterization of D-xylose:
-
Phenylhydrazine Reaction: Fischer's discovery of phenylhydrazine in 1875 was a pivotal breakthrough.[6] He demonstrated that this reagent reacts with the aldehyde or ketone group of sugars to form crystalline derivatives called phenylhydrazones and, with excess reagent, osazones.[4] These well-defined crystals with sharp melting points were instrumental in identifying and differentiating sugars that were otherwise difficult to characterize.[5]
-
Structural Proof and Stereoisomerism: Through a series of elegant transformations, including oxidation to aldonic acids and the formation of common osazones, Fischer established the aldehyde-containing, straight-chain nature of glucose and other monosaccharides.[4][6] This work established the principles of stereoisomerism in sugars, confirming the Le Bel–Van 't Hoff rule of the asymmetric carbon atom.[5] His development of the Fischer projection provided a standardized two-dimensional representation of the three-dimensional structure of carbohydrates, which remains a cornerstone of organic chemistry today.[5][6]
Fischer's systematic approach and foundational discoveries allowed for the definitive structural elucidation of D-xylose as one of the possible aldopentoses, establishing its specific stereochemical configuration.
Part 2: Chemical and Structural Identity of this compound
D-xylose is an aldopentose, meaning it contains five carbon atoms and a terminal aldehyde functional group in its acyclic form.[1] This aldehyde group confers reducing properties to the molecule.[3][7] In aqueous solutions, D-xylose exists in equilibrium between its linear aldehydo form and its more stable cyclic hemiacetal forms. The cyclic structures are predominantly six-membered rings (pyranoses) but can also be five-membered rings (furanoses), each with distinct anomers (α and β).[3]
Core Chemical and Physical Data
The fundamental properties of D-xylose are summarized below, providing essential data for experimental design and analysis.
| Property | Value | Source(s) |
| IUPAC Name | (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal | [8] |
| Molecular Formula | C₅H₁₀O₅ | [3][8] |
| Molecular Weight | 150.13 g/mol | [8][9] |
| CAS Number | 58-86-6 | [10] |
| Appearance | White crystalline powder or needles | [3][11] |
| Melting Point | 153-158 °C | [9][10] |
| Water Solubility | High (1g dissolves in ~0.8 mL) | [9] |
| Optical Rotation [α]D | Starts at +92° and equilibrates to +18.6° | [9] |
Structural Representations of D-Xylose
The equilibrium between the linear and cyclic forms of D-xylose is a critical concept in its chemistry. The open-chain aldehydo form is the reactive species in many chemical tests, while the cyclic forms predominate in solution.
Part 3: Natural Occurrence and Biological Significance
D-Xylose is pervasive throughout the biosphere, primarily as a structural component in plants but also playing vital roles in animal and microbial biochemistry.
Prevalence in the Plant Kingdom
The vast majority of D-xylose in nature is locked within the complex polysaccharide xylan.[1] Xylan is a primary constituent of hemicellulose, which, along with cellulose and lignin, forms the structural matrix of plant cell walls.[2][11]
-
Hardwoods and Agricultural Residues: Sources like birchwood can have a xylan content as high as 30%.[1] Agricultural byproducts such as corncobs, straw, cottonseed hulls, and pecan shells are also exceptionally rich in this sugar.[12]
-
Fruits and Vegetables: D-xylose is also found in smaller quantities in many edible plants, including fruits like strawberries, raspberries, and pears, and vegetables such as cauliflower and spinach.[3][12]
The table below provides a summary of D-xylose content in various natural sources, highlighting its abundance in non-edible biomass which is of great interest for industrial applications.
| Natural Source | Form | Approximate D-Xylose Content (%) | Primary Use of Source |
| Birchwood | Hemicellulose | ~30% | Industrial Xylitol Production |
| Corncobs | Hemicellulose | ~2.8% | Industrial Xylitol Production |
| Birch Bark | Hemicellulose | ~2.5% | Industrial Xylitol Production |
| Cottonseed Hulls | Hemicellulose | ~2.0% | Animal Feed, Industrial Use |
| Almond Shells | Hemicellulose | ~1.8% | Industrial Xylitol Production |
| Strawberries | Free/Polymer | Trace | Food |
| Raspberries | Free/Polymer | Trace | Food |
Role in Animal Glycobiology
In humans and other animals, D-xylose is not a major nutrient but plays a crucial and highly specific role in the biosynthesis of proteoglycans—large molecules consisting of a core protein covalently attached to glycosaminoglycan (GAG) chains.[1]
-
Initiation of GAG Synthesis: D-xylose is the first sugar added to specific serine or threonine residues on the core protein, a critical initiating step for the assembly of GAG chains like heparan sulfate and chondroitin sulfate. This transfer is catalyzed by enzymes known as protein xylosyltransferases (XYLT1, XYLT2).[1] These proteoglycans are essential components of the extracellular matrix and connective tissues, playing roles in cell signaling, adhesion, and structural support.
-
Diagnostic Use: The D-xylose absorption test is a clinical tool used to assess the absorptive capacity of the small intestine, helping to diagnose malabsorption syndromes.[12][13]
Presence in Microorganisms
D-xylose is a key metabolite in many microorganisms. It is found in or produced by yeast such as Saccharomyces cerevisiae and bacteria like Escherichia coli.[8][9] Microbes have evolved diverse and efficient pathways to catabolize D-xylose, a topic of intense research for the production of biofuels and other valuable chemicals from lignocellulosic biomass.[14][15]
Part 4: Biosynthesis and Metabolic Fates
The creation and breakdown of xylose are fundamental biochemical processes. In plants, its synthesis is vital for cell wall construction, while in microbes, its catabolism provides a key source of carbon and energy.
Biosynthesis of UDP-Xylose in Plants
In plants, D-xylose is not synthesized as a free sugar but as an activated nucleotide sugar, UDP-α-D-xylose, which serves as the donor for xylosyltransferases.[16][17] This is the primary precursor for xylan and xyloglucan biosynthesis.[17] The major de novo pathway begins with UDP-glucose.[17]
-
Oxidation: UDP-glucose is oxidized to UDP-glucuronic acid (UDP-GlcA) by the cytosolic enzyme UDP-glucose dehydrogenase (UGDH).[16][17] This two-step oxidation requires NAD+ as a cofactor.
-
Decarboxylation: UDP-GlcA is then irreversibly decarboxylated to form UDP-xylose. This reaction is catalyzed by UDP-xylose synthase (UXS), also known as UDP-GlcA decarboxylase.[16][18]
Core Metabolic Pathways in Microorganisms
Microorganisms typically utilize one of two primary pathways to channel D-xylose into the central pentose phosphate pathway (PPP).[14]
-
Oxido-Reductase Pathway: Found in eukaryotic microbes like yeast and fungi, this pathway involves two steps. First, D-xylose is reduced to the sugar alcohol xylitol by xylose reductase (XR). Second, xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH).[14][19]
-
Isomerase Pathway: Common in prokaryotes, this pathway is more direct. The enzyme xylose isomerase (XI) directly converts D-xylose into its ketose isomer, D-xylulose.[14][19]
In both pathways, the resulting D-xylulose is phosphorylated by xylulokinase (XK) to form D-xylulose-5-phosphate, which is a key intermediate of the PPP.[19]
Part 5: Experimental Protocol: Isolation of D-Xylose from Corncobs
This section provides a detailed methodology for the isolation of D-xylose from a widely available lignocellulosic source, corncobs. The protocol is based on the principle of acid hydrolysis of hemicellulose.
Causality: The protocol's effectiveness relies on using dilute acid under heat to catalytically cleave the β-1,4-glycosidic bonds holding the D-xylose units together within the xylan polymer, releasing them as free monosaccharides. Subsequent steps are designed to separate these sugars from insoluble lignin and other degradation products.
Self-Validation: Each stage includes checks to ensure the process is proceeding correctly. The pH after neutralization must be confirmed, the removal of colored impurities is visually assessed, and the final product's identity is validated against a pure standard using analytical techniques.
Methodology
-
Material Preparation:
-
Obtain dry corncobs and grind them into a fine powder (e.g., 20-40 mesh) using a Wiley mill.
-
Dry the powder in an oven at 60°C overnight to remove residual moisture. This ensures accurate mass measurements and efficient acid penetration.
-
-
Dilute Acid Hydrolysis:
-
In a pressure-resistant flask, combine the dried corncob powder with 2% (v/v) sulfuric acid (H₂SO₄) at a solid-to-liquid ratio of 1:10 (w/v).
-
Seal the flask and heat in an autoclave or oil bath at 121°C for 60 minutes. This combination of temperature, time, and acid concentration is optimized to maximize xylose yield while minimizing its degradation to furfural.
-
-
Neutralization and Filtration:
-
Cool the reaction mixture to room temperature.
-
Slowly add solid calcium carbonate (CaCO₃) or a calcium hydroxide (Ca(OH)₂) slurry while stirring until the pH of the hydrolysate reaches 5.0-5.5. This neutralizes the sulfuric acid, precipitating it as insoluble calcium sulfate (gypsum).
-
Filter the mixture through a Buchner funnel with filter paper to remove the solid residue, which contains lignin and calcium sulfate. The resulting liquid is the crude xylose solution.
-
-
Decolorization and Purification:
-
Add activated charcoal to the crude xylose solution (approximately 2% w/v).
-
Heat the solution to 70°C and stir for 30 minutes. The activated charcoal adsorbs colored impurities and other degradation byproducts.
-
Filter the hot solution to remove the charcoal. The filtrate should be a clear, light-yellow solution.
-
For higher purity, the solution can be passed through sequential columns of cation and anion exchange resins.
-
-
Crystallization:
-
Concentrate the purified filtrate using a rotary evaporator under reduced pressure at 60°C until a thick syrup is formed.
-
Transfer the syrup to a beaker, add a small amount of ethanol to reduce solubility, and cool in an ice bath while scratching the inner wall with a glass rod to induce crystallization.
-
Collect the D-xylose crystals by filtration and wash with a small amount of cold ethanol.
-
Dry the crystals in a desiccator.
-
-
Analysis and Validation:
-
Confirm the identity and purity of the crystals against a D-xylose standard using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.
-
Isolation Workflow
References
- 1. Xylose - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
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- 8. This compound | C5H10O5 | CID 644160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. D(+)-Xylose | 58-86-6 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. Food Sources High in D-Xylose: Natural Foods and Plants [bshingredients.com]
- 13. caringsunshine.com [caringsunshine.com]
- 14. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. The Synthesis of UDP-xylose: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stereochemistry and Enantiomeric Forms of aldehydo-D-Xylose
<_ 2_0_1_4_5_2_5_5_0_0>
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the stereochemical intricacies of aldehydo-D-xylose and its enantiomeric counterpart, L-xylose. As an aldopentose, the spatial arrangement of its constituent atoms dictates its biological function and potential therapeutic applications. Understanding these nuances is paramount for professionals engaged in carbohydrate chemistry, drug design, and molecular biology.
Fundamental Stereochemistry of Xylose
Xylose is an aldopentose, a five-carbon monosaccharide with an aldehyde functional group in its open-chain form.[1] The core of its stereochemistry lies in its chiral centers, which are carbon atoms bonded to four different groups.[2]
Chiral Centers and Fischer Projections
In its linear, or aldehydo, form, D-xylose possesses three chiral centers at carbons 2, 3, and 4.[2] The spatial orientation of the hydroxyl (-OH) groups attached to these carbons determines the specific stereoisomer. The "D" designation in D-xylose signifies that the hydroxyl group on the chiral carbon furthest from the aldehyde group (C4) is positioned on the right side in a Fischer projection.[3][4] Conversely, L-xylose, its enantiomer, has the -OH group on C4 on the left.[3][5]
The IUPAC name for D-xylose, which precisely describes its stereochemistry, is (2R, 3S, 4R)-2,3,4,5-tetrahydroxypentanal.[2] Its enantiomer, L-xylose, has the opposite configuration at all chiral centers: (2S, 3R, 4S)-2,3,4,5-tetrahydroxypentanal.[6]
Fischer projection of this compound.
Cyclization and Anomeric Forms: Haworth Projections
In aqueous solutions, the open-chain aldehyde form of xylose is in equilibrium with its cyclic hemiacetal forms.[7] This intramolecular reaction occurs between the aldehyde group at C1 and the hydroxyl group at C5, forming a more stable six-membered ring known as a pyranose.[1][8] This cyclization creates a new chiral center at C1, the anomeric carbon.
The two resulting stereoisomers at the anomeric carbon are called anomers, designated as α and β.[8] In a Haworth projection, for D-xylose, the α-anomer is characterized by the anomeric hydroxyl group being on the opposite side of the ring from the CH2OH group (C5). In the β-anomer, the anomeric hydroxyl group is on the same side.[9] The interconversion between these forms is a dynamic process.[7]
Equilibrium between linear and cyclic forms of D-xylose.
Enantiomeric Forms: D-Xylose vs. L-Xylose
Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[5] D-xylose and L-xylose are such a pair, exhibiting identical physical properties in a non-chiral environment, except for their interaction with plane-polarized light.[10]
| Property | D-Xylose | L-Xylose |
| Natural Abundance | Abundant in nature, a key component of hemicellulose.[1] | Rare in nature.[10][11] |
| Biological Role | Metabolized by many organisms; used in diagnostics for malabsorption.[10][12] | Not readily metabolized by most organisms.[10] |
| Specific Rotation | Dextrorotatory (+) | Levorotatory (-)[1] |
| Potential Applications | Food sweetener, biofuel production, diagnostic agent.[10] | Chiral building block in organic synthesis, potential in drug development (antiviral, anticancer).[10][11] |
Biological Significance and Applications
D-xylose is the naturally occurring form and plays a structural role in plant cell walls as a major component of hemicellulose.[13] In humans, it is used in the D-xylose absorption test to assess the function of the small intestine.[10]
L-xylose, being the non-natural enantiomer, is not easily metabolized by most biological systems.[10] This property makes it a valuable chiral precursor in the synthesis of other important molecules, such as L-ascorbic acid (Vitamin C) and various therapeutic agents.[11] Derivatives of L-xylose have shown potential as inhibitors of urinary glucose reabsorption, suggesting applications in diabetes treatment.[11] Polyhydroxypyrrolidines derived from L-xylose have demonstrated antitumor and anti-HIV properties.[11]
Experimental Methodologies
Synthesis of L-Xylose
The relative scarcity of L-xylose necessitates its synthesis for research and development purposes. Several synthetic routes have been established:
-
From D-Gluconolactone: A multi-step chemical synthesis can yield L-xylose from the readily available D-glucono-1,5-lactone.[14]
-
Enzymatic Isomerization: L-xylulose can be converted to L-xylose through enzymatic isomerization.[11][15] The starting material, L-xylulose, can be produced by the oxidation of xylitol.[11][16]
Protocol: Enzymatic Isomerization of L-Xylulose to L-Xylose
-
Enzyme Source: Obtain a purified xylose isomerase (EC 5.3.1.5). These are commercially available or can be isolated from various microorganisms.[17]
-
Substrate Preparation: Prepare a solution of L-xylulose in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).
-
Reaction Conditions: Incubate the L-xylulose solution with xylose isomerase at an optimal temperature (typically 60-65°C for many commercial enzymes) and pH.[17] The reaction requires a divalent cation cofactor, usually Mg²⁺ or Co²⁺.[18]
-
Monitoring the Reaction: The progress of the isomerization can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) with a carbohydrate analysis column.
-
Purification: Once equilibrium is reached (favoring the aldose), the L-xylose can be purified from the remaining L-xylulose and the enzyme using chromatographic methods.
Causality: The enzyme's active site facilitates a hydride shift, converting the ketose (L-xylulose) to the aldose (L-xylose).[19] The use of immobilized enzymes can improve the efficiency and reusability of the catalyst in industrial applications.[17]
A common biosynthetic pathway for L-xylose.
Stereochemical Analysis: Polarimetry
Polarimetry is a key technique for distinguishing between enantiomers. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.
Protocol: Determination of Specific Rotation
-
Sample Preparation: Prepare a solution of the xylose isomer of a known concentration (g/mL) in a suitable solvent (typically water).
-
Instrumentation: Use a polarimeter, ensuring it is properly calibrated.
-
Measurement: Fill the polarimeter cell of a known path length (dm) with the solution and measure the observed angle of rotation (α).
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where:
-
α is the observed rotation.
-
c is the concentration in g/mL.
-
l is the path length in decimeters (dm).
-
Self-Validation: The sign of the specific rotation (+ for dextrorotatory, - for levorotatory) will definitively identify the enantiomer. The magnitude should be consistent with literature values for the pure substance under the same conditions (temperature and wavelength of light).
Conclusion
The stereochemistry of this compound is a cornerstone of its chemical and biological identity. Its relationship with its enantiomer, L-xylose, highlights the profound impact of stereoisomerism on molecular function. While D-xylose is a ubiquitous natural sugar with established roles in biology and diagnostics, the rare L-xylose enantiomer presents exciting opportunities as a chiral building block for the synthesis of novel therapeutics. A thorough understanding of their structures, properties, and the methodologies for their synthesis and analysis is essential for advancing research and development in carbohydrate-based science.
References
- 1. Xylose - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Draw the enantiomer of given structure of Xylose, and identify as... | Study Prep in Pearson+ [pearson.com]
- 6. L-Xylose | C5H10O5 | CID 95259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Food Sources High in D-Xylose: Natural Foods and Plants [bshingredients.com]
- 11. L-Xylose - preparation and application - Georganics [georganics.sk]
- 12. benchchem.com [benchchem.com]
- 13. fiveable.me [fiveable.me]
- 14. researchgate.net [researchgate.net]
- 15. L-xylose | 609-06-3 [chemicalbook.com]
- 16. Advances in applications, metabolism, and biotechnological production of L-xylulose [pubmed.ncbi.nlm.nih.gov]
- 17. Xylose isomerase - Wikipedia [en.wikipedia.org]
- 18. X-ray analysis of D-xylose isomerase at 1.9 A: native enzyme in complex with substrate and with a mechanism-designed inactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Xylose isomerase in substrate and inhibitor michaelis states: atomic resolution studies of a metal-mediated hydride shift - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical conformational analysis of aldehydo-D-Xylose
An In-Depth Technical Guide to the Theoretical Conformational Analysis of Aldehydo-D-Xylose and its Cyclic Tautomers
Authored by: A Senior Application Scientist
Abstract
D-xylose, an aldopentose of significant interest in the food, pharmaceutical, and biotechnology sectors, exists as a complex equilibrium of tautomers in solution, including a minor but mechanistically crucial open-chain aldehydo form.[1] Understanding the three-dimensional structure and conformational preferences of these forms is paramount for elucidating its biological activity, designing enzyme inhibitors, and developing novel drug delivery systems.[2][3] This technical guide provides a comprehensive overview of the theoretical conformational analysis of D-xylose, focusing on the interplay between its open-chain and cyclic structures. We will explore the advanced computational methodologies employed, the key stereoelectronic effects governing conformational stability, and the functional implications for researchers and drug development professionals.
Introduction: The Structural Complexity of D-Xylose
D-xylose is a five-carbon sugar (aldopentose) primarily derived from hemicellulose, a major component of plant cell walls.[4][5] While often depicted in its linear, open-chain Fischer projection, this aldehydo form represents only a tiny fraction of the molecular population in aqueous solution.[6][7] The vast majority of D-xylose molecules exist in more thermodynamically stable cyclic hemiacetal forms: the six-membered pyranose rings and the five-membered furanose rings.[8][9]
This dynamic equilibrium between the open-chain and cyclic structures, a phenomenon known as mutarotation, is fundamental to its chemistry and biological function.[7][10] The open-chain form, despite its low concentration, is the reactive species that undergoes cyclization and is recognized by certain enzymes.[6][11] The cyclic forms, particularly the pyranose anomers, dominate the equilibrium and are responsible for the structural and recognition properties of xylose-containing biopolymers.[12] A thorough conformational analysis must therefore consider all major contributing structures to this equilibrium.
Applications Driving the Need for Conformational Insight:
-
Drug Development: D-xylose serves as a precursor in pharmaceutical synthesis and is used in diagnostic tests for intestinal malabsorption.[3] Its conformational integrity is critical for these applications.
-
Pharmaceutical Excipients: As a sweetener and stabilizing agent in drug formulations, its molecular shape influences palatability and interaction with active pharmaceutical ingredients (APIs).[1][13]
-
Enzymology: The specific anomeric and ring conformation of D-xylose is critical for substrate binding and catalysis by enzymes like D-xylose isomerase.[11][14]
The Tautomeric Equilibrium of D-Xylose
In an aqueous environment, the aldehyde group at the C1 position of the open-chain D-xylose reacts with the hydroxyl group at either C4 or C5 to form furanose (five-membered ring) or pyranose (six-membered ring) hemiacetals, respectively.[10] This cyclization creates a new stereocenter at C1, the anomeric carbon, resulting in two distinct diastereomers for each ring type, designated alpha (α) and beta (β).[7][15]
The resulting equilibrium is a complex mixture of at least five species: the open-chain aldehydo form, α-D-xylopyranose, β-D-xylopyranose, α-D-xylofuranose, and β-D-xylofuranose. For most aldopentoses, the pyranose forms are overwhelmingly favored in solution due to lower ring strain.[9][16]
Caption: Tautomeric equilibrium of D-xylose in aqueous solution.
Theoretical Methodologies for Conformational Analysis
Determining the precise three-dimensional structures and relative energies of D-xylose conformers relies on computational chemistry.[2] A multi-tiered approach is often employed, leveraging the strengths of different methods to balance accuracy and computational cost.[17]
Molecular Mechanics (MM)
MM methods use classical physics-based force fields to estimate the potential energy of a molecule. They are computationally inexpensive, making them ideal for exploring the vast conformational space of flexible molecules like carbohydrates.[18]
-
Application: Systematic or stochastic searches to identify a large number of possible low-energy conformers.
-
Causality: This initial, broad exploration is crucial because quantum mechanical methods are too costly to apply to a combinatorial explosion of starting structures. By pre-screening with MM, we can identify a manageable set of plausible conformers for more accurate refinement.
Quantum Mechanics (QM)
QM methods, such as Density Functional Theory (DFT), solve the electronic structure of a molecule to provide highly accurate energies and geometries.[17]
-
Application: Optimization and energy calculation of the low-energy conformers identified by MM.
-
Causality: QM is essential for accurately describing subtle stereoelectronic effects, like the anomeric effect and intramolecular hydrogen bonding, which are critical in carbohydrate conformation but may not be perfectly parameterized in all force fields.[19][20]
Molecular Dynamics (MD) Simulations
MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of the system.[21]
-
Application: Simulating D-xylose in an explicit solvent (e.g., water) to understand its conformational flexibility and the influence of solvent on the tautomeric equilibrium.
-
Causality: Static, gas-phase calculations (even with QM) do not capture the profound impact of solvation.[21] MD simulations are the self-validating system here; they allow us to observe how solvent interactions, such as hydrogen bonding with water, dynamically shift the conformational landscape and favor specific anomers, aligning theoretical predictions with experimental observations in solution.[21][22]
Caption: General workflow for computational conformational analysis.
Conformational Landscape of D-Xylopyranose
The six-membered pyranose ring is not planar; it adopts puckered conformations to minimize angle and torsional strain. The two most important are the chair conformations, designated ⁴C₁ and ¹C₄. For D-xylose, the ⁴C₁ chair, which places most hydroxyl groups in equatorial positions, is significantly more stable.[12]
The Anomeric Effect
A key stabilizing interaction in pyranose rings is the anomeric effect. This stereoelectronic phenomenon describes the tendency of an electronegative substituent at the anomeric carbon (C1) to prefer an axial orientation, despite the expected steric hindrance.[15] This is due to a stabilizing hyperconjugation interaction between a lone pair on the ring oxygen atom and the antibonding (σ*) orbital of the axial C1-O1 bond. This effect provides extra stability to the α-anomer (axial OH at C1) compared to the β-anomer (equatorial OH at C1).[19][20]
Intramolecular Hydrogen Bonding
The relative orientation of the hydroxyl groups in D-xylose allows for the formation of cooperative intramolecular hydrogen-bonding networks.[19][23] These networks play a pivotal role in stabilizing specific conformers. For example, gas-phase studies have shown that two α-D-xylopyranose conformers are particularly stable due to cooperative hydrogen bond networks, where the hydroxyl groups are arranged in either a clockwise or counter-clockwise fashion.[20][23]
Solvation Effects
While the anomeric effect and intramolecular hydrogen bonding favor the α-anomer in the gas phase, the situation is reversed in aqueous solution. The β-anomer is generally found to be slightly more stable in water.[21] MD simulations have revealed the reason for this shift: the equatorial anomeric hydroxyl group in the β-anomer has a greater accessible surface area, allowing for more favorable hydrogen bonding with surrounding water molecules.[21] This solvation term energetically outweighs the internal stabilization of the α-anomer, shifting the equilibrium to favor the β form.
| Conformer | Ring Conformation | Anomeric OH | Key Stabilizing Factors | Relative Abundance (Aqueous) |
| α-D-Xylopyranose | ⁴C₁ Chair | Axial | Anomeric Effect, Intramolecular H-bonding | ~33-37% |
| β-D-Xylopyranose | ⁴C₁ Chair | Equatorial | Favorable Solvation (H-bonding with water) | ~63-67% |
| Open-Chain | Acyclic | N/A | Aldehyde reactivity | < 0.1% |
| Furanose Forms | Envelope/Twist | Axial/Equatorial | Ring flexibility | < 1% |
Table 1: Summary of major D-xylose conformers and their stabilizing factors in aqueous solution. Population data is analogous to other aldoses.[7][21]
The Conformation of this compound
The open-chain form is a flexible molecule with multiple rotatable bonds.[24] Its conformation is not random but is governed by the need to minimize steric clashes between adjacent hydroxyl groups. The carbon backbone tends to adopt a "sickle" or "zigzag" shape. The specific conformation of the open-chain form is critical as it is the immediate precursor to cyclization. The relative orientation of the C5 hydroxyl group and the C1 aldehyde must be suitable for the intramolecular nucleophilic attack that forms the pyranose ring. Computational studies can map the potential energy surface of the open-chain form to identify the low-energy pathways leading to the transition states for ring closure.[6]
Implications for Drug Development and Research
A detailed understanding of D-xylose's conformational preferences is not merely an academic exercise; it has direct, practical applications.
-
Rational Drug Design: When designing inhibitors for enzymes that process xylose or xylans, the precise 3D structure of the transition state or the bound substrate is essential. Knowing which conformer (e.g., a specific chair or boat form of the pyranose ring) is recognized by the enzyme's active site allows for the design of more potent and specific inhibitors.[11]
-
Understanding Bioavailability: The D-xylose absorption test relies on its transport across the intestinal wall. The conformational ensemble of xylose in solution dictates how it interacts with sugar transporters, influencing its bioavailability.
-
Formulation Science: In developing amorphous solid dispersions or other advanced formulations, the conformational flexibility of excipients like D-xylose can impact the stability and dissolution rate of the API. Predicting these interactions at a molecular level can accelerate formulation development.[13]
Conclusion
The theoretical conformational analysis of D-xylose reveals a molecule with a rich and dynamic structural life. It exists not as a single static structure but as a complex, rapidly equilibrating ensemble of open-chain and cyclic tautomers. The relative populations of these species are governed by a delicate balance of internal stereoelectronic forces, such as the anomeric effect and intramolecular hydrogen bonding, and external interactions with the solvent.[19][21] Computational methods, from rapid MM searches to highly accurate QM calculations and dynamic MD simulations, provide an indispensable toolkit for dissecting these forces. For professionals in drug discovery and development, this detailed conformational knowledge is a critical component of a modern, structure-based approach to designing better medicines and formulations.
References
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- 2. [Computation techniques in the conformational analysis of carbohydrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Xylose Market Analysis: Trends, Key Players, Scale in 2025 [bshingredients.com]
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- 12. researchgate.net [researchgate.net]
- 13. wellgreenxa.com [wellgreenxa.com]
- 14. Determination of the anomeric configuration of D-xylose with D-xylose isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anomeric effect - Wikipedia [en.wikipedia.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Computation techniques in the conformational analysis of carbohydrates | Semantic Scholar [semanticscholar.org]
- 18. Conformational Analysis of Oligosaccharides and Polysaccharides Using Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]
- 19. Conformations of d-xylose: the pivotal role of the intramolecular hydrogen-bonding - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 21. pubs.acs.org [pubs.acs.org]
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- 24. Introduction [stenutz.eu]
A Technical Guide to the Solubility of aldehydo-D-Xylose in Organic Solvents for Research and Pharmaceutical Applications
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of the solubility of aldehydo-D-Xylose, a prevalent aldopentose, in various organic solvents. The solubility of sugars in non-aqueous media is a critical parameter for professionals in biochemical engineering, drug development, and materials science, influencing everything from reaction kinetics to purification and the formulation of amorphous solid dispersions. This document synthesizes empirical data with fundamental chemical principles to offer a practical resource for researchers. It details the theoretical underpinnings of D-xylose solubility, presents a compilation of quantitative solubility data, and provides a robust, step-by-step experimental protocol for its determination. The guide is structured to deliver field-proven insights, ensuring that the methodologies are both scientifically sound and practically applicable.
Introduction
D-Xylose, commonly known as wood sugar, is a five-carbon monosaccharide (an aldopentose) that is one of the most abundant carbohydrates in nature, primarily found as a major component of hemicellulose in lignocellulosic biomass[1]. Its versatile structure, existing in equilibrium between its open-chain aldehydo form and its cyclic furanose and pyranose forms, makes it a valuable precursor for a wide range of products, including the sweetener xylitol, biofuels like ethanol, and platform chemicals such as furfural[2][3].
For researchers and drug development professionals, understanding and controlling the solubility of D-xylose in non-aqueous organic solvents is paramount. Organic solvents are frequently employed as reaction media, for selective extraction and purification, and in the creation of advanced materials like amorphous solid dispersions, which can enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs)[4]. The choice of solvent directly impacts process efficiency, yield, and the final properties of the product. This guide addresses the critical need for a consolidated repository of solubility data and standardized methodologies for its measurement.
Theoretical Framework: Principles of D-Xylose Solubility
The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces, temperature, and the intrinsic properties of the molecules involved. The principle "like dissolves like" serves as a fundamental guideline[5][6].
Molecular Structure and Polarity
D-Xylose (C₅H₁₀O₅) is a highly polar molecule due to its multiple hydroxyl (-OH) functional groups. These groups are capable of acting as both hydrogen bond donors and acceptors, allowing for strong intermolecular interactions. In contrast, organic solvents exhibit a wide spectrum of polarities.
-
Polar Protic Solvents: (e.g., methanol, ethanol) possess O-H or N-H bonds and can readily engage in hydrogen bonding with D-xylose.
-
Polar Aprotic Solvents: (e.g., DMSO, DMF) have large dipole moments but lack O-H bonds. They can act as hydrogen bond acceptors.
-
Non-polar Solvents: (e.g., hexane, benzene) have low dielectric constants and interact primarily through weak van der Waals forces. D-xylose is essentially insoluble in these solvents due to the significant mismatch in polarity[7].
Key Factors Influencing Solubility
Temperature: The dissolution of most solids, including sugars, is an endothermic process. Consequently, increasing the temperature provides the necessary energy to overcome the solute-solute and solvent-solvent interactions, generally leading to a significant increase in solubility[5]. This relationship has been experimentally verified for D-xylose in methanol-water and ethanol-water mixtures, where solubility rises with temperature[8][9].
Hydrogen Bonding: The capacity of a solvent to form hydrogen bonds with the hydroxyl groups of D-xylose is the dominant factor determining its solubility. Solvents like DMSO, which are strong hydrogen bond acceptors, can effectively solvate the sugar molecules, leading to high solubility.
Solvent Dielectric Constant: The dielectric constant is a measure of a solvent's ability to separate ions and solvate polar molecules. A patent related to D-xylose extraction suggests that polar organic solvents with a dielectric constant between 10 and 27 at 20°C are most effective for selective dissolution from complex mixtures[10].
Quantitative Solubility Data for D-Xylose
The following table summarizes experimentally determined solubility data for D-xylose in a range of common organic solvents. This data provides a crucial reference point for solvent selection in experimental design.
| Organic Solvent | Chemical Class | Solubility (g/L) | Temperature (°C) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 296.9 | ~25 | [11] |
| Dimethylformamide (DMF) | Polar Aprotic | 69.8 | ~25 | [11] |
| Methanol | Polar Protic | 15.0 | ~25 | [11] |
| Pyridine | Polar Aprotic | Soluble | Not Specified | [12][13] |
| Ethanol (Hot) | Polar Protic | Soluble | Not Specified | [12][13] |
| Isopropanol (ISO) | Polar Protic | 2.9 | ~25 | [11] |
| γ-Valerolactone (GVL) | Polar Aprotic | 2.7 | ~25 | [11] |
| Tetrahydrofuran (THF) | Polar Aprotic | 2.6 | ~25 | [11] |
| Acetone | Polar Aprotic | 2.4 | ~25 | [11] |
| γ-Butyrolactone (GBL) | Polar Aprotic | 2.1 | ~25 | [11] |
| Ethanol (Absolute) | Polar Protic | Insoluble | Not Specified | [14] |
Note: Contradictory data for ethanol exists, with some sources indicating solubility in hot ethanol while others state insolubility. This likely reflects a strong temperature dependence, with solubility being very low at room temperature but increasing significantly upon heating.
Experimental Determination of D-Xylose Solubility
A standardized protocol is essential for generating reliable and comparable solubility data. The isothermal shake-flask method is a gold-standard technique that is both robust and widely accessible.
Rationale for the Isothermal Shake-Flask Method
This method ensures that the system reaches thermodynamic equilibrium between the undissolved solid solute and the saturated solvent phase. By controlling temperature and providing sufficient time and agitation, the measurement reflects the true maximum solubility under the specified conditions, making the protocol a self-validating system.
Step-by-Step Experimental Protocol
-
Preparation of Solvent System: Prepare the desired organic solvent of a known purity. Degassing the solvent can be beneficial for preventing bubble formation during the experiment.
-
Addition of Excess Solute: Add an excess amount of crystalline D-xylose to a known volume or mass of the solvent in a sealed, airtight vessel (e.g., a screw-cap vial or flask). The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation has been achieved.
-
Equilibration: Place the sealed vessel in a thermostated shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture at a constant rate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The required time should be determined empirically by taking measurements at different time points until the concentration plateaus.
-
Phase Separation: After equilibration, cease agitation and allow the vessel to stand undisturbed in the temperature bath for several hours (e.g., 4-6 hours) to allow the excess solid to settle. To ensure complete separation of the saturated liquid phase, withdraw a sample of the supernatant using a syringe fitted with a fine-particle filter (e.g., 0.45 µm PTFE filter). This step is critical to prevent suspended microcrystals from inflating the measured concentration.
-
Quantification of Solute:
-
Gravimetric Analysis: Accurately weigh an aliquot of the clear, saturated filtrate into a pre-weighed vial. Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not degrade the D-xylose. Once the solvent is fully removed, reweigh the vial containing the dried D-xylose residue.
-
Calculation: The solubility is calculated as the mass of the dried D-xylose residue divided by the initial volume of the aliquot taken.
-
Visualization of the Experimental Workflow
Caption: Workflow for determining D-Xylose solubility via the isothermal shake-flask method.
Analysis and Mechanistic Insights
The quantitative data reveals a clear trend: D-xylose solubility is highest in polar aprotic solvents like DMSO and DMF, moderate in polar protic solvents like methanol, and very low in less polar solvents like THF and acetone. This can be directly attributed to the nature of the solute-solvent interactions.
-
In DMSO: The oxygen atom in DMSO is a powerful hydrogen bond acceptor, effectively interacting with multiple hydroxyl groups on the xylose molecule. This strong solvation shell disrupts the crystal lattice of the solid sugar, leading to high solubility.
-
In Methanol: Methanol is a polar protic solvent and can act as both a hydrogen bond donor and acceptor. However, it also has a strong network of self-association through hydrogen bonds. To dissolve xylose, methanol molecules must be reoriented, making the process less favorable than in DMSO.
-
In Acetone/THF: These solvents are significantly less polar. While their oxygen atoms can act as weak hydrogen bond acceptors, they cannot overcome the strong hydrogen bonding within the D-xylose crystal lattice, resulting in very low solubility.
Visualization of Solute-Solvent Interactions
Caption: D-Xylose interactions with solvents of varying polarity.
Conclusion
This guide establishes that the solubility of this compound is fundamentally governed by solvent polarity and hydrogen bonding capability. For applications requiring high concentrations of dissolved xylose, polar aprotic solvents such as DMSO are the superior choice. For processes like selective crystallization or precipitation, less polar solvents like isopropanol or acetone, or temperature modulation in protic solvents like ethanol, can be effectively utilized. The provided experimental protocol offers a reliable framework for researchers to generate high-quality, reproducible solubility data tailored to their specific systems. This foundational knowledge is critical for the rational design of processes in the pharmaceutical, chemical, and biotechnology industries.
References
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A Spectroscopic Guide to Aldehydo-D-Xylose: Navigating the Tautomeric Maze
Abstract
D-Xylose, a pentose sugar of significant biological and industrial relevance, predominantly exists as a complex equilibrium of cyclic hemiacetals (pyranoses and furanoses) in solution. This guide provides an in-depth technical exploration of the spectroscopic properties of the elusive open-chain aldehydo-D-xylose. We navigate the analytical challenges posed by its low abundance at equilibrium and present a detailed analysis of its spectroscopic features through the characterization of its stabilized derivative, this compound tetraacetate. This whitepaper offers researchers, chemists, and drug development professionals a comprehensive resource, integrating experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) with theoretical insights to facilitate the unambiguous identification and characterization of this critical aldehydic sugar.
The Analytical Challenge: The Elusive Aldehydo Form of D-Xylose
D-Xylose (C₅H₁₀O₅), a cornerstone of hemicellulose, is a pivotal molecule in biofuel production, food science, and as a building block in chemical synthesis.[1] From a chemical standpoint, D-xylose is an aldopentose, meaning it possesses a five-carbon backbone with a terminal aldehyde functional group. However, in aqueous solutions, and even in many polar organic solvents, the open-chain aldehydo form exists in a dynamic equilibrium with its more stable cyclic hemiacetal isomers: the six-membered pyranose and five-membered furanose rings, each with their respective α and β anomers.
The low percentage of the aldehydo form at equilibrium makes its direct spectroscopic characterization in solution a formidable challenge. Standard NMR and IR spectra of D-xylose are dominated by signals from the cyclic anomers, with the aldehyde-specific signals often being unresolvable or mistaken for impurities. To overcome this, a common and effective strategy is to "trap" or "lock" the molecule in its open-chain conformation through chemical derivatization. Acetylation of the hydroxyl groups to form This compound tetraacetate prevents ring formation, allowing for a clear and unambiguous spectroscopic investigation of the acyclic structure.
References
An In-depth Technical Guide on the Reactivity and Chemical Stability of aldehydo-D-Xylose
Abstract: D-xylose, an aldopentose of significant interest in the pharmaceutical and biotechnology sectors, exhibits a rich and complex chemical profile. Its reactivity is primarily dictated by the aldehyde functional group in its acyclic form and the hydroxyl groups distributed across its carbon backbone. This guide provides a comprehensive exploration of the chemical reactivity and stability of aldehydo-D-xylose. We will delve into its structural equilibrium, key reactions such as oxidation, reduction, and the Maillard reaction, and its degradation under various environmental conditions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation and application.
Introduction: The Structural Nuances of D-Xylose
D-xylose is a five-carbon monosaccharide, classified as an aldopentose due to the presence of an aldehyde group at the C1 position in its open-chain form.[1] This acyclic, or aldehydo, form is the gateway to much of its characteristic reactivity. However, in aqueous solutions, D-xylose predominantly exists in cyclic hemiacetal forms, which are more stable.[2] This phenomenon, known as ring-chain tautomerism, results in an equilibrium between the open-chain aldehyde and the five-membered (furanose) and six-membered (pyranose) rings.[2][3] The pyranose form is generally favored, existing as a mixture of α and β anomers, which differ in the orientation of the hydroxyl group at the anomeric carbon (C1).[2][4] At equilibrium in water, the ratio of α-D-xylopyranose to β-D-xylopyranose is approximately 37:63.[4]
The small percentage of the molecule that exists in the open-chain aldehydo form at any given moment is highly reactive and drives many of the key chemical transformations discussed in this guide.[1] Understanding this dynamic equilibrium is fundamental to predicting and controlling the chemical behavior of D-xylose in various applications.
Caption: D-Xylose equilibrium in aqueous solution.
Core Reactivity of the Aldehyde Group
The electrophilic nature of the carbonyl carbon in the aldehydo form of D-xylose is the primary locus of its reactivity. This allows it to undergo a variety of nucleophilic addition and redox reactions.
Oxidation and Reduction
Oxidation: The aldehyde group of D-xylose is readily oxidized to a carboxylic acid, forming D-xylonic acid. This reaction is characteristic of reducing sugars.[1][5] Common oxidizing agents, such as Benedict's or Fehling's solution (containing Cu²⁺ in an alkaline medium), can be used to test for the presence of D-xylose.[6] Enzymatic oxidation is also a key metabolic process. For instance, NADP-dependent D-xylose dehydrogenase can catalyze the oxidation of D-xylose to D-xylonic acid.[7][8]
Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, yielding the sugar alcohol xylitol. This is a commercially significant reaction, as xylitol is widely used as a sugar substitute. The reduction is typically achieved via catalytic hydrogenation or through enzymatic pathways, such as with NADP-dependent D-xylose reductase.[7][8][9]
| Reaction | Reactant | Product | Significance |
| Oxidation | D-Xylose | D-Xylonic Acid | Basis for reducing sugar tests; metabolic pathway intermediate.[5][7] |
| Reduction | D-Xylose | Xylitol | Production of a widely used sugar substitute; metabolic pathway.[8] |
The Maillard Reaction
One of the most significant reactions involving D-xylose, particularly in food science and drug formulation, is the Maillard reaction. This non-enzymatic browning reaction occurs between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid, peptide, or protein.[10][11]
The reaction proceeds in several stages:
-
Condensation: The initial step is the condensation of the aldehyde group of D-xylose with an amino group to form a reversible Schiff base.[11]
-
Rearrangement: The Schiff base then undergoes an irreversible rearrangement to form a more stable ketoamine known as the Amadori product.[12]
-
Further Reactions: The Amadori product can then proceed through various complex pathways involving dehydration, fragmentation, and polymerization to produce a wide array of compounds, including melanoidins (brown pigments) and various flavor and aroma compounds.[11]
D-xylose is known to be more reactive in the Maillard reaction than hexoses like glucose.[12] The rate of the reaction is influenced by factors such as temperature, pH, and water activity.[11][13] Elevated temperatures and slightly alkaline conditions (pH 7-8) tend to accelerate the reaction.[11][13] This high reactivity can be a concern in pharmaceutical formulations containing both xylose as an excipient and a drug substance with a primary or secondary amine, as it can lead to degradation of the active pharmaceutical ingredient (API) and the formation of potentially undesirable products.[14]
Caption: Initial stages of the Maillard reaction with D-Xylose.
Acetalization
The hydroxyl groups of D-xylose can react with aldehydes to form cyclic acetals.[15] This reaction can be used to protect the hydroxyl groups or to synthesize novel bio-based chemicals. The reaction pathways and product distribution are influenced by the electrophilicity of the aldehyde and the ring strain of the resulting acetal intermediates.[15][16]
Chemical Stability and Degradation
The stability of D-xylose is highly dependent on environmental conditions, primarily pH and temperature. While stable under standard ambient conditions (room temperature, neutral pH), it can undergo significant degradation under harsher conditions.[17]
Influence of pH
-
Acidic Conditions: In acidic solutions, particularly at elevated temperatures, D-xylose undergoes dehydration. This process involves the loss of three water molecules to form furfural, a key platform chemical.[18][19][20] This reaction is a cornerstone of biorefinery processes that convert biomass-derived hemicellulose into value-added chemicals.[18] The reaction proceeds through a complex mechanism, and side reactions can lead to the formation of humins, which are undesirable polymeric byproducts.[18][21]
-
Alkaline Conditions: Under alkaline conditions, D-xylose can undergo enolization and isomerization. This can lead to a complex mixture of products and can also accelerate degradation and fragmentation reactions. Alkaline conditions are also known to promote the Maillard reaction if amino compounds are present.[6]
Thermal Stability
Thermal degradation of D-xylose becomes significant at temperatures above its melting point (approx. 147-158°C). Decomposition begins at temperatures greater than 138.5°C.[17] Heating D-xylose, especially in the presence of acids or bases, accelerates degradation pathways like furfural formation or caramelization.
| Condition | Primary Degradation Pathway | Key Product(s) |
| Acidic (e.g., dil. H₂SO₄), High Temp. | Dehydration | Furfural[18][19] |
| Alkaline | Enolization, Isomerization, Fragmentation | Complex mixture of sugar acids and fragments |
| High Temperature (>140°C) | Caramelization, Dehydration | Furfural, other volatile compounds, brown polymers[17][22] |
Experimental Protocols for Analysis
Assessing the reactivity and stability of D-xylose requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.
Protocol: HPLC Analysis of D-Xylose and its Degradation Products
This protocol outlines a general method for monitoring the degradation of D-xylose into furfural under acidic conditions.
Objective: To quantify the concentration of D-xylose and its primary degradation product, furfural, over time.
Materials:
-
D-Xylose standard
-
Furfural standard
-
Sulfuric acid (e.g., 0.01 N)
-
Deionized water
-
HPLC system with a Refractive Index (RI) or UV detector
-
Ion-exchange column (e.g., Eurokat H or similar)[23]
-
Syringe filters (0.22 µm)
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of D-xylose and furfural in the mobile phase to create a calibration curve. Concentrations should span the expected range in the experimental samples.
-
Reaction Setup: Prepare a solution of D-xylose (e.g., 10 g/L) in an acidic solution (e.g., 0.01 N H₂SO₄). Place the solution in a temperature-controlled environment (e.g., a heating block at 75°C).[23]
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture. Immediately quench the reaction by cooling the sample on ice and neutralizing it if necessary.
-
Sample Preparation: Filter the collected samples through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Data Analysis: Integrate the peak areas for D-xylose and furfural. Use the calibration curves to determine the concentration of each compound at each time point. Plot the concentration versus time to determine the rate of D-xylose degradation and furfural formation.
Caption: Workflow for HPLC stability analysis of D-Xylose.
Conclusion and Implications for Drug Development
The chemical reactivity and stability of this compound are multifaceted, governed by a delicate interplay of its structure and its environment. For drug development professionals, a thorough understanding of these properties is critical. When used as an excipient, D-xylose's propensity to undergo the Maillard reaction with amine-containing APIs can compromise drug stability, efficacy, and safety.[14] Conversely, its degradation to furfural under acidic processing conditions must be monitored and controlled. By leveraging the analytical methodologies outlined herein, researchers can proactively assess potential incompatibilities and develop robust formulations that ensure product quality and shelf-life. The principles discussed in this guide serve as a foundational tool for navigating the complexities of working with this versatile aldopentose.
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- 4. Answered: D-Xylose in aqueous solution exists in the pyranose form as a mixture of α and β anomers. Furanose and acyclic forms are present in negligible amounts and can… | bartleby [bartleby.com]
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- 14. Effect of xylose on the molecular and particle size distribution of peanut hydrolysate in Maillard reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
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Introduction: The Centrality of D-Xylose in Biological Systems
An In-depth Technical Guide to the Biosynthetic Pathways of aldehydo-D-Xylose
D-Xylose, a five-carbon aldose sugar, is a fundamental component of the plant cell wall, primarily within the hemicellulose xylans. Beyond its structural role in plants, its activated form, UDP-α-D-xylose (UDP-Xylose), serves as the universal glycosyl donor for the xylosylation of proteins and polysaccharides across bacteria, fungi, and animals.[1][2] This process is critical for the synthesis of essential biomolecules, including proteoglycans, which are vital for cell signaling and extracellular matrix structure.[2][3] For instance, the biosynthesis of glycosaminoglycan (GAG) chains on core proteins is initiated by the transfer of xylose from UDP-Xylose to specific serine residues.[2][4]
This guide provides a comprehensive exploration of the known and potential biosynthetic pathways leading to the formation of D-xylose, with a primary focus on its biologically active precursor, UDP-Xylose. We will dissect the core enzymatic steps, explore alternative and salvage routes, and detail the experimental methodologies required to investigate these pathways. The narrative is structured to provide not just a recitation of facts, but a logical framework for understanding the causality behind metabolic flux and the experimental choices made to elucidate it. It is important to note that direct biosynthesis of free this compound is not the primary route for its anabolic use; rather, cells invest energy to create the activated nucleotide sugar, UDP-Xylose, which is the direct substrate for xylosyltransferases.[5][6]
Part I: The Canonical de Novo Pathway: From Glucose to Activated Xylose
The most conserved and primary route for UDP-Xylose biosynthesis begins with the common precursor UDP-glucose. This pathway ensures a steady supply of activated xylose for essential cellular processes by tapping into central carbohydrate metabolism.
Step 1: Oxidation of UDP-Glucose
The pathway initiates with the NAD⁺-dependent two-fold oxidation of UDP-glucose (UDP-Glc) to UDP-glucuronic acid (UDP-GlcA). This reaction is catalyzed by the cytosolic enzyme UDP-glucose dehydrogenase (UGDH) .
-
Causality and Importance: This step is a critical branch point in nucleotide sugar metabolism. UDP-GlcA is not only the precursor to UDP-Xylose but also to UDP-galacturonic acid (for pectin) and is used directly in the synthesis of other polysaccharides. Therefore, the activity of UGDH represents a major regulatory checkpoint controlling the flux of carbons into various cell wall components.
Step 2: Decarboxylation of UDP-Glucuronic Acid
The definitive step in the pathway is the NAD⁺-dependent decarboxylation of UDP-GlcA to form UDP-Xylose. This reaction is catalyzed by UDP-glucuronate decarboxylase (UGD-DC) , also known as UDP-Xylose Synthase (UXS) .[1][7][8]
-
Enzymatic Logic: The enzyme utilizes NAD⁺ not as a net oxidant, but as a catalytic cofactor. The reaction proceeds through a proposed 4-keto intermediate, which facilitates the subsequent decarboxylation.[1] The NAD⁺ is consumed and regenerated in the catalytic cycle.
-
Isoforms and Compartmentation: In organisms like Arabidopsis thaliana, UXS exists as a multi-gene family encoding several isoforms.[1][5] These isoforms can be soluble (cytosolic) or putative membrane-bound proteins, suggesting that UDP-Xylose synthesis occurs in multiple subcellular locations, including the cytosol and the Golgi apparatus.[1][3][9] This compartmentalization is significant; Golgi-localized UXS could provide a direct supply of UDP-Xylose to xylosyltransferases residing in the Golgi lumen, potentially creating metabolic channels for efficient polysaccharide synthesis.[4][5]
Diagram 1: The Canonical de Novo Pathway of UDP-Xylose Biosynthesis
Caption: The two-step enzymatic conversion of UDP-Glucose to UDP-Xylose.
Regulation of the de Novo Pathway
The efficiency of this pathway is tightly controlled to meet cellular demands without wasteful expenditure of precursors. The primary mechanism is feedback inhibition . UDP-Xylose, the end product, acts as an allosteric inhibitor of both UDP-glucose dehydrogenase (UGDH) and UDP-Xylose Synthase (UXS).[1][5] This ensures that when levels of UDP-Xylose are sufficient, the pathway is downregulated, conserving UDP-Glucose for other metabolic needs.
Part II: Alternative and Salvage Pathways
While the de novo pathway is ubiquitous, organisms have evolved alternative routes to produce UDP-Xylose, often leveraging different precursor molecules.
The Myo-Inositol Oxidation Pathway
In plants and some other eukaryotes, myo-inositol can serve as an alternative precursor for UDP-GlcA.[9][10]
-
Ring Cleavage: The pathway is initiated by myo-inositol oxygenase (MIOX) , a unique di-iron enzyme that catalyzes the oxidative cleavage of the myo-inositol ring to produce D-glucuronic acid.[10][11][12]
-
Activation: The resulting glucuronic acid is then phosphorylated by a glucuronokinase and subsequently converted to UDP-GlcA by a UDP-sugar pyrophosphorylase.[10]
-
Convergence: From UDP-GlcA, the pathway converges with the canonical route, where UXS catalyzes the final decarboxylation to UDP-Xylose.
-
Physiological Rationale: This pathway links inositol metabolism directly to cell wall biosynthesis. Under conditions where myo-inositol is abundant, it can be catabolized to provide precursors for polysaccharides. Studies using miox mutants in Arabidopsis have shown that while this pathway is functional, its downregulation can be compensated for by an upregulation of the UGDH-dependent pathway, demonstrating metabolic plasticity.[10]
Diagram 2: The Myo-Inositol Oxidation Pathway
Caption: An alternative route for UDP-Glucuronic Acid synthesis.
The Salvage Pathway from Free D-Xylose
A more direct, though less common de novo, route is the salvage pathway, which utilizes free D-xylose.[13] This is particularly relevant for organisms that can transport and metabolize environmental xylose.
-
Phosphorylation: Free D-xylose is first phosphorylated at the anomeric carbon to form D-xylose-1-phosphate. This reaction requires a specific or promiscuous sugar-1-kinase.[6][13]
-
Uridylation: D-xylose-1-phosphate is then activated by reacting with UTP, a reaction catalyzed by a UDP-sugar pyrophosphorylase (USP) , to yield UDP-D-xylose and pyrophosphate.[6][14]
-
Experimental Insight: The existence of a dedicated xylose-1-kinase in many organisms was once considered hypothetical.[6] However, this pathway has been successfully exploited for the chemo-enzymatic synthesis of UDP-Xylose. By chemically synthesizing xylose-1-phosphate, researchers can use promiscuous pyrophosphorylase enzymes to produce UDP-Xylose in vitro, bypassing the multi-step de novo pathway.[6][14]
Part III: Methodologies for Pathway Elucidation and Characterization
Investigating these biosynthetic pathways requires a multi-faceted approach combining molecular biology, biochemistry, and analytical chemistry. The trustworthiness of any claim rests on a self-validating system of protocols.
Molecular and Genetic Approaches
-
Gene Identification and Cloning: Homology-based searches (e.g., BLAST) using known UXS sequences are a common starting point to identify candidate genes in an organism of interest.[1][8] Once identified, the corresponding cDNA is cloned into an expression vector (e.g., pET vectors for E. coli).
-
Heterologous Expression: Expressing the candidate gene in a host like E. coli allows for the production of large quantities of purified enzyme for biochemical characterization, divorced from the complex metabolic background of the native organism.[1][15]
-
Mutant Analysis: Creating knockout or knockdown mutants (e.g., using T-DNA insertions or RNAi in plants) is a powerful in vivo technique.[10] Analyzing the metabolic and phenotypic consequences of disrupting a gene provides strong evidence for its physiological role. For example, the observation that miox mutants accumulate myo-inositol and show reduced incorporation of labeled inositol into cell walls validates the function of the MIOX pathway.[10]
Biochemical and Enzymatic Assays
Characterizing the enzymatic activity of a putative UXS is the definitive step. A robust protocol is essential for generating reliable kinetic data.
Experimental Protocol: UDP-Xylose Synthase (UXS) Activity Assay
This protocol describes a standard method for determining the activity and kinetic parameters of a purified UXS enzyme.
1. Principle: The assay measures the rate of UDP-Xylose formation from the substrate UDP-Glucuronic Acid. The product is separated from the substrate and quantified using High-Performance Liquid Chromatography (HPLC).
2. Reagents and Materials:
-
Purified UXS enzyme solution
-
Reaction Buffer: 0.1 M Tris-HCl or Sodium Phosphate, pH adjusted to the expected optimum (e.g., pH 7.5).[1]
-
Substrate: UDP-Glucuronic Acid (UDP-GlcA) solution (e.g., 100 mM stock in water).
-
Cofactor: NAD⁺ solution (e.g., 50 mM stock in water).
-
Stop Solution: 1 M Perchloric Acid or boiling water.
-
HPLC system with an anion-exchange or reverse-phase C18 column.
-
Mobile Phase: Appropriate buffer system for separating nucleotide sugars (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium hydrogen sulfate).
3. Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. For a standard 50 µL reaction, add:
-
5 µL of 10x Reaction Buffer
-
5 µL of NAD⁺ solution (to a final concentration of 1-5 mM)
-
X µL of purified enzyme (amount to be optimized for linear product formation over time)
-
Y µL of nuclease-free water to bring the volume to 45 µL.
-
-
Pre-incubation: Incubate the tubes at the desired temperature (e.g., 30°C) for 5 minutes to allow the enzyme to equilibrate.[1]
-
Initiate Reaction: Start the reaction by adding 5 µL of UDP-GlcA solution (to a final concentration of 1-10 mM). Vortex briefly and return to the 30°C incubator.
-
Time Course: At specific time points (e.g., 0, 5, 10, 15, 20 minutes), stop the reaction by adding 50 µL of ice-cold Stop Solution or by boiling for 2 minutes. The 0-minute time point serves as the negative control.
-
Sample Preparation for HPLC: Centrifuge the stopped reactions at >12,000 x g for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject a defined volume (e.g., 20 µL) onto the HPLC system. Monitor the elution of UDP-GlcA and UDP-Xylose by UV absorbance at 254 or 262 nm.
-
Quantification: Create a standard curve using known concentrations of UDP-Xylose to convert peak area to molar amount. Calculate the rate of product formation (nmol/min) per mg of enzyme.
4. Data Analysis for Kinetics:
-
To determine Kₘ and Vₘₐₓ, repeat the assay with varying concentrations of UDP-GlcA (e.g., 0.125–4 mM) while keeping the enzyme concentration constant.[1]
-
Ensure the reaction time is within the linear range of product formation.
-
Plot the initial velocities against substrate concentration and fit to the Michaelis-Menten equation. Alternatively, use linear transformations like Lineweaver-Burk or Hanes-Woolf plots.[1]
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): As described in the protocol, HPLC is the workhorse for separating and quantifying nucleotide sugars. Its high resolution and sensitivity allow for the precise measurement of substrate consumption and product formation.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structural confirmation of the enzymatic product. By comparing the proton (¹H) NMR spectrum of the purified product with that of an authentic UDP-Xylose standard, one can definitively prove the identity of the molecule synthesized by the enzyme.[8][15]
Diagram 3: Experimental Workflow for UXS Characterization
References
- 1. Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Xylose | 58-86-6 | MX00355 | Biosynth [biosynth.com]
- 3. UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis: cloning, characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | UXS1 tetramer decarboxylates UDP-glucuronate to UDP-xylose [reactome.org]
- 5. The Synthesis of UDP-xylose: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 6. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 7. UDP-glucuronate decarboxylase - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Down-regulation of the myo-inositol oxygenase gene family has no effect on cell wall composition in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inositol oxygenase - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Functional characterization of the UDP-xylose biosynthesis pathway in Rhodothermus marinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of aldehydo-D-Xylose
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and purification of D-xylose, with a special focus on its acyclic aldehydo form. As D-xylose is a cornerstone chiral building block in medicinal chemistry and drug development, a thorough understanding of its preparation and the manipulation of its isomeric forms is paramount. This document moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can not only replicate the described methods but also adapt them to their specific needs.
Introduction: The Significance of D-Xylose and its Aldehydo Form
D-xylose, a five-carbon aldose (an aldopentose), is one of the most abundant monosaccharides in nature, primarily found as a major component of hemicellulose in plant biomass.[1] Its chemical versatility and chiral nature make it a valuable starting material for the synthesis of a wide array of bioactive molecules and pharmaceuticals. In solution, D-xylose exists in a dynamic equilibrium between its cyclic hemiacetal forms (α- and β-pyranose and furanose) and its open-chain aldehydo form. While the cyclic forms are thermodynamically more stable and are the predominant species, the aldehydo form, with its reactive aldehyde group, is a key intermediate for many chemical transformations.[2][3]
The ability to control this equilibrium and selectively utilize the aldehydo form is crucial for synthetic chemists. This guide will detail methods for producing high-purity D-xylose from natural sources and provide protocols for the synthesis of derivatives that effectively "trap" and stabilize the elusive aldehydo-D-xylose.
Part 1: Synthesis of D-Xylose from Natural Precursors
The most common and economically viable method for obtaining D-xylose is through the hydrolysis of xylan, a major component of hemicellulose found in agricultural residues like corncobs, sugarcane bagasse, and wheat straw.[4] Both chemical and enzymatic methods are employed for this purpose.
Acid Hydrolysis of Xylan
Acid-catalyzed hydrolysis is a well-established method for breaking down the polysaccharide chains of xylan into D-xylose monomers.[5] Dilute mineral acids, such as sulfuric acid, are typically used under controlled temperature and pressure to maximize xylose yield while minimizing the formation of degradation products like furfural.[6][7]
Protocol 1: Dilute Acid Hydrolysis of Corncob Xylan
Objective: To produce a D-xylose-rich hydrolysate from corncob hemicellulose.
Materials:
-
Dried and milled corncobs (particle size < 1 mm)
-
Sulfuric acid (H₂SO₄), 2% (w/v) solution
-
Calcium carbonate (CaCO₃) or Calcium hydroxide (Ca(OH)₂) for neutralization
-
Deionized water
-
High-pressure autoclave or reactor
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
pH meter
Procedure:
-
Slurry Preparation: Prepare a slurry of milled corncobs in 2% sulfuric acid at a solid-to-liquid ratio of 1:10 (w/v).
-
Hydrolysis: Transfer the slurry to a high-pressure autoclave and heat to 120-130°C for 30-60 minutes. These conditions should be optimized depending on the specific biomass and desired yield.[8]
-
Cooling and Neutralization: After hydrolysis, cool the reactor to room temperature. Carefully neutralize the acidic hydrolysate to pH 5.0-6.0 by the slow addition of calcium carbonate or calcium hydroxide. This will precipitate calcium sulfate.
-
Filtration: Filter the neutralized slurry to remove the solid lignin and calcium sulfate precipitate. The resulting clear filtrate is the D-xylose-rich hydrolysate.
-
Decolorization: The hydrolysate may be colored due to dissolved impurities. Treatment with activated charcoal can effectively decolorize the solution.
Enzymatic Hydrolysis of Xylan
Enzymatic hydrolysis offers a more specific and milder alternative to acid hydrolysis, often resulting in higher xylose yields with fewer byproducts.[4] A cocktail of enzymes, primarily endo-xylanases and β-xylosidases, is used to synergistically break down the xylan backbone.[9]
Protocol 2: Enzymatic Saccharification of Xylan
Objective: To produce D-xylose from xylan using a commercial enzyme cocktail.
Materials:
-
Pretreated xylan-rich biomass (e.g., from steam explosion or mild acid treatment)
-
Commercial xylanase and β-xylosidase enzyme preparation
-
Citrate or acetate buffer (pH 4.5-5.5)
-
Shaking incubator or stirred-tank bioreactor
-
Centrifugation and filtration equipment
Procedure:
-
Substrate Preparation: Prepare a suspension of the pretreated xylan substrate in the appropriate buffer at a concentration of 5-10% (w/v).
-
Enzyme Addition: Add the xylanase and β-xylosidase enzymes to the substrate slurry. The optimal enzyme loading should be determined experimentally but typically ranges from 10-50 International Units (IU) per gram of substrate.[9]
-
Incubation: Incubate the mixture at the optimal temperature for the enzymes (usually 45-55°C) with constant agitation for 24-72 hours.
-
Enzyme Deactivation: After the desired hydrolysis time, heat the mixture to 90-100°C for 10 minutes to deactivate the enzymes.
-
Clarification: Centrifuge the mixture to pellet the remaining solids and filter the supernatant to obtain a clear D-xylose solution.
Part 2: Purification of D-Xylose
The crude hydrolysate from either acid or enzymatic hydrolysis contains D-xylose along with other sugars, organic acids, and minerals. A multi-step purification process is necessary to obtain high-purity crystalline D-xylose.
Ion-Exchange Chromatography
Ion-exchange chromatography is a critical step to remove ionic impurities such as residual acids, salts, and colored compounds.[10] A two-stage process using both cation and anion exchange resins is typically employed.
Workflow for Ion-Exchange Purification of D-Xylose Hydrolysate:
Caption: Ion-exchange chromatography workflow for D-xylose purification.
Protocol 3: Ion-Exchange Purification of D-Xylose Solution
Materials:
-
Strong acid cation exchange resin (e.g., Dowex 50W-X8, H⁺ form)
-
Weak base anion exchange resin (e.g., Amberlite IRA-67, free base form)
-
Chromatography columns
-
Deionized water
Procedure:
-
Column Packing: Pack two separate chromatography columns with the cation and anion exchange resins, respectively. Wash the resins thoroughly with deionized water.
-
Cation Exchange: Pass the crude D-xylose hydrolysate through the cation exchange column at a slow flow rate. This will remove positively charged ions.
-
Anion Exchange: The effluent from the cation exchange column is then passed through the anion exchange column to remove negatively charged ions.
-
Washing: Wash both columns with deionized water after the sample has been loaded to recover any retained D-xylose.
-
Eluate Collection: The combined eluate contains the purified D-xylose solution.
Crystallization
Crystallization is the final step to obtain high-purity, solid D-xylose.[11] This process relies on the principle that the solubility of D-xylose in a solvent (typically an ethanol-water mixture) decreases as the temperature is lowered, leading to the formation of crystals.[3][12]
Protocol 4: Crystallization of D-Xylose
Materials:
-
Purified D-xylose solution
-
Ethanol (95%)
-
Rotary evaporator
-
Crystallization vessel with a stirrer
-
Seed crystals of D-xylose (optional)
Procedure:
-
Concentration: Concentrate the purified D-xylose solution using a rotary evaporator to a syrup with a concentration of 70-80% (w/w).
-
Solvent Addition: Add ethanol to the concentrated syrup to achieve a final ethanol concentration of 70-80% (v/v). This will reduce the solubility of D-xylose.
-
Cooling and Seeding: Slowly cool the solution in a crystallization vessel with gentle stirring. If available, add a small amount of D-xylose seed crystals to promote controlled crystallization.
-
Crystal Growth: Continue cooling and stirring for several hours to allow for crystal growth.
-
Harvesting and Drying: Collect the D-xylose crystals by filtration or centrifugation. Wash the crystals with cold ethanol and dry them under vacuum at a low temperature (e.g., 40-50°C).
Table 1: Comparison of D-Xylose Synthesis and Purification Methods
| Method | Advantages | Disadvantages | Typical Yield | Purity |
| Acid Hydrolysis | Fast reaction time, low cost of catalyst. | Formation of degradation products, corrosive. | 60-80% | Moderate |
| Enzymatic Hydrolysis | High specificity, mild conditions, fewer byproducts. | Higher cost of enzymes, longer reaction time. | 80-95% | High |
| Ion-Exchange | Effective removal of ionic impurities. | Requires regeneration of resins. | >95% recovery | High |
| Crystallization | Yields high-purity solid product. | Can be time-consuming, potential for yield loss in mother liquor. | 60-80% from syrup | >99% |
Part 3: Synthesis and Stabilization of this compound
The direct isolation of pure this compound is challenging due to its inherent instability and the equilibrium with its cyclic forms. A more practical approach is to synthesize stable derivatives of the open-chain form. This is typically achieved by protecting the hydroxyl groups and then liberating or reacting with the aldehyde functionality.
Synthesis of this compound Pentaacetate
Acetylation of all hydroxyl groups, including the one at the anomeric carbon, can "lock" the molecule in its open-chain form.
Chemical Pathway for this compound Pentaacetate Synthesis:
Caption: Synthesis of this compound Pentaacetate.
Protocol 5: Preparation of this compound Pentaacetate
Objective: To synthesize a stable, acetylated acyclic form of D-xylose.
Materials:
-
Anhydrous D-xylose
-
Acetic anhydride
-
Anhydrous pyridine
-
Zinc chloride (ZnCl₂) or concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Peracetylation: Dissolve anhydrous D-xylose in anhydrous pyridine. Cool the solution in an ice bath and slowly add acetic anhydride. Allow the reaction to stir at room temperature overnight.
-
Work-up: Pour the reaction mixture into ice water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the peracetylated D-xylose as a mixture of anomers.
-
Ring Opening: Dissolve the peracetylated xylose in acetic anhydride. Add a catalytic amount of zinc chloride or a few drops of concentrated sulfuric acid. Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Purification: Quench the reaction by pouring it into ice water. Extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield pure this compound pentaacetate.[13]
Synthesis via Oxidative Deamination
An alternative strategy to generate an aldehyde functionality is through the oxidative deamination of a corresponding amino sugar. For instance, the oxidation of 6-amino-6-deoxy-D-xylose can yield 6-aldehydo-D-xylose.
Protocol 6: General Procedure for Oxidative Deamination using Ninhydrin
Objective: To generate an aldehydo group from a primary amino sugar.
Materials:
-
Amino sugar (e.g., 6-amino-6-deoxy-D-xylose)
-
Ninhydrin
-
Aqueous buffer (e.g., phosphate or acetate buffer, pH 4-6)
-
Ion-exchange resin for purification
Procedure:
-
Reaction Setup: Dissolve the amino sugar in the aqueous buffer. Add a solution of ninhydrin (typically 1-2 equivalents) to the amino sugar solution.
-
Reaction: Heat the mixture gently (e.g., 50-70°C) and monitor the reaction progress by TLC or HPLC. The reaction typically proceeds within a few hours.
-
Purification: After completion, the reaction mixture can be purified by passing it through a series of ion-exchange resins to remove unreacted starting materials, ninhydrin byproducts, and salts. The resulting solution will contain the desired aldehydo-sugar.
Part 4: Analytical Characterization
The confirmation of the synthesis and purity of D-xylose and its aldehydo derivatives requires appropriate analytical techniques.
Table 2: Analytical Methods for D-Xylose and its Derivatives
| Technique | Application | Key Observations |
| HPLC | Quantification of D-xylose in hydrolysates and monitoring purification. | Separation of monosaccharides on specialized columns (e.g., Aminex HPX-87H).[8] |
| GC-MS | Purity assessment and structural confirmation of derivatized sugars. | Requires derivatization (e.g., silylation) to increase volatility. |
| NMR Spectroscopy | Structural elucidation and differentiation between cyclic and acyclic forms. | The aldehydic proton of the open-chain form typically appears as a distinct signal around 9.5-10 ppm in the ¹H NMR spectrum.[5] |
| FTIR Spectroscopy | Functional group analysis. | Presence of a characteristic C=O stretching vibration for the aldehyde group around 1720-1740 cm⁻¹. |
Conclusion
This guide has provided a detailed framework for the synthesis and purification of D-xylose from readily available biomass, along with specialized protocols for the preparation of its synthetically valuable aldehydo form. By understanding the principles behind each step, from hydrolysis to derivatization, researchers are better equipped to produce high-quality D-xylose and its derivatives for applications in drug discovery and development. The provided protocols and analytical insights serve as a robust starting point for further innovation in carbohydrate chemistry.
References
- 1. D-Xylose – preparation and application - Georganics [georganics.sk]
- 2. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C5H10O5 | CID 644160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Furfural from Xylose and Xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raineslab.com [raineslab.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.tudelft.nl [repository.tudelft.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of L-gulose, L-galactose, and their acetylated aldehydo forms from 6-S-phenyl-6-thio-D-hexoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Enzymatic Assays Using Aldehydo-D-Xylose
Abstract
Aldehydo-D-xylose, the open-chain form of D-xylose, serves as a crucial substrate for a variety of enzymes involved in pentose metabolism. Accurate and reliable enzymatic assays are fundamental for characterizing these enzymes, screening for inhibitors, and understanding their roles in biological processes and industrial applications. This guide provides a comprehensive overview of the principles and detailed protocols for conducting enzymatic assays with this compound. We will delve into the rationale behind experimental design, focusing on two primary spectrophotometric methods: a direct assay for xylose reductase and a coupled assay for xylose isomerase. These protocols are designed to be robust and adaptable for researchers in biochemistry, microbiology, and drug development.
Introduction: The Significance of D-Xylose Metabolism
D-xylose, a five-carbon aldose sugar (pentose), is the second most abundant carbohydrate in nature, primarily found as a major component of hemicellulose in plant biomass.[1] The enzymatic conversion of D-xylose is a cornerstone of various biotechnological processes, including biofuel production, and is also of significant interest in clinical diagnostics.[2][3] The enzymes that act on D-xylose, such as xylose isomerase and xylose reductase, are key targets for protein engineering and drug discovery.
The aldehydic, or open-chain, form of D-xylose is the true substrate for many of these enzymes.[4] In solution, D-xylose exists in equilibrium between its cyclic (pyranose and furanose) and open-chain forms. Understanding the kinetics and mechanisms of enzymes that specifically recognize and convert the this compound form is paramount for advancing these fields.
This document serves as a practical guide for researchers, providing not only step-by-step protocols but also the underlying scientific principles to ensure experimental success and data integrity.
Foundational Principles of this compound Enzymatic Assays
The majority of enzymatic assays for D-xylose rely on spectrophotometric detection. These can be broadly categorized into direct and coupled assays.
-
Direct Assays: These methods directly measure the change in absorbance of a cofactor involved in the enzymatic reaction. A prime example is the assay for xylose reductase, which catalyzes the reduction of D-xylose to xylitol, accompanied by the oxidation of a nicotinamide cofactor (NADH or NADPH).[5] The decrease in absorbance at 340 nm, corresponding to the consumption of NAD(P)H, is monitored over time.[6]
-
Coupled Assays: When the primary enzymatic reaction does not involve a spectrophotometrically detectable change, a second, or "coupling," enzyme is introduced. This coupling enzyme acts on the product of the first reaction to generate a measurable signal. For instance, the activity of D-xylose isomerase, which converts D-xylose to D-xylulose, can be measured by coupling the reaction to a dehydrogenase (e.g., sorbitol dehydrogenase or D-arabitol dehydrogenase) that reduces D-xylulose while oxidizing NADH.[7][8][9] The oxidation of NADH is then monitored as a decrease in absorbance at 340 nm.[7][10]
Diagram of a Coupled Enzymatic Assay for D-Xylose Isomerase:
Caption: Workflow of a coupled assay for D-Xylose Isomerase activity.
Protocol 1: Direct Assay for Xylose Reductase Activity
This protocol describes a continuous spectrophotometric assay to determine the activity of xylose reductase by monitoring the oxidation of NADPH.[5]
Principle
Xylose reductase (XR) catalyzes the following reaction:
D-xylose + NADPH + H⁺ ⇌ Xylitol + NADP⁺
The reaction is monitored by measuring the decrease in absorbance at 340 nm as NADPH is consumed (molar extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).[6]
Materials and Reagents
| Reagent | Stock Concentration | Final Concentration |
| Potassium Phosphate Buffer (pH 7.0) | 250 mM | 100 mM |
| 2-Mercaptoethanol | 100 mM | Varies |
| NADPH | 10 mM | 0.15-0.25 mM |
| D-Xylose | 0.5 M | 10-100 mM |
| Purified Xylose Reductase | Varies | Varies |
| Deionized Water | - | - |
Step-by-Step Protocol
-
Prepare the Assay Cocktail: For each assay, prepare a master mix of the reaction components, excluding the enzyme or substrate, to ensure consistency. For a 1 mL final volume, combine the following in a microcentrifuge tube:
-
400 µL of 250 mM Potassium Phosphate Buffer (pH 7.0)
-
Sufficient deionized water to bring the final volume to 1 mL after all additions.
-
25 µL of 10 mM NADPH solution.
-
-
Cuvette Preparation:
-
Pipette 950 µL of the assay cocktail into a UV-transparent cuvette.
-
Add 50 µL of the D-xylose stock solution.
-
For the blank/control cuvette, add 50 µL of deionized water instead of the D-xylose solution.
-
-
Temperature Equilibration: Place the cuvettes in a thermostatted spectrophotometer set to the desired assay temperature (e.g., 30°C) and allow them to equilibrate for at least 5-10 minutes.[5]
-
Initiate the Reaction:
-
Add a small volume (e.g., 10-50 µL) of the appropriately diluted xylose reductase enzyme solution to the sample cuvette. Add the same volume of buffer to the blank cuvette.
-
Immediately mix the contents of the cuvette by gently pipetting up and down or by inverting with a cuvette cap.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 3-5 minutes.
-
Ensure that the rate of absorbance change is linear during the measurement period. If the rate is too fast, dilute the enzyme sample. If it is too slow, a more concentrated enzyme solution may be needed.
-
Data Analysis
-
Calculate the rate of reaction (ΔA₃₄₀/min): Determine the slope of the linear portion of the absorbance versus time plot.
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of substrate conversion.
-
Activity (µmol/min or U) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε * path length (cm))
-
Where ε (molar extinction coefficient for NADPH) = 6.22 mM⁻¹cm⁻¹
-
-
-
Specific Activity: To determine the specific activity, divide the enzyme activity by the amount of protein (in mg) added to the assay.
-
Specific Activity (U/mg) = Activity (U) / Protein (mg)
-
Protocol 2: Coupled Assay for D-Xylose Isomerase Activity
This protocol details a continuous spectrophotometric coupled assay for determining D-xylose isomerase activity using D-arabitol dehydrogenase as the coupling enzyme.[7][10]
Principle
The assay is based on the following two reactions:
-
Primary Reaction (Xylose Isomerase): D-xylose ⇌ D-xylulose
-
Coupling Reaction (D-arabitol Dehydrogenase): D-xylulose + NADH + H⁺ → D-arabitol + NAD⁺
The activity of xylose isomerase is determined by measuring the rate of NADH oxidation at 340 nm.[7][10]
Materials and Reagents
| Reagent | Stock Concentration | Final Concentration |
| Tris-HCl Buffer (pH 7.0) | 1 M | 50 mM |
| MnCl₂ | 100 mM | 1-10 mM |
| NADH | 10 mM | 0.15-0.25 mM |
| D-Xylose | 1 M | 50-200 mM |
| D-arabitol Dehydrogenase | ~100 U/mL | 5-10 U/mL |
| Purified D-Xylose Isomerase | Varies | Varies |
| Deionized Water | - | - |
Step-by-Step Protocol
-
Prepare the Assay Cocktail: In a microcentrifuge tube, prepare a master mix for a 1 mL final volume:
-
50 µL of 1 M Tris-HCl Buffer (pH 7.0)
-
10 µL of 100 mM MnCl₂
-
25 µL of 10 mM NADH
-
Sufficient deionized water for a final volume of 1 mL.
-
100 µL of D-arabitol dehydrogenase solution.
-
-
Cuvette Preparation:
-
Pipette 900 µL of the assay cocktail into a UV-transparent cuvette.
-
Add 50 µL of the D-xylose stock solution.
-
For the blank/control, add 50 µL of deionized water instead of the D-xylose solution.
-
-
Temperature Equilibration: Incubate the cuvettes in a thermostatted spectrophotometer at the desired temperature (e.g., 30°C or 37°C) for 5-10 minutes.[7]
-
Initiate the Reaction:
-
Add 50 µL of the appropriately diluted D-xylose isomerase solution to the sample cuvette. Add the same volume of buffer to the blank cuvette.
-
Immediately and gently mix the contents.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 340 nm for 3-5 minutes.
-
The rate should be linear. Adjust the concentration of the xylose isomerase if the reaction is too fast or too slow.
-
Data Analysis
The data analysis for the coupled assay is identical to that of the direct assay for xylose reductase, as both rely on monitoring the change in NADH/NADPH concentration.
Diagram of the Experimental Workflow:
Caption: General experimental workflow for spectrophotometric enzymatic assays.
Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the reliability of your results, incorporate the following controls and checks into your experimental design:
-
No-Enzyme Control: A reaction mixture containing all components except the primary enzyme of interest. This control should show no significant change in absorbance and accounts for any non-enzymatic degradation of the substrate or cofactor.
-
No-Substrate Control: A reaction mixture containing all components except the substrate (this compound). This control verifies that the observed activity is dependent on the presence of the substrate and that there are no contaminating substrates in the enzyme preparation.
-
Enzyme Titration: Perform the assay with varying concentrations of the enzyme. The reaction rate should be directly proportional to the enzyme concentration. This confirms that the assay is within the linear range of detection for the enzyme.
-
Substrate Saturation: For kinetic studies, vary the concentration of D-xylose to determine the Michaelis-Menten constants (Kₘ and Vₘₐₓ). Ensure that the substrate concentrations used bracket the Kₘ value.[3][9]
-
Coupling Enzyme Activity: In coupled assays, it is crucial to ensure that the coupling enzyme is not rate-limiting. This can be verified by demonstrating that increasing the concentration of the coupling enzyme does not increase the observed reaction rate.
Conclusion
The protocols and principles outlined in this guide provide a robust framework for the enzymatic analysis of this compound. By understanding the causality behind experimental choices and incorporating self-validating controls, researchers can generate accurate and reproducible data. These assays are indispensable tools for advancing our understanding of pentose metabolism and for the development of novel biotechnological and therapeutic applications.
References
- 1. Xylose: absorption, fermentation, and post-absorptive metabolism in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glucose(xylose) isomerase production by Streptomyces sp. CH7 grown on agricultural residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H10O5 | CID 644160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 6. Identification of Thermostable Xylose Reductase from Thermothelomyces thermophilus: A Biochemical Characterization Approach to Meet Biofuel Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
aldehydo-D-Xylose as a substrate for xylose isomerase
Application Note & Protocol
Topic: Unlocking Xylose Isomerase Kinetics: A Guide to Utilizing its True Substrate, aldehydo-D-Xylose
Audience: Researchers, scientists, and drug development professionals.
Abstract
Xylose Isomerase (XI), systematically known as D-xylose ketol-isomerase (EC 5.3.1.5), is an enzyme of significant industrial and therapeutic interest, catalyzing the interconversion of aldose and ketose sugars. While D-xylose is the nominal substrate, the catalytic mechanism exclusively proceeds through the open-chain aldehydo-form of the sugar. In aqueous solution, D-xylose exists in a dynamic equilibrium, with the cyclic pyranose anomers being the predominant species and the aldehydo-form constituting a minute fraction. This fundamental aspect of substrate chemistry is often overlooked, leading to potential misinterpretation of kinetic data. This guide provides a detailed examination of the interplay between D-xylose chemistry and xylose isomerase function, offering field-proven protocols for substrate preparation and enzyme activity assays that account for the substrate's conformational equilibrium.
Introduction: The Substrate Conundrum
D-xylose isomerase is a pivotal enzyme in biotechnology, most notably for the production of high-fructose corn syrup (HFCS) through the isomerization of D-glucose to D-fructose.[1][2] Its utility extends to the bioconversion of lignocellulosic biomass, where it converts xylose—the second most abundant sugar in nature—into xylulose for subsequent fermentation into biofuels.[3][4] The enzyme exhibits broad substrate specificity, acting on various pentoses and hexoses.[1][5]
A critical, yet subtle, aspect of XI enzymology is the precise nature of the substrate it recognizes and transforms. While researchers add D-xylose to an assay mixture, the enzyme does not act on the stable, cyclic hemiacetal forms (pyranose or furanose rings) that dominate in solution. Instead, crystallographic and mechanistic studies have unequivocally shown that xylose isomerase binds and catalyzes the isomerization of the transient, open-chain This compound .[1][6] This fact has profound implications for the design and interpretation of kinetic experiments.
The Dynamic Chemistry of D-Xylose in Solution
When solid D-xylose is dissolved in an aqueous solution, it undergoes a process called mutarotation . This phenomenon involves the spontaneous interconversion between its different isomeric forms until an equilibrium is reached.[7] The primary forms are the six-membered ring structures, α-D-xylopyranose and β-D-xylopyranose, which exist in equilibrium with the much less abundant open-chain aldehydo-form.
The ring-opening and closing is a reversible, acid- and base-catalyzed reaction that proceeds through the aldehyde intermediate.[8][9][10]
References
- 1. Xylose isomerase - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Engineering Xylose Isomerase for Industrial Applications | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Properties of D-Xylose Isomerase from Streptomyces albus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A metal-mediated hydride shift mechanism for xylose isomerase based on the 1.6 A Streptomyces rubiginosus structures with xylitol and D-xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetics and mechanism of the mutarotation of aldoses - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Kinetics and mechanism of the mutarotation of aldoses | Semantic Scholar [semanticscholar.org]
Application Note: Utilizing Aldehydo-D-Xylose in Maillard Reaction Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Unique Reactivity of D-Xylose in Glycation Chemistry
The Maillard reaction, a cornerstone of food chemistry and a significant pathway in in-vivo glycation, describes the complex cascade of non-enzymatic reactions between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid, peptide, or protein.[1][2] While glucose is often the default substrate in many biological studies, the pentose aldehydo-D-Xylose offers a unique and accelerated model for investigating this phenomenon. Pentoses, due to their higher proportion of the reactive open-chain (aldehydo) form at equilibrium, exhibit significantly greater reactivity than hexoses like glucose.[1][3][4] This heightened reactivity makes D-xylose an invaluable tool for researchers studying the mechanisms of glycation, the formation of flavor compounds, and the generation of both bioactive and potentially deleterious Maillard Reaction Products (MRPs), including Advanced Glycation End-products (AGEs).[1]
This application note provides a comprehensive guide for utilizing this compound in Maillard reaction studies. It moves beyond simple procedural lists to explain the causal relationships behind experimental design, ensuring that protocols are not just followed, but understood. We will delve into the reaction kinetics, provide detailed, validated protocols for setting up and analyzing model systems, and discuss the implications for both food science and biomedical research.
The D-Xylose Maillard Reaction Pathway: A Mechanistic Overview
The Maillard reaction is classically divided into three main stages: initial, intermediate, and final.[1][2][5] The use of D-xylose accelerates the progression through these stages, allowing for more efficient study of the resulting products.
-
Initial Stage: Formation of the Amadori Product: The reaction initiates with the nucleophilic attack of an amino group (e.g., from the ε-amino group of lysine or the α-amino group of any amino acid) on the carbonyl carbon of the open-chain form of D-xylose.[1] This is followed by dehydration to form a Schiff base, which then cyclizes to an N-substituted glycosylamine. This unstable intermediate undergoes the critical Amadori rearrangement to form a stable 1-amino-1-deoxy-2-ketose, the Amadori product.[6][7] The formation of this product is a key rate-determining step in the overall reaction.[7]
-
Intermediate Stage: Degradation and Fragmentation: The Amadori product serves as a launchpad for numerous degradation pathways. Depending on the pH and other conditions, it can undergo 1,2-enolization or 2,3-enolization.[2] These pathways lead to the formation of highly reactive dicarbonyl compounds like 3-deoxypentosone, furfural (a characteristic product from pentoses), reductones, and various fission products such as acetic acid.[2][8] It is at this stage that the Strecker degradation of amino acids occurs, generating "Strecker aldehydes" that are often potent aroma compounds.[2]
-
Final Stage: Polymerization and Melanoidin Formation: The highly reactive intermediates from the second stage undergo aldol condensation and polymerization reactions.[1] This final phase results in the formation of high molecular weight, nitrogen-containing brown polymers and copolymers known as melanoidins, which are responsible for the characteristic brown color of many cooked foods.[9]
Caption: D-Xylose Maillard Reaction Pathway Overview.
Why Choose D-Xylose? Kinetic and Reactivity Advantages
The primary motivation for using D-xylose is its enhanced reaction rate compared to hexoses. This allows for the generation of detectable levels of intermediates and final products under milder conditions (lower temperatures, shorter timeframes), which can be advantageous for preserving the integrity of other molecules in a complex system or for simply increasing experimental throughput.
| Sugar Type | Relative Reactivity | Key Characteristics | References |
| D-Xylose (Pentose) | High | Rapid browning, significant flavor generation. Forms furfural as a key intermediate. Ideal for accelerated studies. | [1][3][4][10] |
| D-Ribose (Pentose) | Very High | Often the most reactive pentose, but can be more expensive. Used where maximum reaction speed is needed. | [3][11] |
| D-Glucose (Hexose) | Moderate | Standard for biological glycation studies (glycemia). Slower reaction requires more forcing conditions (higher temp/time). | [4][10] |
| D-Fructose (Hexose) | Moderate-High | A ketose, reacts via the Heyns rearrangement. Can be more reactive than glucose under certain conditions. | [3] |
Studies have shown that the reaction of D-xylose with amino acids like glycine and lysine is about three to five times faster than the corresponding reaction with D-glucose.[4] This kinetic advantage is critical for efficiently studying the formation of specific MRPs, such as flavor compounds or antioxidants.[12][13][14]
Application Protocols
The following protocols are designed as self-validating systems. Each includes steps for monitoring the reaction's progress, allowing for internal consistency checks and adaptation to specific research questions.
Protocol 1: General Purpose D-Xylose-Amino Acid Model System
This protocol provides a baseline for studying browning, formation of early-stage intermediates, and overall reactant consumption.
Objective: To generate Maillard Reaction Products (MRPs) from D-xylose and a model amino acid (e.g., L-lysine or glycine) under controlled conditions.
Materials:
-
D-Xylose (Sigma-Aldrich, Cat# X1500 or equivalent)
-
L-Lysine hydrochloride (Sigma-Aldrich, Cat# L5626 or equivalent) or Glycine (Sigma-Aldrich, Cat# G7126 or equivalent)
-
Phosphate buffer (0.1 M, prepare and adjust to desired pH, e.g., pH 7.4 for physiological simulation or pH 8-10 for accelerated browning)[15][16]
-
Screw-capped, pressure-resistant glass tubes or vials
-
Thermostatic oil or water bath
-
UV-Vis Spectrophotometer
-
HPLC system for reactant analysis (optional)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of D-Xylose in the chosen phosphate buffer.
-
Prepare a 1 M stock solution of the amino acid (e.g., L-Lysine HCl) in the same buffer. Rationale: Using equimolar concentrations is a common starting point for mechanistic studies.[17] The buffer system is critical for controlling the reaction rate, as pH significantly influences the pathway.[11][16]
-
-
Reaction Setup:
-
In a screw-capped vial, combine 1 mL of the D-xylose stock and 1 mL of the amino acid stock for a final concentration of 0.5 M for each reactant.
-
Prepare a control sample containing only 1 mL of the D-xylose stock and 1 mL of buffer.
-
Prepare a second control sample containing only 1 mL of the amino acid stock and 1 mL of buffer.
-
Tightly cap the vials. Rationale: Capping prevents evaporation during heating, which would alter reactant concentrations.
-
-
Incubation:
-
Place the vials in a pre-heated thermostatic bath set to the desired temperature (e.g., 80-120°C).[5][12] A common starting point is 90-100°C for observable changes within a few hours.[18][19]
-
Incubate for a defined time course. It is recommended to set up multiple parallel reactions to be stopped at various time points (e.g., 0, 30, 60, 90, 120, 180 minutes).[5]
-
-
Reaction Termination & Analysis:
-
At each time point, remove a vial and immediately place it in an ice bath to quench the reaction. Rationale: Rapid cooling is essential to stop further reactions, ensuring the analyzed sample accurately reflects the specific time point.
-
Browning Measurement (Primary Validation): Dilute an aliquot of the reaction mixture (e.g., 10-fold or as needed for clear samples) with the phosphate buffer.[5] Measure the absorbance at 420 nm (A420) using a UV-Vis spectrophotometer.[5][12] An increase in A420 over time indicates the formation of melanoidins and confirms reaction progress.
-
Reactant Consumption (Optional): Analyze the concentration of remaining D-xylose and amino acid using an appropriate HPLC method (e.g., with a refractive index detector for the sugar and a pre-column derivatization method for the amino acid).
-
pH Monitoring: Measure the final pH of the reaction mixture. A decrease in pH is expected due to the formation of acidic byproducts like acetic and formic acid.[20]
-
Protocol 2: Generation and Analysis of Volatile Flavor Compounds
This protocol is tailored for researchers in food science or flavor chemistry, focusing on the capture and identification of volatile MRPs.
Objective: To identify the volatile compounds generated from a D-xylose and L-phenylalanine reaction, a model for floral and honey-like aromas.[12][21]
Materials:
-
All materials from Protocol 1 (using L-Phenylalanine).
-
Headspace vials (e.g., 20 mL).
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., DVB/CAR/PDMS).
-
Gas Chromatography-Mass Spectrometry (GC-MS) system.
Procedure:
-
Reaction Setup:
-
Volatile Extraction (HS-SPME):
-
After the heating period, allow the vial to equilibrate at a specific temperature (e.g., 60°C for 30 min) in a heating block or the GC autosampler's agitator.
-
Expose the SPME fiber to the headspace above the reaction mixture for a defined period (e.g., 30-45 min) to adsorb the volatile compounds. Rationale: HS-SPME is a solvent-free, sensitive method for extracting volatile and semi-volatile compounds from a sample matrix, ideal for flavor analysis.
-
-
GC-MS Analysis:
-
Immediately desorb the SPME fiber in the hot injector port of the GC-MS (e.g., 250-260°C).[14]
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms or equivalent).
-
Identify the eluted compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention indices with known standards. Rationale: GC-MS provides both separation (GC) and structural information (MS), making it the gold standard for identifying unknown volatile compounds.[12]
-
Caption: General Experimental Workflow for Maillard Reaction Studies.
Characterization and Safety Considerations
Product Characterization: Beyond basic browning and volatile analysis, a deeper understanding requires more sophisticated techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the separation and identification of non-volatile intermediates like Amadori products and small peptides.[22][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural elucidation of purified MRPs.[12][14]
-
Antioxidant Assays: Methods like DPPH, ABTS, or FRAP can be used to quantify the antioxidant capacity of the MRP mixture, which is a significant functional property.[14][17]
Toxicological and Safety Aspects: While the Maillard reaction is responsible for desirable flavors, it can also generate potentially harmful compounds, such as acrylamide (primarily from asparagine) and heterocyclic amines.[17] Furthermore, in biological systems, the accumulation of AGEs is linked to various pathologies.[1] When conducting Maillard reaction studies, especially under harsh conditions (high temperature, extreme pH), it is crucial to be aware of the potential formation of cytotoxic or mutagenic products.[11][24] It is recommended that novel MRPs intended for biological application undergo preliminary cytotoxicity screening. However, studies have shown that reactions conducted under mild, controlled conditions (neutral pH, moderate temperatures) are less likely to generate deleterious compounds.[11]
Conclusion
This compound is a powerful and efficient substrate for studying the Maillard reaction. Its high reactivity allows researchers to probe the complex mechanisms of glycation, flavor formation, and browning under accessible laboratory conditions. By employing the structured, self-validating protocols outlined in this note, scientists can generate robust and reproducible data, advancing our understanding of this ubiquitous and critical chemical cascade in both food and biological systems.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic Study of the Maillard Reaction in Thin Film Generated by Microdroplets Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled formation of flavor compounds by preparation and application of Maillard reaction intermediate (MRI) derived from xylose and phenylalanine ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09355A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. imreblank.ch [imreblank.ch]
- 9. m.youtube.com [m.youtube.com]
- 10. Degradation kinetics of sugars (glucose and xylose), amino acids (proline and aspartic acid) and their binary mixtures in subcritical water: Effect of Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. grocentre.is [grocentre.is]
- 14. tandfonline.com [tandfonline.com]
- 15. Mechanism of formation of the Maillard protein cross-link pentosidine. Glucose, fructose, and ascorbate as pentosidine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. myfoodresearch.com [myfoodresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. Antioxidative and Prooxidative Actions of Xylose-Lysine Maillard Reaction Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
- 20. Effects of Reducing Sugars on Colour, Amino Acids, and Volatile Flavour Compounds in Thermally Treated Minced Chicken Carcass Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Controlled formation of flavor compounds by preparation and application of Maillard reaction intermediate (MRI) derived from xylose and phenylalanine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Simultaneous quantification of amino acids and Amadori products in foods through ion-pairing liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Identification of amadori products and oligosaccharide-glycated amino acids in brewer’s spent grain extract [frontiersin.org]
- 24. Nutritional and toxicological aspects of the Maillard browning reaction in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical techniques for detection and quantification of aldehydo-D-Xylose
An In-Depth Guide to the Detection and Quantification of Aldehydo-D-Xylose for Researchers and Drug Development Professionals
Introduction: The Significance of D-Xylose Quantification
D-Xylose, a five-carbon aldose sugar, is a fundamental component of hemicellulose in plant biomass, making it a cornerstone of research in biofuels, food science, and renewable materials. In the clinical and pharmaceutical realm, the D-xylose absorption test is a critical diagnostic tool for assessing malabsorption in the small intestine. Given its wide-ranging importance, the accurate and reliable detection and quantification of D-Xylose are paramount.
This guide provides a comprehensive overview of the principal analytical techniques available to researchers. It is designed to move beyond simple procedural lists, offering insights into the causality behind methodological choices and providing robust, validated protocols. While D-Xylose exists in a dynamic equilibrium between its open-chain aldehydo form and its cyclic pyranose and furanose hemiacetals, the methods described herein are designed to quantify the total D-Xylose concentration, as the equilibrium is typically shifted during sample preparation and analysis.
Spectrophotometric Methods: The Orcinol-HCl Reaction
Spectrophotometric assays are often employed for rapid screening due to their simplicity and cost-effectiveness. The most common method is based on the acid-catalyzed dehydration of pentoses like xylose into furfural, which then condenses with orcinol in the presence of a ferric chloride catalyst to produce a stable, colored complex.[1][2]
Scientific Principle: The reaction's foundation lies in the specific chemical properties of pentose sugars. Strong, hot acidic conditions (e.g., hydrochloric acid) provide the energy needed to dehydrate xylose, removing three water molecules to form the cyclic aldehyde, furfural. Ferric ions (Fe³⁺) act as a catalyst, facilitating the condensation reaction between the newly formed furfural and orcinol. This condensation results in a triarylmethane dye derivative that exhibits strong absorbance in the 620-670 nm range, allowing for quantitative measurement.[1][3]
Experimental Workflow: Orcinol-HCl Method
Caption: Workflow for xylose quantification via the Orcinol-HCl method.
Detailed Protocol: Orcinol-HCl Assay
-
Reagent Preparation: Prepare the Orcinol reagent fresh by dissolving 0.4 g of orcinol in 200 mL of concentrated hydrochloric acid. Add 500 µL of 10% ferric chloride solution and mix well. Store in a dark, cool place.[3]
-
Standard Curve: Prepare a series of D-xylose standards ranging from 10 to 50 µg/mL in deionized water.
-
Sample Preparation: Dilute experimental samples to fall within the concentration range of the standard curve.
-
Reaction:
-
Pipette 1.0 mL of each standard or diluted sample into a glass test tube.
-
Add 2.5 mL of the Orcinol reagent to each tube.
-
Prepare a blank using 1.0 mL of deionized water and 2.5 mL of reagent.
-
Vortex all tubes to mix thoroughly.
-
-
Incubation: Place the tubes in a boiling water bath for exactly 10 minutes.[3]
-
Cooling: Immediately transfer the tubes to an ice bath to cool to room temperature. This step is critical to stop the reaction and stabilize the color.
-
Measurement: Measure the absorbance of the standards and samples against the blank at 670 nm using a spectrophotometer.[1]
-
Quantification: Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the linear regression equation to calculate the D-xylose concentration in the unknown samples.
Enzymatic Assays: High Specificity and Speed
Enzymatic methods offer superior specificity compared to chemical assays. Commercially available kits, such as those from Megazyme, utilize a coupled enzyme system to quantify D-xylose with high precision.[4][5][6]
Scientific Principle: The assay is based on two key enzymatic reactions. First, xylose mutarotase catalyzes the interconversion of α-D-xylose to the β-D-xylose anomer. Subsequently, β-xylose dehydrogenase specifically oxidizes β-D-xylose to D-xylonic acid. This oxidation is coupled to the reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH.[6][7] The amount of NADH produced is directly stoichiometric to the amount of D-xylose in the sample and can be accurately measured by the increase in absorbance at 340 nm.[5][8]
Experimental Workflow: Enzymatic D-Xylose Assay
Caption: Workflow for D-Xylose quantification using a coupled enzymatic assay.
Detailed Protocol: Based on Megazyme K-XYLOSE Kit
This protocol is adapted from the principles of the Megazyme D-Xylose Assay Kit.[6][7]
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized powders (buffer, NAD⁺, enzymes) in high-purity water.
-
Sample Preparation: Dilute samples so that the D-xylose concentration is between 0.02 and 1.0 g/L. The amount of xylose per assay should be between 2 and 100 µg.[7]
-
Assay Procedure (Manual Spectrophotometer):
-
Pipette the following into 1 cm cuvettes:
-
2.00 mL Distilled Water
-
0.40 mL Buffer Solution
-
0.10 mL Sample
-
0.10 mL NAD⁺ Solution
-
-
Mix thoroughly and incubate at 37°C for 2 minutes.
-
Read the initial absorbance (A₁) for the sample and a water blank at 340 nm.
-
Start the reaction by adding 0.025 mL of the enzyme suspension (Xylose Mutarotase / β-Xylose Dehydrogenase).
-
Mix and incubate at 37°C for approximately 6 minutes, or until the reaction is complete (i.e., absorbance is stable).[6]
-
Read the final absorbance (A₂).
-
-
Quantification:
-
Calculate the change in absorbance for both the blank (ΔA_blank) and the sample (ΔA_sample).
-
Subtract the blank's change from the sample's: ΔA_xylose = ΔA_sample - ΔA_blank.
-
Calculate the concentration of D-xylose using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6300 L · mol⁻¹ · cm⁻¹). The kit manual provides the final calculation formula, accounting for all volumes and dilution factors.
-
High-Performance Liquid Chromatography (HPLC): Separation and Quantification
HPLC is a powerful and widely adopted technique for the analysis of monosaccharides.[9][10] It separates components of a mixture based on their differential interactions with a stationary phase, allowing for precise quantification. For sugars like xylose, which lack a strong UV chromophore, detection can be achieved either universally via a Refractive Index Detector (RID) or with high sensitivity using a UV detector after pre-column derivatization.[11]
HPLC with Refractive Index Detection (HPLC-RI)
Scientific Principle: This method separates sugars on a specialized column, often a ligand-exchange or ion-exclusion column (e.g., Bio-Rad Aminex HPX-87 series).[11] The mobile phase is typically just high-purity water or dilute sulfuric acid.[12] The Refractive Index Detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. Since any solute will change the mobile phase's refractive index, this detection method is universal but can be sensitive to fluctuations in temperature and pressure.
Detailed Protocol: HPLC-RI on an Aminex HPX-87H Column
-
System Configuration:
-
Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm).
-
Mobile Phase: 0.005 M Sulfuric Acid.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60-75°C.[12]
-
Detector: Refractive Index Detector (RID), maintained at a stable temperature (e.g., 40°C).
-
-
Sample Preparation:
-
Samples must be meticulously filtered through a 0.22 µm syringe filter to prevent column clogging and damage.
-
Dilute samples with the mobile phase to ensure the concentration falls within the linear range of the detector.
-
-
Standard Curve: Prepare D-xylose standards (e.g., 0.1 to 5.0 mg/mL) in the mobile phase and filter them.
-
Analysis:
-
Equilibrate the system until a stable baseline is achieved (this can take over an hour for RID).
-
Inject a consistent volume (e.g., 20 µL) of each standard and sample.
-
Identify the D-xylose peak by comparing its retention time to that of a pure standard.
-
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Use this curve to determine the concentration in the unknown samples.
HPLC with UV Detection via PMP Derivatization
Scientific Principle: To overcome the low sensitivity of RID and enable the use of more common reversed-phase columns, xylose can be derivatized with a UV-active tag. 1-phenyl-3-methyl-5-pyrazolone (PMP) is a popular derivatizing agent that reacts with the reducing end of sugars under mild alkaline conditions.[13][14] The resulting PMP-sugar derivative has a strong UV absorbance around 250 nm, allowing for highly sensitive detection with a standard UV or Diode Array Detector (DAD).[9]
Experimental Workflow: PMP Derivatization for HPLC-UV
Caption: Workflow for PMP derivatization of xylose followed by HPLC-UV analysis.
Detailed Protocol: PMP Derivatization and RP-HPLC
-
Derivatization Reagents:
-
PMP Solution: 0.5 M 1-phenyl-3-methyl-5-pyrazolone in methanol.
-
Sodium Hydroxide: 0.3 M NaOH.
-
Hydrochloric Acid: 0.3 M HCl.
-
-
Derivatization Procedure: [14]
-
In a microcentrifuge tube, mix 100 µL of the sugar standard/sample with 100 µL of PMP solution and 100 µL of NaOH solution.
-
Vortex and incubate in a water bath at 70°C for 60-100 minutes.
-
Cool to room temperature and neutralize by adding 100 µL of HCl solution.
-
-
Cleanup:
-
Add 1 mL of dichloromethane to the tube to extract the excess PMP reagent.
-
Vortex vigorously for 1 minute, then centrifuge to separate the phases.
-
Carefully collect the upper aqueous layer containing the PMP-xylose derivative. Repeat the extraction two more times.
-
Filter the final aqueous solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column (e.g., Cosmosil 5C18-MS-II, 250 x 4.6 mm).[15]
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer).
-
Detector: UV or DAD set to ~250 nm.
-
Run standards and samples to identify and quantify the PMP-xylose peak based on retention time and peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for specificity and sensitivity in sugar analysis. However, it is also the most complex method, as sugars are non-volatile and must be chemically modified into volatile derivatives prior to analysis.[16]
Scientific Principle: The core challenge is overcoming the low volatility of xylose, which is caused by its multiple polar hydroxyl (-OH) groups that lead to strong hydrogen bonding. Derivatization replaces the active hydrogens on these groups with non-polar, bulky groups, increasing volatility. A common and robust method is a two-step process: methoximation followed by silylation.[17]
-
Methoximation: The aldehydo- (keto-) group is reacted with methoxyamine hydrochloride. This "locks" the sugar in its open-chain form, preventing the formation of multiple anomeric peaks (isomers) during the subsequent silylation step.[17]
-
Silylation: A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. The resulting TMS-oxime derivative is highly volatile and thermally stable, making it ideal for GC analysis.[17][18]
The derivatized sample is then separated on a GC column and detected by a mass spectrometer, which provides both quantification and structural information, leading to highly confident identification.
Experimental Workflow: GC-MS with Methoximation & Silylation
Caption: Workflow for GC-MS analysis of xylose via a two-step derivatization.
Detailed Protocol: Methoximation and Silylation for GC-MS
-
Sample Preparation:
-
Pipette an aliquot of the sample containing the xylose into a GC vial.
-
Add an internal standard (e.g., meso-erythritol) for improved quantification.
-
Evaporate the sample to absolute dryness using a lyophilizer or a stream of nitrogen. This is a critical step, as any residual water will interfere with the silylation reagent.[17]
-
-
Step 1: Methoximation: [17]
-
Add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried sample.
-
Seal the vial tightly and vortex to dissolve the residue.
-
Incubate at 37°C for 90 minutes with shaking.
-
-
Step 2: Silylation: [17]
-
To the same vial, add 80 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Seal, vortex, and incubate at 37°C for 30 minutes with shaking.
-
-
GC-MS Analysis:
-
Column: A low-polarity column such as a DB-5 or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the derivatized sample.
-
GC Program: Use a temperature gradient, for example: start at 80°C, ramp to 300°C at 5°C/min, and hold for 5 minutes.
-
MS Detection: Operate in scan mode to identify peaks and in selected ion monitoring (SIM) mode for accurate quantification using characteristic fragment ions of the derivatized xylose.
-
Summary and Method Comparison
The choice of analytical technique depends heavily on the specific research question, sample matrix, required throughput, and available instrumentation.
| Technique | Principle | Specificity | Sensitivity (LOD) | Throughput | Pros | Cons |
| Spectrophotometry | Chemical derivatization to a colored compound | Low (reacts with other pentoses) | ~10-100 mg/L[1] | High | Simple, rapid, inexpensive | Prone to interference, destructive |
| Enzymatic Assay | Specific enzyme-catalyzed reaction | Very High | ~0.7 mg/L[4][5] | High (microplate adaptable) | Highly specific, fast (~6 min reaction)[19] | Higher reagent cost, potential for enzyme inhibition |
| HPLC-RI | Chromatographic separation, universal detection | Moderate (co-elution possible) | ~1-10 mg/L | Moderate | No derivatization needed, robust | Low sensitivity, requires dedicated column, baseline drift |
| HPLC-UV (PMP) | Chromatographic separation, UV detection | High | ~0.1-1 mg/L | Low-Moderate | High sensitivity, uses standard C18 columns | Requires multi-step derivatization and cleanup |
| GC-MS | Gas-phase separation, mass detection | Very High (structural confirmation) | <0.1 mg/L | Low | Highest specificity and sensitivity | Complex, multi-step derivatization, requires expensive equipment |
Conclusion
Quantifying D-xylose can be accomplished through a variety of robust analytical methods. For high-throughput screening where absolute specificity is not critical, spectrophotometric methods are suitable. Enzymatic assays provide an excellent balance of speed, simplicity, and very high specificity, making them ideal for routine analysis in complex matrices like fermentation broths.[4] When chromatographic separation is necessary, HPLC-RI offers a straightforward approach without derivatization, while HPLC-UV after PMP tagging provides a significant boost in sensitivity.[10][12] Finally, for applications demanding the utmost confidence in identification and the highest sensitivity, GC-MS remains the definitive, albeit most labor-intensive, choice. The protocols and principles outlined in this guide provide the foundation for researchers to select and implement the most appropriate technique for their specific analytical needs.
References
- 1. A Spectrophotometric Method for Quantitative Determination of Xylose In Fermentation Medium | AIChE [aiche.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. D-Xylose Assay Kit | Nutritional Analysis [neogen.com]
- 5. D-Xylose Assay Kit Test - Measure D-Xylose, Rapid Reaction | Megazyme [megazyme.com]
- 6. Megazyme D-Xylose Assay Kit - Team Medical & Scientific Sdn Bhd [tms-lab.com]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 8. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of total glucose and xylose in instant coffee by reverse phase HPLC-UV | Separation Science [sepscience.com]
- 15. Analytical method development and validation for monosaccharide profiling in Lignosus rhinocerotis using rP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. youtube.com [youtube.com]
- 18. restek.com [restek.com]
- 19. D-Xylose - Enzymatic assay kit | LIBIOS [libios.fr]
A Comprehensive Guide to HPLC Methodologies for the Separation and Quantitation of D-Xylose from Complex Carbohydrate Mixtures
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate separation and quantification of D-xylose from other structurally similar monosaccharides, such as glucose, galactose, and its epimer arabinose, is a significant analytical challenge in biofuel research, food science, and pharmaceutical development. The high polarity, lack of a strong chromophore, and isomeric complexity of these carbohydrates necessitate specialized chromatographic strategies. This guide provides an in-depth exploration of field-proven High-Performance Liquid Chromatography (HPLC) methods, offering detailed protocols and expert insights into the causality behind experimental choices. We will dissect three primary methodologies: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), Hydrophilic Interaction Liquid Chromatography (HILIC), and Reversed-Phase HPLC with Pre-column Derivatization. A comparative analysis is presented to guide researchers in selecting the optimal method for their specific application.
Part 1: Foundational Principles & Pre-Analysis Considerations
The successful separation of D-xylose is contingent upon understanding its inherent chemical properties and making informed decisions before the sample is ever injected. Carbohydrates are notoriously difficult to analyze by traditional reversed-phase HPLC due to their high polarity, leading to poor retention on non-polar stationary phases.[1] Furthermore, their lack of a UV-absorbing chromophore makes detection challenging without derivatization or specialized detectors.
Critical Sample Preparation: The Hydrolysis Step
In many biological and industrial samples, D-xylose exists as part of complex polysaccharides like xylan. Therefore, the first critical step is quantitative release of the monosaccharide constituents via acid hydrolysis.
Protocol for Acid Hydrolysis:
-
Sample Weighing: Accurately weigh 5-10 mg of the dry polysaccharide sample into a pressure-resistant hydrolysis vial.
-
Acid Addition: Add 1 mL of 2 M trifluoroacetic acid (TFA) to the vial. Causality: TFA is a strong acid that effectively cleaves glycosidic bonds and is volatile, making it easy to remove post-hydrolysis.
-
Hydrolysis: Securely cap the vial and heat at 105-120°C for 2-4 hours. The optimal time and temperature should be validated for the specific sample matrix to ensure complete hydrolysis without significant degradation of labile sugars.
-
Acid Removal: Cool the sample to room temperature. Uncap the vial and evaporate the TFA to dryness using a centrifugal evaporator or a stream of dry nitrogen.
-
Reconstitution: Reconstitute the dried hydrolysate in a known volume (e.g., 1 mL) of ultrapure water or an initial mobile phase-matched solvent.
-
Clarification: Centrifuge the reconstituted sample at >10,000 x g for 10 minutes and filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[2]
Detector Selection: Seeing the Unseen
The choice of detector is as critical as the separation chemistry itself.
-
Refractive Index (RI) Detector: A universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte.[3] It is a workhorse for sugar analysis but suffers from lower sensitivity and is incompatible with gradient elution, which severely limits its use for complex mixtures.[4][5]
-
Evaporative Light Scattering Detector (ELSD): Another universal detector that is compatible with gradient elution, a major advantage over RI.[3][6] ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. This makes it highly sensitive for sugars, but it requires volatile mobile phase components (e.g., no phosphate buffers).[3]
-
Pulsed Amperometric Detector (PAD): The gold standard for direct, high-sensitivity detection of underivatized carbohydrates.[7][8] It works by measuring the current generated from the oxidation of carbohydrates on a gold electrode surface at high pH. Its sensitivity can reach the low-picomole level.[7]
-
UV-Vis or Fluorescence Detectors: These detectors are only useful after the sugars have been chemically modified (derivatized) with a UV-absorbing or fluorescent tag.[9] This approach significantly enhances sensitivity and allows the use of ubiquitous reversed-phase HPLC systems.
Part 2: Core HPLC Methodologies & Protocols
Method A: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
Principle of Separation: At high pH (>12), the hydroxyl groups of carbohydrates become partially ionized, behaving as weak acids (oxyanions).[7][10] This allows them to be separated on strong anion-exchange columns. Elution is typically achieved using an increasing concentration of hydroxide or acetate ions. HPAE-PAD offers exceptional resolving power for closely related isomers without derivatization.[11][12]
Experimental Workflow: HPAE-PAD
References
- 1. Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography | MDPI [mdpi.com]
- 2. mastelf.com [mastelf.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. RI versus ELSD for Sugar Analysis - Chromatography Forum [chromforum.org]
- 6. jascoinc.com [jascoinc.com]
- 7. archemica-international.com [archemica-international.com]
- 8. High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. aafco.org [aafco.org]
Application Note: A Robust Protocol for the Derivatization of Aldehydo-D-Xylose for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Abstract
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, carbohydrates like D-Xylose are inherently non-volatile and thermally labile, precluding their direct analysis. This application note provides a detailed, field-proven protocol for the chemical derivatization of aldehydo-D-Xylose, transforming it into a volatile and thermally stable compound suitable for GC-MS analysis. We will focus on a robust two-step methoximation and silylation procedure, explaining the causality behind each step to ensure reliable and reproducible results for researchers in metabolic studies, biofuel development, and clinical diagnostics.
Introduction: The Necessity of Derivatization for Sugar Analysis
D-Xylose, a key pentose sugar, plays a significant role in various biological and industrial processes. Its accurate quantification is crucial for understanding metabolic pathways, analyzing plant biomass composition, and monitoring fermentation processes. Due to their high polarity from multiple hydroxyl groups, sugars like xylose exhibit strong intermolecular hydrogen bonding, resulting in negligible vapor pressure and a tendency to decompose at the high temperatures required for gas chromatography.[1][2]
Furthermore, in solution, reducing sugars such as D-Xylose exist in a complex equilibrium between their open-chain aldehyde form and cyclic hemiacetal forms (α- and β-anomers).[3][4] Direct derivatization of this mixture, for instance by silylation alone, would produce multiple chromatographic peaks for a single sugar, leading to a complex and difficult-to-interpret chromatogram.[4]
To overcome these challenges, a two-step derivatization protocol is employed. The first step, oximation, targets the carbonyl group of the open-chain aldehyde, effectively "locking" the molecule and preventing ring formation. The subsequent step, silylation, replaces the active hydrogens of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability.[2][5] This methoxime-trimethylsilyl (MeOx-TMS) derivative is ideal for GC-MS analysis.
Principle of the Two-Step Derivatization
The protocol is a sequential reaction designed to prepare an ideal derivative for GC-MS analysis.
Step 1: Methoximation The process begins by reacting the this compound with methoxyamine hydrochloride (MeOx). This reaction converts the aldehyde functional group into a methoxime.[5] The primary purpose of this step is to eliminate the tautomerism that leads to multiple anomeric peaks.[2] By reacting with the open-chain aldehyde, the equilibrium is shifted, and the sugar is stabilized in a single, acyclic form. This reaction typically produces two geometric isomers, syn and anti, which appear as two distinct, well-separated peaks in the chromatogram, a manageable complexity that aids in positive identification.[6][7]
Step 2: Trimethylsilylation (TMS) Following methoximation, the hydroxyl (-OH) groups on the xylose backbone are targeted. A potent silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is introduced. MSTFA efficiently replaces the acidic protons on the hydroxyl groups with trimethylsilyl ((CH₃)₃Si-) groups.[2][8] This substitution has two critical effects:
-
Increases Volatility: It eliminates the hydrogen bonding capability of the hydroxyl groups, significantly lowering the boiling point of the molecule.
-
Increases Thermal Stability: The resulting TMS-ethers are more stable at the high temperatures of the GC inlet and column.
The final product, D-Xylose methoxime-pentakis(trimethylsilyl) ether, is sufficiently volatile and stable for reliable chromatographic separation and mass spectrometric analysis.
Experimental Protocol
This protocol is designed for the derivatization of a standard or a dried biological extract containing D-Xylose.
Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier (Example) |
| D-Xylose | ≥99% | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Methoxyamine hydrochloride (MeOx) | 98% | Sigma-Aldrich |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | ≥98.5% | Sigma-Aldrich |
| Myo-Inositol (Internal Standard) | ≥99% | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Reaction Vials | 2 mL, screw-cap with PTFE-lined septa | Agilent Technologies |
| Heating Block / Thermomixer | Capable of 30-80°C | Eppendorf |
| Vortex Mixer | - | VWR |
| Gas-tight Syringe | 10 µL | Hamilton |
| GC-MS System | e.g., Agilent 7890B GC with 5977A MSD | Agilent Technologies |
Critical Prerequisite: Silylating agents like MSTFA are extremely sensitive to moisture. All glassware must be oven-dried, and reagents should be handled in a dry environment (e.g., under a stream of nitrogen or in a glove box) to prevent degradation and ensure reaction efficiency.[1][2] Samples must be completely dry; lyophilization (freeze-drying) is the preferred method.[2]
Derivatization Workflow Diagram
Caption: Figure 1: D-Xylose Derivatization Workflow for GC-MS
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the dried xylose sample (or extract) and an appropriate amount of internal standard (e.g., myo-inositol) into a 2 mL reaction vial.
-
Expertise Note: The use of an internal standard is critical for accurate quantification as it corrects for variations in derivatization efficiency and injection volume.
-
-
Methoximation:
-
Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.
-
Add 40 µL of the MeOx solution to the dried sample in the vial.
-
Securely cap the vial and vortex vigorously for 1 minute to ensure complete dissolution.
-
Incubate the mixture in a heating block or thermomixer at 37°C for 90 minutes.[2][5]
-
-
Silylation:
-
After incubation, allow the vial to cool to room temperature.
-
Carefully add 60 µL of MSTFA to the reaction mixture.
-
Causality Note: Pyridine from the first step acts as a catalyst and acid scavenger, promoting the silylation reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
GC-MS Analysis:
-
After the final incubation, cool the sample to room temperature. The sample is now derivatized and ready for analysis.
-
If the sample concentration is high, it can be diluted with a solvent like ethyl acetate or hexane.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and protects the detector from excess derivatizing agent. |
| Inlet Temp | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for TMS derivatives. |
| Carrier Gas | Helium | Inert carrier gas, standard for MS applications. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal separation efficiency. |
| Oven Program | 100°C (1 min), ramp 10°C/min to 280°C, hold 5 min | A general-purpose temperature program suitable for separating sugar derivatives. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for generating library-searchable mass spectra. |
| Source Temp | 230 °C | Standard operating temperature. |
| Quad Temp | 150 °C | Standard operating temperature. |
| Scan Range | 50 - 600 m/z | Covers the expected mass range of fragments for derivatized xylose. |
Data Interpretation and Troubleshooting
-
Expected Chromatogram: The derivatized D-Xylose will typically elute as two distinct peaks corresponding to the syn and anti isomers of the methoxime derivative.[3][7] The ratio of these peaks is usually consistent for a given method.
-
Mass Spectrum: The EI mass spectrum of TMS-derivatized sugars is characterized by specific fragmentation patterns. While the molecular ion is often weak or absent, characteristic fragment ions (e.g., m/z 73, 147, 204, 217, 307, 319) are used for identification.[3]
-
Troubleshooting:
-
No/Low Peaks: This often points to a failed derivatization. The primary suspect is moisture inactivating the MSTFA reagent. Ensure all materials and the sample are scrupulously dry.[1][2]
-
Multiple Unexpected Peaks: If more than the two expected isomer peaks are present, it may indicate incomplete oximation, leading to derivatization of the cyclic sugar forms.[9] Ensure the oximation step runs for the full duration at the correct temperature.
-
Shifting Retention Times: This can be a sign of column degradation from repeated injections of harsh derivatizing agents. Using a guard column and performing regular inlet maintenance, including trimming the column, can mitigate this issue.[10][11]
-
Conclusion
The analysis of D-Xylose by GC-MS is a reliable and highly sensitive method, provided that a robust derivatization protocol is meticulously followed. The two-step methoximation-silylation procedure effectively overcomes the challenges of low volatility and tautomerism inherent to carbohydrates. By stabilizing the open-chain form and increasing volatility, this protocol yields a derivative that is ideal for chromatographic separation, enabling accurate and reproducible quantification for a wide range of scientific and industrial applications.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 2. youtube.com [youtube.com]
- 3. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. thebumblingbiochemist.com [thebumblingbiochemist.com]
- 6. Ethoximation-silylation approach for mono- and disaccharide analysis and characterization of their identification parameters by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Overcome the Complexities of Analyzing for Sugars by GC-MS [discover.restek.com]
- 11. Derivatization of sugars for GC-MS (Part 3): Maintenance [discover.restek.com]
Application Notes and Protocols: The Use of aldehydo-D-Xylose in the Synthesis of Glycoconjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: D-Xylose as a Linchpin in Glycoconjugate Synthesis
Glycoconjugates, molecules where carbohydrates are covalently linked to proteins or lipids, are fundamental to a vast array of biological processes. They are integral to cell-cell recognition, signaling, and immune responses.[1] Within the diverse world of monosaccharides that form these complex structures, D-xylose holds a unique and critical position, particularly in mammals. While less common than glucose or galactose in many glycan structures, D-xylose is the initiating sugar for the biosynthesis of most proteoglycans, a major class of glycoconjugates.[2][3] This process begins with the attachment of xylose to a serine residue in a core protein, a crucial step that gates the subsequent assembly of long glycosaminoglycan (GAG) chains like chondroitin sulfate and heparan sulfate.[2]
This singular role makes D-xylose and its derivatives, known as xylosides, powerful tools for researchers. Synthetic xylosides can enter cells and act as artificial primers for GAG biosynthesis.[4][5][6] By competing with endogenous core proteins, they can modulate the production of GAGs, leading to a variety of biological effects. This has opened up exciting therapeutic avenues, with synthetic xylosides being investigated for their anticoagulant, anti-tumor, and anti-angiogenic properties.[4][7]
These application notes provide an in-depth guide to the synthesis of xylose-containing glycoconjugates, covering both chemical and enzymatic strategies. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.
Part 1: Chemical Synthesis of Xylosides
Chemical synthesis offers the flexibility to create a wide variety of xyloside structures with diverse aglycones (the non-sugar portion). However, it requires careful control of stereochemistry and the use of protecting groups.[8]
Protocol 1: Fischer-Helferich Glycosylation for the Synthesis of a Simple Alkyl β-D-Xylopyranoside
This protocol describes a classical method for forming a glycosidic bond. The open-chain aldehydo-D-xylose is in equilibrium with its cyclic hemiacetal forms. The reaction is typically performed with the per-acetylated sugar to enhance stability and control stereochemistry.
Rationale: Acetylation of the hydroxyl groups of D-xylose prevents side reactions and helps direct the stereochemical outcome of the glycosylation. The Lewis acid catalyst activates the anomeric carbon, facilitating nucleophilic attack by the alcohol. The final deacetylation step yields the desired xyloside.
Experimental Workflow: Fischer-Helferich Glycosylation
Caption: Workflow for the synthesis of an alkyl β-D-xylopyranoside.
Materials:
-
D-Xylose
-
Acetic anhydride
-
Pyridine
-
n-Octanol (or other alcohol aglycone)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Sodium methoxide (NaOMe) in methanol
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Acetylation of D-Xylose:
-
Dissolve D-xylose in pyridine at 0°C.
-
Slowly add acetic anhydride and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with ice water and extract the peracetylated xylose with ethyl acetate.
-
Wash the organic layer with HCl (1M), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The product can be purified by recrystallization or used directly.
-
-
Glycosylation:
-
Dissolve the peracetylated D-xylose and the alcohol aglycone (e.g., n-octanol) in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Cool the mixture to 0°C and slowly add BF₃·OEt₂.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with saturated NaHCO₃ solution.
-
Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
-
Deacetylation:
-
Dissolve the purified, protected xyloside in anhydrous methanol.
-
Add a catalytic amount of NaOMe solution.
-
Monitor the reaction by TLC until completion.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR120 H⁺), filter, and concentrate the filtrate to yield the final alkyl β-D-xylopyranoside.
-
Protocol 2: "Click" Chemistry for the Synthesis of Triazole-Linked Xylosides
"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and bio-orthogonal method for creating complex glycoconjugates.[9] This protocol outlines the synthesis of an azido-functionalized xyloside followed by its "clicking" to an alkyne-containing molecule (e.g., a fluorescent probe).
Rationale: The synthesis of an azido-xyloside creates a versatile intermediate. The subsequent CuAAC reaction is highly specific, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for conjugating the xyloside to other molecules of interest.[9][10]
Experimental Workflow: "Click" Xyloside Synthesis
Caption: Workflow for synthesizing a triazole-linked xyloside via "click" chemistry.
Materials:
-
Peracetylated D-xylose
-
HBr in acetic acid
-
Sodium azide (NaN₃)
-
Tetrabutylammonium bromide (TBAB)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvents: DCM, N,N-Dimethylformamide (DMF), t-butanol, water
Procedure:
-
Synthesis of Azido-Xyloside:
-
Prepare peracetylated xylosyl bromide by treating peracetylated D-xylose with HBr in acetic acid.
-
Dissolve the resulting xylosyl bromide in a biphasic solvent system (e.g., DCM/water).
-
Add NaN₃ and a phase-transfer catalyst like TBAB.
-
Stir vigorously until the reaction is complete (monitored by TLC).
-
Separate the organic phase, wash, dry, and purify by column chromatography to obtain the peracetylated azido-xyloside.
-
-
CuAAC "Click" Reaction:
-
Dissolve the azido-xyloside and the alkyne-functionalized molecule in a solvent mixture (e.g., t-butanol/water).
-
Add freshly prepared solutions of CuSO₄·5H₂O and sodium ascorbate.
-
Stir at room temperature. The reaction is often complete within a few hours.
-
Purify the product, often by simple filtration if it precipitates, or by column chromatography.
-
-
Deprotection:
-
Perform deacetylation as described in Protocol 1, Step 3, to yield the final glycoconjugate.
-
Protocol 3: Reductive Amination for N-Glycoconjugate Synthesis
Reductive amination is a robust method for forming a C-N bond between a carbonyl compound and an amine.[11][12] In its open-chain form, D-xylose has a free aldehyde that can react with a primary or secondary amine to form an imine or enamine, which is then reduced in situ to a stable amine.[11][13]
Rationale: This one-pot reaction is highly efficient.[14] The reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is mild enough to selectively reduce the protonated imine (iminium ion) intermediate without reducing the starting aldehyde.[12][13]
Materials:
-
D-Xylose
-
Amine-containing molecule (e.g., a peptide with a free lysine residue, or an amino-linker)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol or other suitable protic solvent
-
Acetic acid (catalytic amount)
Procedure:
-
Reaction Setup:
-
Dissolve D-xylose and the amine in methanol.
-
Add a catalytic amount of acetic acid to facilitate imine formation (pH ~5-6).
-
Stir the mixture for 1-2 hours at room temperature to allow for the formation of the imine intermediate.
-
-
Reduction:
-
Slowly add NaBH₃CN to the reaction mixture. Be aware of potential gas evolution.
-
Continue stirring overnight at room temperature.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding dilute HCl until the gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude product can be purified by an appropriate method such as reverse-phase HPLC for polar glycoconjugates or silica gel chromatography for less polar molecules.
-
Part 2: Enzymatic and Chemoenzymatic Synthesis
Enzymatic methods offer unparalleled stereo- and regioselectivity, avoiding the need for complex protecting group strategies.[8][15]
Protocol 4: Xylanase-Catalyzed Transglycosylation for Aryl Xyloside Synthesis
Xylanases, which naturally hydrolyze xylans, can be used in a transglycosylation mode to synthesize xylosides.[16] In the presence of a suitable acceptor molecule (like an aromatic alcohol), the enzyme transfers a xylose unit from a donor substrate (e.g., beechwood xylan) to the acceptor.
Rationale: This method leverages the natural activity of the enzyme to form a specific glycosidic linkage (typically β-1,4). By using a high concentration of the acceptor alcohol, the enzymatic reaction is shifted from hydrolysis to transglycosylation.[16]
Materials:
-
Beechwood xylan (or other xylan source)
-
Aromatic alcohol (e.g., p-nitrophenol)
-
Commercial xylanase preparation
-
Buffer solution (e.g., sodium acetate buffer, pH 5.0)
Procedure:
-
Reaction Setup:
-
Suspend the xylan donor and the aromatic alcohol acceptor in the buffer solution.
-
Add the xylanase enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 40-50°C) with gentle agitation.
-
-
Monitoring and Termination:
-
Monitor the formation of the product by HPLC or TLC.
-
Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.
-
-
Purification:
-
Centrifuge the reaction mixture to remove insoluble xylan.
-
The supernatant can be purified by column chromatography (e.g., using a C18 reverse-phase column) to isolate the desired aryl xyloside.
-
Protocol 5: Chemoenzymatic Synthesis of a Xylosylated Glycopeptide
This advanced protocol combines the power of solid-phase peptide synthesis (SPPS) with the precision of enzymatic glycosylation to create complex glycopeptides.[17]
Rationale: SPPS allows for the efficient chemical synthesis of a peptide containing a xylose-linked serine residue. The subsequent enzymatic galactosylation using β-1,4-galactosyltransferase 7 (β4GalT7) specifically adds a galactose unit to the 4-OH position of the xylose, mimicking the natural biosynthesis of the proteoglycan linkage region.[2][17]
Experimental Workflow: Chemoenzymatic Glycopeptide Synthesis
Caption: Chemoenzymatic workflow for synthesizing a glycopeptide.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Ser(Ac₃-β-D-Xyl)-OH building block
-
Solid-phase synthesis resin (e.g., Wang resin)
-
SPPS reagents (coupling agents, deprotection solutions)
-
Trifluoroacetic acid (TFA) cleavage cocktail
-
Recombinant β4GalT7 enzyme
-
Uridine diphosphate galactose (UDP-Gal)
-
Reaction buffer (e.g., HEPES with MnCl₂)
-
HPLC system for purification
Procedure:
-
Solid-Phase Peptide Synthesis:
-
Synthesize the desired peptide sequence on a solid support using standard Fmoc-based SPPS chemistry.
-
At the desired serine position, incorporate the pre-synthesized Fmoc-Ser(Ac₃-β-D-Xyl)-OH building block.
-
-
Cleavage and Deprotection:
-
Cleave the glycopeptide from the resin and remove side-chain protecting groups using a TFA cocktail.
-
Precipitate the crude glycopeptide in cold ether, centrifuge, and lyophilize.
-
Purify the xylosylated peptide by reverse-phase HPLC. The acetyl groups on the xylose are typically removed during this process.
-
-
Enzymatic Galactosylation:
-
Dissolve the purified xylosyl-peptide in the reaction buffer.
-
Add the β4GalT7 enzyme and the sugar donor, UDP-Gal.
-
Incubate at 37°C. Monitor the reaction progress by HPLC or mass spectrometry.
-
Once the reaction is complete, the final galactosylated glycopeptide can be purified by HPLC.
-
Data Summary: Comparison of Synthetic Strategies
| Method | Key Advantages | Key Challenges | Typical Aglycones/Products |
| Fischer-Helferich Glycosylation | Well-established, versatile for simple aglycones. | Requires protecting groups, anomeric mixture possible. | Alkyl, aryl O-glycosides. |
| "Click" Chemistry | High efficiency, bio-orthogonal, mild conditions.[9] | Requires synthesis of azide/alkyne precursors. | Fluorescent probes, biotin tags, peptides.[10][18] |
| Reductive Amination | One-pot, efficient for N-linkages.[14] | Limited to primary/secondary amines, potential for side products. | Amino acids, linkers, polyamines. |
| Enzymatic Transglycosylation | High stereo- and regioselectivity, no protecting groups.[16] | Enzyme stability, lower yields, substrate specificity. | Aryl xylosides, xylo-oligosaccharides.[16][19] |
| Chemoenzymatic Synthesis | Combines flexibility of chemical synthesis with precision of enzymes.[17] | Multi-step, requires specialized reagents (glyco-AAs, enzymes). | Complex glycopeptides, proteoglycan mimics.[17] |
Conclusion and Future Perspectives
The synthesis of glycoconjugates using this compound as a starting point is a vibrant and critical area of research. The choice of synthetic strategy—be it purely chemical, enzymatic, or a chemoenzymatic hybrid—depends on the desired complexity of the final molecule and the available resources. Chemical methods provide unparalleled flexibility in aglycone design, while enzymatic approaches offer surgical precision. As our understanding of the "GAGosome"—the theorized enzymatic machinery for GAG biosynthesis—deepens, the demand for sophisticated molecular probes derived from xylose will only grow.[4][5] These synthetic glycoconjugates are not merely laboratory curiosities; they are essential tools for dissecting complex biological pathways and represent a promising class of next-generation therapeutics for a wide range of diseases.[4][7]
References
- 1. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, conformational analysis and biological activity of xylopyranosyl sulfur-containing glycosides: dependence of sulfur atom configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, conformational analysis and biological activity of xylopyranosyl sulfur-containing glycosides: dependence of sulfur atom configuration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthetic Xylosides: Probing the Glycosaminoglycan Biosynthetic Machinery for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Glycosides by Glycosynthases [mdpi.com]
- 9. Synthesis and biomedical applications of xylosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biomedical Applications of Xylosides | Springer Nature Experiments [experiments.springernature.com]
- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. m.youtube.com [m.youtube.com]
- 14. soc.chim.it [soc.chim.it]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. Enzymatic synthesis of xylosides and xylobiosides featuring aromatic aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemoenzymatic Synthesis of Glycopeptides Bearing Galactose–Xylose Disaccharide from the Proteoglycan Linkage Region - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Fluorophore-Tagged Xylosides That Prime Glycosaminoglycan Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. orbi.uliege.be [orbi.uliege.be]
Application Notes & Protocols: Aldehydo-D-Xylose as a Precursor for Advanced Biofuel Production
Abstract: The transition to a sustainable energy portfolio necessitates the efficient conversion of lignocellulosic biomass into biofuels. D-xylose, the second most abundant monosaccharide in nature, is a critical precursor for this endeavor, primarily derived from the hemicellulose fraction of plant biomass.[1][2] While D-xylose exists in equilibrium between cyclic (pyranose and furanose) and open-chain (aldehydo) forms, it is the aldehydo-D-xylose isomer that serves as the direct substrate for the initial enzymatic steps in microbial biofuel production pathways. This guide provides an in-depth exploration of the biochemical conversion of D-xylose into ethanol and butanol, offering detailed mechanistic insights and field-proven protocols for researchers and bioprocess engineers. We will cover biomass pretreatment for xylose liberation, the core metabolic pathways, strategies for microbial strain engineering, and detailed protocols for fermentation and analysis.
Part 1: Foundational Principles & Mechanistic Insights
The Significance of D-Xylose from Lignocellulose
Lignocellulosic biomass, encompassing agricultural residues, forestry waste, and dedicated energy crops, is a vast and renewable resource for biofuel production.[3] It is primarily composed of cellulose (a glucose polymer), hemicellulose (a heteropolymer), and lignin.[1] Hemicellulose, which can constitute 25-30% of the biomass, is rich in pentose sugars, with D-xylose being the most prominent.[1][4] The economic viability of lignocellulosic biorefineries is heavily dependent on the efficient conversion of both glucose and xylose into value-added products like biofuels.[5][6]
Unlocking Xylose: Biomass Pretreatment and Hydrolysis
The complex, recalcitrant structure of lignocellulose necessitates a pretreatment step to disrupt the lignin seal and expose the hemicellulose and cellulose polymers for enzymatic degradation.[7][8] This is followed by hydrolysis to release monomeric sugars.
-
Pretreatment: The goal is to increase the accessibility of hemicellulose. Common methods include:
-
Dilute Acid Pretreatment: Utilizes acids like sulfuric acid (H₂SO₄) to primarily hydrolyze hemicellulose. While effective, this can generate microbial inhibitors like furfural and 5-hydroxymethylfurfural (HMF).[9][10]
-
Alkaline Pretreatment: Employs bases like sodium hydroxide (NaOH) to remove lignin and a portion of hemicellulose, causing the cellulose to swell.[7][9]
-
Steam Explosion: A physical method where biomass is treated with high-pressure steam followed by rapid decompression, which breaks down the structure.[8][10]
-
-
Enzymatic Hydrolysis: After pretreatment, a cocktail of enzymes is used to hydrolyze the remaining hemicellulose (xylan) into D-xylose. This requires a synergistic action of enzymes including:
Core Metabolic Pathways for Xylose Conversion
Once liberated, D-xylose is transported into microbial cells and channeled into central metabolism. Two primary pathways have been identified and engineered for biofuel production.[1] In both pathways, the initial enzymatic reaction acts on the open-chain this compound.
Pathway 1: The Oxidoreductase (XR-XDH) Pathway
Found natively in yeasts and fungi, this two-step pathway converts D-xylose to D-xylulose.[1][13][14]
-
Xylose Reductase (XR): this compound is reduced to the sugar alcohol xylitol. This reaction is typically dependent on the cofactor NADPH or NADH.[14][15]
-
Xylitol Dehydrogenase (XDH): Xylitol is then oxidized to D-xylulose, a reaction that preferentially uses NAD⁺ as a cofactor.[14][15][16]
Pathway 2: The Isomerase (XI) Pathway
Common in bacteria, this pathway directly converts D-xylose to D-xylulose in a single, reversible step.[1][13]
-
Xylose Isomerase (XI): This enzyme catalyzes the intramolecular isomerization of the aldose (this compound) to the ketose (D-xylulose).[17][18][19] The mechanism involves ring-opening, a hydride shift facilitated by divalent metal cofactors (like Mg²⁺ or Co²⁺), and subsequent ring closure.[17][18][20]
Entering Central Metabolism:
Regardless of the initial pathway, the resulting D-xylulose is phosphorylated by Xylulokinase (XK) to form D-xylulose-5-phosphate.[21][22][23] This intermediate then enters the Pentose Phosphate Pathway (PPP), where it is converted into glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) that can be readily fermented into biofuels like ethanol or butanol.[1][21][22]
Diagram 1: Microbial D-Xylose Metabolic Pathways
References
- 1. Biochemical routes for uptake and conversion of xylose by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pretreatment technologies for lignocellulosic biomass: Research progress, mechanisms, and prospects :: BioResources [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Recent updates on different methods of pretreatment of lignocellulosic feedstocks: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. diva-portal.org [diva-portal.org]
- 12. mdpi.com [mdpi.com]
- 13. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 14. Valorisation of xylose to renewable fuels and chemicals, an essential step in augmenting the commercial viability of lignocellulosic biorefineries - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D1SE00927C [pubs.rsc.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Metabolic engineering of Saccharomyces cerevisiae for increased bioconversion of lignocellulose to ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of action of D-xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. grokipedia.com [grokipedia.com]
- 19. Xylose isomerase - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. The role of xylulokinase in Saccharomyces cerevisiae xylulose catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of aldehydo-D-Xylose
I. Troubleshooting Guide: Enhancing Yield and Purity
This section is structured to help you diagnose and resolve common issues in aldehydo-D-Xylose synthesis, from starting material preparation to final product purification.
Issue 1: Low Yield from Hydrolysis of Biomass
Question: We are performing acid hydrolysis of corncob to produce D-xylose, but our yields are consistently low. What factors should we investigate?
Answer: Low yields from the hydrolysis of xylan-rich biomass like corncobs are a frequent challenge. The key is to balance the breakdown of hemicellulose into D-xylose against the degradation of the sugar product.[1] Here are the critical parameters to optimize:
-
Reaction Temperature and Time: High temperatures and long reaction times can lead to the degradation of D-xylose into byproducts like furfural.[1][2] Optimal conditions are typically around 120-140°C for 20-40 minutes.[1] Carefully monitor and control these parameters to maximize xylose release while minimizing degradation.
-
Acid Concentration: The concentration of the acid catalyst (commonly sulfuric acid) is crucial.[1] Too low a concentration will result in incomplete hydrolysis, while too high a concentration can accelerate the degradation of D-xylose. A systematic optimization of the acid concentration for your specific biomass is recommended.
-
Biomass Particle Size: Grinding the corncobs into smaller particles increases the surface area available for the acid to act upon, leading to more efficient hydrolysis.[1]
| Parameter | Typical Range | Consequence of Deviation |
| Temperature | 120-140°C | Too high: Increased degradation of D-xylose. Too low: Incomplete hydrolysis. |
| Time | 20-40 minutes | Too long: Increased degradation of D-xylose. Too short: Incomplete hydrolysis. |
| Acid Conc. | Varies with biomass | Too high: Increased degradation of D-xylose. Too low: Incomplete hydrolysis. |
Issue 2: Formation of Unwanted Isomers during Synthesis
Question: During our synthesis, we are observing the formation of significant amounts of D-xylulose and other isomers. How can we improve the selectivity for this compound?
Answer: The isomerization of D-xylose to D-xylulose is a common side reaction, often catalyzed by enzymes or Lewis acids.[3][4][5] To enhance the selectivity for this compound, consider the following strategies:
-
Enzyme Selection and Control: If you are using xylose isomerase, the reaction will naturally lead to an equilibrium mixture of D-xylose and D-xylulose.[3] To favor D-xylose, you can couple the isomerization with a subsequent reaction that selectively consumes D-xylulose. Alternatively, for syntheses aiming for this compound, avoiding isomerizing conditions is key.
-
Protecting Group Strategies: For chemical syntheses, the use of protecting groups can prevent unwanted isomerization. By selectively protecting the hydroxyl groups, you can direct the reaction towards the desired product.[6][7][8][9] For example, regioselective protection of the 3,4-diol moiety of D-xylose is a common strategy.[6]
-
Reaction Conditions: In chemical isomerization, the choice of catalyst and solvent is critical. Lewis acid catalysts in aqueous solutions can promote isomerization.[5] Using non-aqueous solvents like DMSO can sometimes inhibit this reaction, although the catalyst's activity might be affected.[5]
Issue 3: Accumulation of D-Xylonic Acid as a Byproduct
Question: Our enzymatic synthesis is resulting in the accumulation of D-xylonic acid, which is reducing our final yield of this compound. What is causing this and how can we prevent it?
Answer: The formation of D-xylonic acid is due to the oxidation of D-xylose. This is a common issue in biological systems where xylose dehydrogenase enzymes are present.[10][11] D-xylose is first oxidized to D-xylonolactone, which is then hydrolyzed (spontaneously or enzymatically) to D-xylonic acid.[10][12]
To mitigate this, you can:
-
Control the Redox Environment: Ensure that the reaction conditions do not favor oxidation. This may involve using specific enzyme inhibitors or adjusting the cofactors present in the reaction mixture.
-
Genetic Modification of Microorganisms: If you are using a whole-cell biocatalyst, genetic engineering can be employed to knock out or downregulate the genes encoding for xylose dehydrogenase.[11]
-
Selective Reduction: If D-xylonic acid or its lactone form is an unavoidable intermediate in your desired pathway, the subsequent step would be a selective reduction back to this compound.[13] This requires a careful choice of reducing agents that do not affect other functional groups.
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common issues in this compound synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for industrial D-xylose production?
A1: The most common raw materials for the industrial production of D-xylose are agricultural residues rich in xylan, a component of hemicellulose.[1] These include corn cobs, sugarcane bagasse, and various hardwoods.[1] Corncobs are particularly favored due to their high xylan content, which can be up to 35%.[1]
Q2: How can I effectively purify this compound from a complex mixture of sugars?
A2: Purifying this compound from a mixture of other sugars like glucose and arabinose can be challenging due to their similar chemical properties. A combination of techniques is often employed:
-
Methanol Precipitation: This can be used as an initial step to remove some impurities.[3]
-
Ion Exchange Chromatography: This is a powerful technique for separating sugars based on their charge and interactions with the stationary phase.[3]
-
High-Performance Liquid Chromatography (HPLC): For high-purity applications, HPLC is the method of choice. To avoid issues like the formation of Schiff bases which can deactivate the column, it is recommended to use an amide-based column instead of an amine-based one.[14]
Q3: What analytical methods are suitable for monitoring the progress of my D-xylose synthesis?
A3: HPLC is a standard and reliable method for analyzing the components of your reaction mixture. Different detection methods can be used:
-
Refractive Index (RI) Detection: A common method for sugar analysis.[14]
-
Evaporative Light Scattering Detection (ELSD): Another option for detecting non-volatile analytes like sugars.[15]
-
UV-Vis Detection: This can be used after derivatization of the sugars.[16]
For enzymatic assays, spectrophotometric methods that monitor the change in NADH or NADPH concentration can also be employed.[17][18]
Q4: Can protecting groups be used to improve the yield of specific this compound derivatives?
A4: Absolutely. Protecting group chemistry is a cornerstone of carbohydrate synthesis, allowing for regioselective reactions.[6][8][19] By protecting certain hydroxyl groups, you can prevent them from reacting and direct the synthesis towards a specific isomer or derivative. For instance, using tert-butyldimethylsilyl (TBS) chloride can allow for the regioselective protection of the C-4 hydroxyl group of D-xylose.[6] Benzylidene acetals are also commonly used to protect the C-4 and C-6 diols in hexopyranosides, and similar strategies can be adapted for pentopyranosides like xylose.[9]
Chemo-Enzymatic Synthesis Workflow Example
Caption: A generalized workflow for the chemo-enzymatic synthesis of an this compound derivative.
III. Experimental Protocols
Protocol 1: HPLC Analysis of D-Xylose and its Isomers
This protocol provides a general method for the analysis of D-xylose and related sugars using an amide-based HPLC column to prevent on-column reactions.[14]
Materials:
-
Cogent Amide™ column (4 µm, 100 Å, 4.6 x 100 mm) or equivalent
-
HPLC system with a refractive index (RI) detector
-
Mobile phase: 95% acetonitrile / 5% DI water / 0.1% triethylamine (v/v)
-
Sample diluent: 50% acetonitrile / 50% DI water / 0.1% triethylamine (v/v)
-
Reference standards of D-xylose, D-xylulose, and other relevant sugars
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the Cogent Amide™ column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Prepare standards and samples by dissolving them in the sample diluent to a concentration of approximately 3 mg/mL.
-
Inject 5 µL of the standard or sample onto the column.
-
Run the analysis and record the chromatogram.
-
Identify and quantify the peaks by comparing their retention times and peak areas with those of the reference standards.
IV. References
-
Simple and Practical Multigram Synthesis of d-Xylonate Using a Recombinant Xylose Dehydrogenase | ACS Omega - ACS Publications. 10
-
Preparation of D-xylulose from D-xylose - TU Delft Repository. 3
-
D-Xylose Manufacturing Process Flow Chart -Xylose Production - BSH Ingredients. 1
-
The first three enzymatic steps in the oxidative pathways of D-xylose... - ResearchGate. 11
-
A useful strategy for synthesis of the disaccharide of OSW-1 - RSC Publishing. 6
-
Strategies for Protecting Group Free Glycosidation. 7
-
Regioselective protection of xylose for efficient synthesis of arabino-α-1,3-xylosides | Request PDF - ResearchGate. 20
-
Proposed Formation Pathway for Products from the Reaction of D-Xylose... - ResearchGate. 2
-
Regioselective protection strategies for D-xylopyranosides | The Journal of Organic Chemistry - ACS Publications. 8
-
The efficient synthesis of d-xylulose and formal synthesis of Syringolide 1 - ScholarWorks @ UTRGV. 4
-
Synthesis of dD-Xylose-I-C14 and ~-D-Lyxose-I-C14 1. 13
-
1 Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH. 9
-
Ribose and Xylose analysis without forming Schiff bases - AppNote - MicroSolv. 14
-
Oxidation and Reduction of D-Xylose by Cell-Free Extract of Hansenula polymorpha. 17
-
Three‐dimensional structure of xylonolactonase from Caulobacter crescentus: A mononuclear iron enzyme of the 6‐bladed β‐propeller hydrolase family - PubMed Central. 12
-
Mechanism for Lewis acid catalyzed isomerization of xylose into xylulose. - ResearchGate. 5
-
D-XYLOSE - Megazyme. 18
-
Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - NIH. 16
-
HPLC Analysis on Xylose and Xylitol on Primesep S Column - SIELC Technologies. 15
References
- 1. D-Xylose Manufacturing Process Flow Chart -Xylose Production [bshingredients.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.tudelft.nl [repository.tudelft.nl]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. researchgate.net [researchgate.net]
- 6. A useful strategy for synthesis of the disaccharide of OSW-1 - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05748H [pubs.rsc.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Three‐dimensional structure of xylonolactonase from Caulobacter crescentus: A mononuclear iron enzyme of the 6‐bladed β‐propeller hydrolase family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. Ribose and Xylose analysis without forming Schiff bases - AppNote [mtc-usa.com]
- 15. HPLC Analysis on Xylose and Xylitol on Primesep S Column | SIELC Technologies [sielc.com]
- 16. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajbasweb.com [ajbasweb.com]
- 18. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 19. researchgate.net [researchgate.net]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Overcoming Challenges in Aldehydo-D-Xylose Purification
Welcome to the comprehensive technical support guide for the purification of aldehydo-D-xylose. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of D-xylose from various sources, particularly from lignocellulosic biomass hydrolysates. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Color and Impurity Removal
Question: My xylose solution is highly colored (yellow to dark brown) after hydrolysis. What is causing this, and how can I remove the color?
Answer: The coloration in your xylose solution is primarily due to the presence of lignin degradation products, furfural, and hydroxymethylfurfural (HMF), which are common byproducts of acid hydrolysis of lignocellulosic biomass.[1][2] These compounds not only impart color but can also interfere with downstream applications and crystallization.
The most effective method for decolorization is treatment with activated carbon .[3][4][5] The porous structure of activated carbon provides a large surface area for the adsorption of these chromophoric and other organic impurities.[4]
-
Causality: The non-polar nature of the graphitic surfaces of activated carbon allows for strong van der Waals interactions with the aromatic rings of lignin fragments and furanic compounds, effectively sequestering them from the aqueous xylose solution. Xylose, being a highly polar sugar, has a much lower affinity for the activated carbon surface and remains in the solution.
Troubleshooting & Optimization:
-
Insufficient Decolorization: If you still observe significant color after treatment, consider optimizing the activated carbon dosage, temperature, and contact time. Increasing the amount of activated carbon or the treatment duration can enhance impurity removal. However, excessive use of activated carbon can lead to a loss of xylose.[6]
-
Xylose Loss: To minimize xylose loss during decolorization, it is crucial to perform preliminary experiments to determine the optimal activated carbon concentration and treatment time for your specific hydrolysate.[6]
Question: After decolorization with activated carbon, I still have issues with purity, and my crystallization yield is low. What other impurities should I consider?
Answer: While activated carbon is excellent for removing colored organic compounds, it is less effective at removing other significant impurities such as inorganic salts, residual acids from hydrolysis, and other monosaccharides (e.g., glucose, arabinose).[1][7] These impurities can inhibit crystallization and affect the final purity of your D-xylose.[8][9]
For the removal of these impurities, a multi-step purification approach is often necessary, typically involving ion-exchange chromatography and potentially nanofiltration .[1][10]
-
Ion-Exchange Chromatography: This technique is highly effective for demineralization and removing charged molecules.[1][11]
-
Nanofiltration: This membrane-based separation technique can be used to separate monosaccharides from divalent salts and larger organic molecules based on size and charge exclusion.[2][10]
Crystallization Challenges
Question: I am unable to induce crystallization of D-xylose from my purified, concentrated syrup, or the yield is very low. What are the likely causes and solutions?
Answer: Difficulties in D-xylose crystallization are a common hurdle and can be attributed to several factors, primarily the presence of residual impurities and improper supersaturation levels.[13]
-
Presence of Other Sugars: Even small amounts of other monosaccharides like glucose, arabinose, and mannose can significantly inhibit the nucleation and growth of D-xylose crystals.[8][9]
-
Insufficient Supersaturation: Crystallization is initiated when the concentration of xylose exceeds its solubility limit at a given temperature, creating a supersaturated state. If the solution is not sufficiently concentrated, crystallization will not occur.[13]
-
Cooling Rate: A rapid cooling rate can lead to the formation of a viscous, amorphous glass instead of well-defined crystals.
Troubleshooting & Optimization:
-
Improve Upstream Purification: If you suspect the presence of other sugars, consider implementing a chromatographic separation step specifically designed to separate different monosaccharides. Ion-exchange chromatography with a cation-exchange resin in the Ca2+ form has been shown to be effective for separating xylose from glucose and arabinose.[7]
-
Optimize Concentration and Cooling:
-
Concentrate the xylose solution to a high degree (typically 70-80% solids) under vacuum to avoid thermal degradation.[4][13]
-
Employ a slow, controlled cooling process to allow for the gradual formation of crystals.
-
Seeding: Introduce a small amount of pure D-xylose crystals to the supersaturated solution to act as nucleation sites and promote controlled crystal growth.[8]
-
-
Solvent-Assisted Crystallization: The addition of a co-solvent in which xylose is less soluble, such as ethanol, can help to induce precipitation and crystallization.[14]
Frequently Asked Questions (FAQs)
Q1: What are the most common raw materials for D-xylose production?
A1: The most common raw materials for industrial D-xylose production are lignocellulosic biomass sources rich in xylan, the precursor to D-xylose. These include agricultural residues like corn cobs, sugarcane bagasse, wheat straw, and hardwoods such as birch.[4][15]
Q2: What analytical techniques are best for assessing the purity of my D-xylose samples?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the purity of D-xylose and quantifying other sugar impurities.[16][17] Typically, an HPLC system equipped with a refractive index (RI) detector is used with a column specifically designed for carbohydrate analysis, such as an amine-based or ion-exchange column. For analyzing isotopic purity in labeled D-xylose, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization is a powerful technique.[18]
Q3: Can I use membrane filtration as a standalone purification method?
A3: While membrane filtration techniques like nanofiltration (NF) and ultrafiltration (UF) are valuable tools in a D-xylose purification workflow, they are generally not sufficient as standalone methods for achieving high purity, especially for pharmaceutical applications.[16][19] UF is effective for removing large molecules like residual proteins and polysaccharides, while NF can separate sugars from some salts and organic acids.[10] However, for the fine separation of monosaccharides from each other and the complete removal of ionic species, they are best used in conjunction with chromatography.[20]
Q4: How can I remove furfural from my xylose solution before it causes further issues?
A4: Furfural is a degradation product of xylose and can be problematic.[21][22] One effective method for its removal is solvent extraction.[21][23] Using an organic solvent that is immiscible with water, such as methyl isobutyl ketone (MIBK) or toluene, can selectively extract furfural from the aqueous xylose solution.[22][24] This is often performed in a biphasic reaction system where furfural is removed as it is formed, which can also improve the overall yield of xylose conversion to furfural if that is the desired product.[21]
Experimental Protocols
Protocol 1: Decolorization of Xylose Hydrolysate with Activated Carbon
-
Preparation: Heat the crude xylose hydrolysate to 50-60°C. This temperature range helps to decrease the viscosity of the solution and improve the adsorption kinetics without causing significant thermal degradation of the xylose.[4]
-
Activated Carbon Addition: Add powdered activated carbon to the heated solution at a concentration of 1-3% (w/v). The optimal concentration should be determined empirically for your specific hydrolysate.
-
Adsorption: Stir the mixture continuously for 30-60 minutes at the set temperature.
-
Filtration: Remove the activated carbon by filtration. A filter press or a laboratory-scale filtration setup with a fine filter paper or membrane can be used.
-
Washing: Wash the activated carbon cake with a small amount of hot deionized water to recover any adsorbed xylose, and combine the wash with the decolorized filtrate.
Protocol 2: Deionization of Xylose Solution using Ion-Exchange Resins
-
Column Preparation: Prepare two separate chromatography columns, one with a strong acid cation-exchange resin (e.g., Dowex 50WX8) in the H+ form and the other with a weak base anion-exchange resin (e.g., Amberlite IRA-67) in the free base (OH-) form.
-
Cation Exchange: Pass the decolorized xylose solution through the cation-exchange column at a controlled flow rate (e.g., 1-2 bed volumes per hour). This step will remove cationic impurities.
-
Anion Exchange: Subsequently, pass the effluent from the cation-exchange column through the anion-exchange column at a similar flow rate. This will remove anionic impurities, including residual acids.
-
Washing: After loading the entire sample, wash both columns with deionized water to recover the purified xylose.
-
Monitoring: Monitor the pH and conductivity of the effluent. The pH of the final purified solution should be near neutral (6.5-7.0).[25]
Data Presentation
Table 1: Comparison of D-Xylose Purification Technologies
| Purification Technology | Target Impurities | Advantages | Disadvantages |
| Activated Carbon | Lignin, Furfural, HMF, Color bodies | High efficiency for color removal, relatively low cost.[3][5] | Potential for xylose loss, does not remove salts or other sugars.[6] |
| Ion-Exchange Chromatography | Mineral acids, Organic acids, Salts | Highly effective for demineralization, can be regenerated.[1][11] | Requires regeneration chemicals, can be a slow process. |
| Nanofiltration | Divalent salts, some organic acids | Can concentrate the sugar solution while removing some impurities.[2][10] | Incomplete removal of monovalent salts and small organic molecules.[10] |
| Chromatographic Separation (e.g., with Ca2+ resin) | Other monosaccharides (glucose, arabinose) | High selectivity for separating different sugars.[7] | Can be complex and expensive to operate at a large scale.[1] |
Visualizations
Diagram 1: General Workflow for D-Xylose Purification
Caption: A typical workflow for the purification of D-xylose from biomass hydrolysate.
Diagram 2: Troubleshooting Logic for Poor Crystallization
References
- 1. US7812153B2 - Process for manufacturing high purity xylose - Google Patents [patents.google.com]
- 2. Demonstration and Assessment of Purification Cascades for the Separation and Valorization of Hemicellulose from Organosolv Beechwood Hydrolyzates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Powder Food Grade Activated Carbon Decolorization Xylose Maltose Glucose Amino Acid [activated-carboncharcoal.com]
- 4. D-Xylose Manufacturing Process Flow Chart -Xylose Production [bshingredients.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Nanofiltration Membranes for the Purification of Monosaccharides: Influence of pH, Temperature, and Sulfates on the Solute Retention and Fouling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermodynamic and Kinetic Equilibrium for Adsorption of Cellulosic Xylose of Commercial Cation-Exchange Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US9777342B2 - Separation and recovery of xylose using weakly basic anion exchange resins - Google Patents [patents.google.com]
- 13. encocn.com [encocn.com]
- 14. researchgate.net [researchgate.net]
- 15. D-Xylose Market Analysis: Trends, Key Players, Scale in 2025 [bshingredients.com]
- 16. mdpi.com [mdpi.com]
- 17. helixchrom.com [helixchrom.com]
- 18. benchchem.com [benchchem.com]
- 19. Optimization of operating parameters for xylose reductase separation through ultrafiltration membrane using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Conversion of xylan and xylose into furfural in biorenewable deep eutectic solvent with trivalent metal chloride added :: BioResources [bioresources.cnr.ncsu.edu]
- 25. CN101824054A - Xylose production and purification process - Google Patents [patents.google.com]
troubleshooting aldehydo-D-Xylose instability in aqueous solutions
Technical Support Center: Aldehydo-D-Xylose Solutions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges when working with aqueous solutions of D-xylose. As an aldopentose, D-xylose is a cornerstone of numerous biological and chemical processes, yet its reactivity in water can lead to experimental variability. This resource provides in-depth, causality-driven troubleshooting advice to ensure the integrity and reproducibility of your results.
Core Concept: The Dynamic Nature of D-Xylose in Water
The primary challenge in handling D-xylose stems from its existence in a dynamic equilibrium in aqueous solutions. The reactive open-chain aldehydo- form is a minor component of a complex mixture dominated by more stable cyclic hemiacetal structures. This process, known as mutarotation , involves the interconversion between α and β anomers of pyranose (six-membered ring) and furanose (five-membered ring) forms.[1][2][3] Understanding this equilibrium is the first step to troubleshooting instability.
The equilibrium mixture in water consists of approximately 36% α-D-glucopyranose and 64% β-D-glucopyranose, with trace amounts of other forms.[2] This continuous interconversion means that even a solution prepared from pure crystalline α-D-xylose will rapidly evolve to this equilibrium mixture.[3]
Caption: Equilibrium of D-Xylose anomers in an aqueous solution.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered by researchers. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.
Issue 1: Solution Discoloration (Yellowing/Browning) and pH Shifts
Q1: My freshly prepared D-xylose solution was clear, but it has turned yellow/brown upon heating or storage. What is happening?
This is a classic sign of sugar degradation. The specific cause depends on the experimental conditions, primarily temperature and pH.
-
Causality (High Temperature): At elevated temperatures (typically above 150°C, but can occur slowly at lower temperatures), xylose can undergo caramelization .[4] This is a complex series of reactions involving dehydration and polymerization that produces brown-colored compounds. If your protocol involves heating, such as for sterilization or in a reaction medium, this is a likely cause. Significant mass loss from xylose degradation is observed at temperatures of 225°C and higher.[4]
-
Causality (Presence of Amines): If your solution contains amino acids, peptides, or proteins (e.g., in cell culture media or drug formulations), the discoloration is likely due to the Maillard reaction .[5] This reaction between the aldehyde group of xylose and primary amine groups forms a complex mixture of products, including brown pigments called melanoidins. The Maillard reaction can occur even at room temperature over time but is significantly accelerated by heat.[5]
-
Causality (Extreme pH): Under strongly acidic conditions, particularly with heating, xylose is dehydrated to form furfural .[6][7][8] Furfural and its subsequent degradation products can be colored. Under strongly alkaline (basic) conditions, complex rearrangements and decompositions occur, also leading to colored byproducts.
Solutions & Preventative Measures:
-
Temperature Control: Prepare stock solutions at room temperature. If heating is required to dissolve the sugar, use the lowest effective temperature for the shortest possible time. For sterilization, prefer sterile filtration (0.22 µm filter) over autoclaving.
-
pH Management: Maintain the solution pH in a slightly acidic to neutral range (pH 4-7), where sugar stability is generally highest. Dextrose solutions, for example, show maximum stability around pH 4.[9]
-
Component Separation: If your final formulation requires mixing xylose with amine-containing compounds, consider preparing separate stock solutions and combining them just before use, especially if the final product will be heated or stored for an extended period.
Issue 2: Inconsistent Experimental Results and Loss of Reactivity
Q2: I am seeing poor reproducibility in my experiments. Could the stability of my D-xylose solution be the cause?
Absolutely. The instability of D-xylose can manifest as a loss of the active aldehydo- form, leading to inconsistent results in assays that depend on this specific structure.
-
Causality (pH-Mediated Isomerization): Under basic conditions (pH > 7), D-xylose can undergo the Lobry de Bruyn-van Ekenstein transformation .[10][11] This base-catalyzed reaction isomerizes the aldose (xylose) into a ketose (xylulose) via an enediol intermediate.[10][11] This process also leads to epimerization, creating a mixture of D-xylose, D-xylulose, and other sugars, thereby reducing the concentration of your starting material.[10]
-
Causality (Oxidation): The aldehyde group is susceptible to oxidation, especially in the presence of certain metal ions or dissolved oxygen, converting it to an aldonic acid (xylonic acid).[12] This eliminates the reactive aldehyde moiety required for many chemical reactions.
Solutions & Preventative Measures:
-
Buffered Solutions: The use of a buffer is non-negotiable for ensuring stability. A buffer system resists the pH changes that drive isomerization and other degradation pathways.
| Parameter | Recommendation | Rationale |
| pH Range | 4.5 - 6.5 | Minimizes both acid-catalyzed dehydration and base-catalyzed isomerization.[9][13] |
| Buffer Type | Citrate, Phosphate, MES | Choose a buffer system that is compatible with your downstream application and has a pKa near your target pH. |
| Storage Temp. | 2-8°C (short-term) or ≤ -20°C (long-term) | Lowers the rate of all chemical degradation reactions.[14][15][16] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | For highly sensitive applications, sparging the solution with an inert gas can minimize oxidation. |
-
Fresh Preparation: Whenever possible, prepare D-xylose solutions fresh on the day of use.[14][17] If stock solutions are required, store them in aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[14][16]
Caption: Troubleshooting workflow for D-Xylose solution instability.
Experimental Protocols
Protocol 1: Preparation of a Stabilized D-Xylose Stock Solution (1 M)
This protocol outlines the steps for preparing a D-xylose stock solution with enhanced stability for general laboratory use.
-
Materials:
-
High-purity D-Xylose (MW: 150.13 g/mol )[17]
-
Nuclease-free, ultrapure water
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
0.22 µm sterile syringe filter
-
Sterile storage vials
-
-
Procedure (to make 100 mL of 1 M D-Xylose in 50 mM Citrate Buffer, pH 6.0):
-
Prepare Buffer: In a sterile beaker, dissolve 0.525 g of citric acid monohydrate and 1.015 g of sodium citrate dihydrate in ~80 mL of ultrapure water. Adjust pH to 6.0 using HCl or NaOH if necessary.
-
Dissolve Xylose: Add 15.01 g of D-Xylose to the citrate buffer. Stir gently at room temperature until fully dissolved. Avoid heating.
-
Final Volume: Transfer the solution to a 100 mL volumetric flask. Add ultrapure water to bring the final volume to 100 mL. Mix thoroughly.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile container.
-
Aliquoting & Storage: Dispense the solution into sterile, single-use aliquots (e.g., 1 mL or 5 mL vials). Store immediately at -20°C for long-term use. For short-term use (up to 1 week), store at 4°C.[16]
-
Protocol 2: Quality Control via HPLC Analysis
This method can be used to assess the purity of your D-xylose solution and detect the presence of common degradation products like furfural.
-
Instrumentation & Column:
-
HPLC system with a Refractive Index (RI) detector.
-
A carbohydrate analysis column (e.g., Aminex HPX-87H).
-
-
Mobile Phase:
-
5 mM Sulfuric Acid (H₂SO₄) in HPLC-grade water.
-
Filter and degas the mobile phase thoroughly before use.
-
-
HPLC Conditions:
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 60°C
-
Injection Volume: 10-20 µL
-
Run Time: ~30 minutes
-
-
Procedure:
-
Standards: Prepare standards of D-Xylose (e.g., 1, 5, 10 mg/mL) and Furfural (e.g., 0.05, 0.1, 0.5 mg/mL) in the mobile phase.
-
Sample Preparation: Dilute your D-xylose solution to fall within the concentration range of your standards using the mobile phase.
-
Analysis: Inject the standards to create a calibration curve. Inject your sample.
-
Interpretation: Quantify the D-xylose peak against its calibration curve. The presence of a peak at the retention time corresponding to the furfural standard indicates acid-catalyzed degradation. Other unexpected peaks may signify different degradation pathways or contaminants.
-
References
- 1. Mutarotation of aldoses: Getting a deeper knowledge of a classic equilibrium enabled by computational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutarotation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Lobry de Bruyn–Van Ekenstein transformation - Wikipedia [en.wikipedia.org]
- 11. Lobry-de_Bruyn-van_Ekenstein_transformation [chemeurope.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 16. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Xylose [drugfuture.com]
Technical Support Center: Optimization of Enzymatic Reactions Involving Aldehydo-D-Xylose
<_ _>
Welcome to the technical support center for enzymatic reactions involving aldehydo-D-xylose. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the setup and execution of enzymatic reactions with D-xylose.
Q1: What are the most critical parameters to control in an enzymatic reaction with D-xylose?
A1: The efficiency and outcome of enzymatic reactions with D-xylose are primarily governed by pH, temperature, enzyme and substrate concentration, and the presence of cofactors and inhibitors. Physical parameters like pH and temperature significantly influence both the activity and stability of the enzyme.[1] For instance, xylose reductase from Debaryomyces hansenii UFV-170 shows optimal activity at pH 5.3 and 39°C.[2] Deviations from these optimal conditions can lead to reduced reaction rates or even irreversible enzyme denaturation.
Q2: How does the source of the enzyme (e.g., bacterial, fungal) affect the reaction conditions?
A2: The optimal reaction conditions are highly dependent on the enzyme's origin. Enzymes from thermophilic organisms, for example, will naturally exhibit higher optimal temperatures. A xylose isomerase from Thermoanaerobacterium strain JW/SL-YS 489 has an optimal temperature range of 60 to 95.9°C.[3] In contrast, xylose reductase from the yeast Debaryomyces nepalensis NCYC 3413 has an optimal temperature of 27°C.[1] Therefore, it is crucial to consult the specific literature or manufacturer's data sheet for the enzyme you are using.
Q3: My reaction is not proceeding to completion. What are the likely causes?
A3: Incomplete reactions can stem from several factors:
-
Product Inhibition: Many enzymes are inhibited by their own products. For instance, β-xylosidases can be inhibited by D-xylose.[4][5]
-
Substrate Inhibition: While less common for xylose itself, high concentrations of substrate can sometimes inhibit enzyme activity.
-
Enzyme Instability: The enzyme may be losing activity over the course of the reaction due to non-optimal pH, temperature, or the presence of denaturing agents.[2]
-
Equilibrium Limitations: Some reactions, like the isomerization of D-xylose to D-xylulose by xylose isomerase, are reversible and will reach an equilibrium state.[6]
-
Cofactor Depletion: If your enzyme requires a cofactor (e.g., NAD+/NADH or NADP+/NADPH), its depletion will halt the reaction.[2][7]
Q4: How can I accurately quantify D-xylose and its reaction products?
A4: Several methods are available for quantifying D-xylose and its products:
-
Spectrophotometric Methods: A common method involves the dehydration of xylose to furfural in an acidic medium, which then reacts with orcinol to form a colored complex that can be measured.[8] Commercial assay kits are also available that are based on enzymatic reactions coupled to the production of NADH, which can be measured at 340 nm.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying mixtures of sugars.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For high sensitivity and specificity, especially in complex biological matrices, LC-MS is the preferred method.[11]
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving specific issues encountered during your experiments.
Issue 1: Low or No Enzyme Activity
Symptom: The concentration of D-xylose does not decrease, or the expected product is not formed.
Causality and Remediation:
-
Incorrect Reaction Parameters:
-
Cause: Enzymes have narrow optimal pH and temperature ranges. For instance, xylose reductase from Thermothelomyces thermophilus shows maximal activity at pH 7.0 and 45°C.[12] Even slight deviations can drastically reduce activity.
-
Solution: Verify the pH of your buffer at the reaction temperature. Ensure your incubator or water bath is calibrated and maintaining the correct temperature. Refer to the table below for typical optimal conditions for common enzymes.
-
-
Degraded Reagents:
-
Cause: Enzymes can lose activity over time, especially if not stored correctly.[2] D-xylose solutions can also support microbial growth if not sterile.
-
Solution: Use a fresh aliquot of enzyme or a new batch of substrate. Prepare fresh buffers, as their pH can change over time.
-
-
Missing or Insufficient Cofactors:
-
Cause: Many enzymes acting on D-xylose, such as xylose reductase and xylose dehydrogenase, require cofactors like NADPH/NADH or NADP+/NAD+.[2][13] The reaction will not proceed without them.
-
Solution: Ensure the correct cofactor is present at an appropriate concentration, typically in molar excess of the substrate to be converted.
-
-
Presence of Inhibitors:
-
Cause: Your sample may contain inhibitors. Xylooligosaccharides, for example, can inhibit cellulase enzymes.[14] The product of the reaction itself, such as xylitol, can also be inhibitory.
-
Solution: If possible, purify your substrate. If product inhibition is suspected, consider strategies to remove the product as it is formed, such as using a coupled enzyme system.
-
Issue 2: Reaction Rate Decreases Over Time
Symptom: The initial reaction rate is high but slows down significantly before the substrate is fully consumed.
Causality and Remediation:
-
Product Inhibition:
-
Cause: As the product concentration increases, it can bind to the enzyme and inhibit its activity. This is a common issue with β-xylosidases, which are inhibited by their product, D-xylose.[4]
-
Solution: Design the experiment to keep the product concentration low. This could involve using a higher initial volume, periodic removal of the product, or a flow-based reactor system.
-
-
Enzyme Instability:
-
Cause: The enzyme may be denaturing under the reaction conditions over time. Even at optimal temperature, some enzymes have a limited half-life. Xylose reductase from Debaryomyces hansenii UFV-170 loses almost all activity after 20 minutes at temperatures of 50°C or higher.[2]
-
Solution: Determine the enzyme's stability under your reaction conditions. If instability is an issue, consider using a lower temperature (which will also lower the reaction rate) or immobilizing the enzyme, which can often improve stability.
-
-
pH Shift:
-
Cause: Some enzymatic reactions produce or consume protons, leading to a change in the pH of the reaction mixture. If the reaction moves away from the enzyme's optimal pH, the rate will decrease. For example, the oxidation of D-xylose to D-xylonic acid releases a proton.[9]
-
Solution: Use a buffer with sufficient buffering capacity. Monitor the pH during the reaction and adjust as necessary.
-
Section 3: Key Experimental Protocols
Protocol 1: Determining Optimal pH for a Xylose-Utilizing Enzyme
-
Prepare a series of buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris for pH 7.5-9).
-
Set up parallel reactions, each with a different buffer, but keeping all other parameters (temperature, substrate concentration, enzyme concentration) constant.
-
Initiate the reactions by adding the enzyme.
-
Take samples at regular time intervals and quench the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Quantify the amount of product formed in each sample using a suitable assay (e.g., HPLC or a spectrophotometric method).[8]
-
Calculate the initial reaction rate for each pH value.
-
Plot the initial reaction rate versus pH to determine the optimal pH.
Protocol 2: Basic Enzymatic Assay for Xylose Dehydrogenase
This protocol is based on the principle that the oxidation of D-xylose is coupled to the reduction of NAD+, which can be monitored by the increase in absorbance at 340 nm.[9]
-
Prepare a reaction mixture in a 1 cm path length cuvette containing:
-
Equilibrate the cuvette to the optimal temperature (e.g., 30°C).
-
Measure the initial absorbance (A1) at 340 nm.
-
Initiate the reaction by adding a small volume of the xylose dehydrogenase enzyme solution. Mix gently.
-
Monitor the increase in absorbance at 340 nm over time until the reaction is complete (the absorbance plateaus). This is the final absorbance (A2).
-
Calculate the change in absorbance (ΔA = A2 - A1).
-
Use the Beer-Lambert law (ΔA = ε * c * l) and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the concentration of product formed.
Section 4: Data and Pathway Visualizations
Table 1: Optimal Conditions for Common D-Xylose Utilizing Enzymes
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Required Cofactors | Reference |
| Xylose Reductase | Debaryomyces hansenii UFV-170 | 5.3 | 39 | NADPH | [2] |
| Xylose Reductase | Thermothelomyces thermophilus | 7.0 | 45 | NADPH/NADH | [12] |
| Xylose Isomerase | Thermoanaerobacterium sp. | 6.4 - 6.5 | 60 - 95.9 | Mg²⁺, Co²⁺ | [3] |
| Xylose Isomerase | Streptomyces sp. CH7 | 7.0 | 85 | - | [15] |
| Xylose Dehydrogenase | (Immobilized) | 7.5 | N/A | NAD⁺ | [13] |
Diagram 1: Key Enzymatic Pathways for D-Xylose Conversion
References
- 1. researchgate.net [researchgate.net]
- 2. Optimal activity and thermostability of xylose reductase from Debaryomyces hansenii UFV-170 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Xylose isomerase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A Spectrophotometric Method for Quantitative Determination of Xylose In Fermentation Medium | AIChE [aiche.org]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 10. youtube.com [youtube.com]
- 11. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. Identification of Thermostable Xylose Reductase from Thermothelomyces thermophilus: A Biochemical Characterization Approach to Meet Biofuel Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Xylooligomers are strong inhibitors of cellulose hydrolysis by enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: HPLC Separation of Aldehydo-D-Xylose and Its Epimers
Welcome to the technical support center for the chromatographic analysis of D-Xylose and its epimers. The separation of these structurally similar aldopentoses—xylose, arabinose, lyxose, and ribose—presents a significant analytical challenge due to their subtle stereochemical differences.[1] This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights, troubleshooting protocols, and practical solutions for refining these complex separations.
Core Concepts: The Challenge of Anomeric Mutarotation
Before troubleshooting specific issues, it is crucial to understand a fundamental property of reducing sugars like D-xylose: mutarotation . In aqueous solutions, these sugars exist not as a single structure, but as an equilibrium mixture of their alpha (α) and beta (β) anomers, which are cyclic hemiacetals, and a small amount of the open-chain aldehyde form.[2][3][4]
The interconversion between these forms can be slow relative to the speed of an HPLC separation.[2] This phenomenon is often the root cause of common chromatographic problems, such as peak splitting or broadening, because the HPLC column may begin to separate the individual anomers.[2][5]
Caption: Mutarotation of D-Xylose in solution.
Frequently Asked Questions (FAQs)
Q1: What are the most effective HPLC column chemistries for separating xylose and its epimers?
The choice of stationary phase is the most critical factor. Three main modes of chromatography are successfully employed:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a preferred method for separating highly polar compounds like sugars. Amide-bonded phases are highly recommended as they offer excellent selectivity and are generally more chemically stable at varying pH and temperature compared to traditional amino-bonded phases.[6]
-
Ligand-Exchange Chromatography (LEC): These columns use a sulfonated polystyrene-divinylbenzene resin loaded with a metal cation (e.g., Ca²⁺, Pb²⁺). Separation occurs via the interaction of the sugar's hydroxyl groups with the metal counter-ion.[7][8] This mode often requires elevated temperatures (>75°C) to achieve sharp peaks.[9]
-
High-Performance Anion-Exchange Chromatography (HPAEC): This is a very powerful technique that separates monosaccharides based on the different pKa values of their hydroxyl groups under highly alkaline mobile phase conditions (e.g., NaOH).[10] It is typically coupled with Pulsed Amperometric Detection (PAD) for high sensitivity.[1][11]
Q2: My sugars lack a UV chromophore. What are the best detection methods for underivatized analysis?
Since simple sugars do not absorb UV light, alternative detection methods are necessary:[11][12]
-
Refractive Index (RI) Detector: A universal detector for sugars, but it has lower sensitivity and is incompatible with gradient elution.[13][14] It is also highly sensitive to temperature fluctuations.[15]
-
Evaporative Light Scattering Detector (ELSD) & Charged Aerosol Detector (CAD): Both are mass-based detectors that are more sensitive than RI and are fully compatible with gradient elution.[11][12] CAD generally offers a wider dynamic range and more consistent analyte response.[11]
-
Pulsed Amperometric Detector (PAD): Provides highly sensitive and selective detection for electroactive carbohydrates and is the standard detector for HPAEC.[1][11]
Q3: Why is precise temperature control so important for sugar separations?
Temperature is a critical parameter for several reasons:
-
Managing Mutarotation: As discussed, elevated temperatures (typically 60-85°C for LEC, or >50°C for some HILIC methods) accelerate the interconversion between anomers, ensuring that a single, sharp peak is observed for each sugar instead of broad or split peaks.[2][5][6]
-
Reducing Viscosity: Higher temperatures decrease the viscosity of the mobile phase (especially water-rich ones), which lowers system backpressure.[16] This allows for the use of higher flow rates to speed up analysis or longer columns to increase resolution.[16]
-
Altering Selectivity: Changing the temperature can subtly alter the interactions between the analytes and the stationary phase, which can be leveraged to improve the resolution of closely eluting epimers.[9]
Q4: Should I consider derivatizing my samples? What are the pros and cons?
Derivatization involves chemically modifying the sugars to attach a UV-active or fluorescent tag.
-
Pros: The primary advantage is a dramatic increase in detection sensitivity, allowing for the use of standard UV-Vis or Fluorescence detectors.[12] Common derivatizing agents include 1-phenyl-3-methyl-5-pyrazolone (PMP) and 2-aminobenzoic acid (2-AA).[17][18][19]
-
Cons: Derivatization adds extra steps to sample preparation, which can introduce variability and increase overall analysis time.[11] The reaction conditions must be carefully controlled to ensure complete and consistent labeling.
Troubleshooting Guide: From Symptoms to Solutions
Problem: Poor Resolution / Co-elution of Epimers
"My xylose and arabinose peaks are merged. How can I improve their separation?"
This is the most common challenge. Since epimers differ only in the orientation of a single hydroxyl group, achieving baseline separation requires careful method optimization.
Causality & Solution Pathway:
-
Review Your Stationary Phase: The column chemistry dictates the separation mechanism. If you are using a general-purpose column, it may not have sufficient selectivity.
-
Action: Switch to a column specifically designed for carbohydrate analysis. See the table below for a comparison.
-
-
Optimize the Mobile Phase (HILIC): In HILIC, the water content is the primary driver of elution.
-
Action: Decrease the percentage of water in your acetonitrile/water mobile phase. This will increase retention and may improve the separation between epimers. Make small, incremental changes (e.g., from 80:20 ACN:Water to 82:18). An optimized acetonitrile concentration is crucial for resolution.[13]
-
-
Adjust Mobile Phase (HPAEC): The concentration of the sodium hydroxide eluent directly impacts the ionization of the sugars and their interaction with the anion-exchange column.
-
Action: Vary the NaOH concentration. For example, a study showed that separating all aldopentoses was achieved with a 20 mM NaOH eluent, whereas a 100 mM eluent caused co-elution of arabinose and lyxose.[10]
-
-
Lower the Flow Rate: Reducing the flow rate increases the time analytes spend interacting with the stationary phase, which can enhance resolution, albeit at the cost of longer run times.
-
Action: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min or 0.6 mL/min and observe the effect on resolution.
-
-
Modify the Temperature: Temperature affects selectivity.
| Stationary Phase | Separation Principle | Typical Mobile Phase | Pros | Cons |
| Amide (HILIC) | Hydrophilic Partitioning | Acetonitrile / Water | Good selectivity, stable, gradient compatible.[6] | Can be sensitive to sample solvent composition.[20] |
| Ligand-Exchange (Ca²⁺) | Complexation | Deionized Water | Simple mobile phase, robust.[7] | Requires high temperature, broad peaks, limited resolution.[21] |
| Anion-Exchange (HPAEC) | Ion-Exchange | NaOH Solution | Excellent resolution and sensitivity (with PAD).[1] | Requires a biocompatible, metal-free HPLC system. |
Problem: Split, Tailing, or Excessively Broad Peaks
"I'm injecting a pure xylose standard, but I'm seeing a broad, shouldered, or completely split peak. What's happening?"
This is a classic symptom of on-column anomeric separation. Your chromatographic conditions are separating the α and β anomers of the sugar faster than they can interconvert in the mobile phase.
Caption: Troubleshooting workflow for split or broad sugar peaks.
Causality & Solution Pathway:
-
Increase Column Temperature: This is the most effective solution. Higher temperatures provide the energy needed to overcome the activation barrier for mutarotation, causing the α and β anomers to interconvert rapidly.[2][5] The detector then "sees" a single, time-averaged species.
-
Action: For ligand-exchange columns, operate at the manufacturer's recommended temperature, often 80-85°C. For HILIC columns, increasing the temperature to 50-60°C can often resolve the issue.[6]
-
-
Adjust Mobile Phase pH: Mutarotation is catalyzed by both acid and base.[22] Slightly increasing the pH of the mobile phase can accelerate the interconversion.
-
Action (HILIC): If increasing temperature is not feasible or effective, consider adding a small amount of a basic modifier like ammonium hydroxide or a volatile amine to the mobile phase. Caution: Ensure this is compatible with your column chemistry (amide phases are more robust than amino phases).
-
-
Check Sample Diluent: Injecting your sugar standard dissolved in 100% water into a high-organic HILIC mobile phase (e.g., 85% acetonitrile) can cause peak distortion.[20] The sample solvent is much stronger than the mobile phase, leading to issues at the point of injection.
-
Action: Whenever possible, dissolve your standards and samples in the initial mobile phase composition. If solubility is an issue, use the weakest (most organic) solvent possible.
-
Problem: Inconsistent Retention Times
"My retention times are drifting from one injection to the next. What are the common causes?"
Retention time stability is key for reliable quantification. Drifting retention times usually point to an unstable system.
Causality & Solution Pathway:
-
Insufficient Column Equilibration: HILIC columns, in particular, require extended equilibration times to establish a stable water layer on the stationary phase surface.
-
Action: Equilibrate the column with the initial mobile phase for at least 30-60 minutes at the start of a sequence. If you are running a gradient, ensure the post-run equilibration time is sufficient (at least 10-15 column volumes).
-
-
Mobile Phase Composition Change: The organic component of the mobile phase (usually acetonitrile) is more volatile than water. Over time, selective evaporation can occur, increasing the water content and decreasing retention times.
-
Action: Prepare fresh mobile phase daily.[15] Keep solvent bottles loosely capped (or use vented caps) to prevent vacuum but minimize evaporation.
-
-
Temperature Fluctuations: The laboratory's ambient temperature can affect retention if the column is not in a thermostatted compartment.[15]
-
Action: Always use a column oven and ensure it is set to a stable temperature.[23]
-
-
Pump or Leak Issues: Inconsistent flow from the pump or a small, undetected leak will cause retention times to vary.[23]
Experimental Protocols
Protocol 1: Column Equilibration for HILIC Separation
This protocol ensures a stable and reproducible chromatographic environment, which is critical for consistent retention times.
-
System Flush: Begin by flushing the pump, lines, and injector with your initial mobile phase (e.g., 85:15 Acetonitrile:Water) for 10-15 minutes without the column in line.
-
Column Installation: Reduce the flow rate to 0.2 mL/min. Install the column in the correct flow direction.
-
Gradual Flow Increase: Slowly increase the flow rate to your analytical setpoint (e.g., 1.0 mL/min) over 5 minutes. This prevents shocking the packed bed.
-
Initial Equilibration: Equilibrate the column with the initial mobile phase for a minimum of 30 minutes. For a new column or a column that has been stored, equilibrate for at least 60 minutes.
-
Stability Check: Monitor the baseline from your detector. The column is equilibrated when the baseline is flat and stable. You can perform several blank injections (mobile phase) to confirm that the retention time of the solvent front is perfectly stable.
Protocol 2: Solid-Phase Extraction (SPE) for Biomass Hydrolysates
This protocol helps remove salts, proteins, and other interfering compounds from complex samples prior to HPLC analysis.[1][17]
-
Cartridge Selection: Choose an appropriate SPE cartridge. For desalting and removing hydrophobic contaminants from polar sugars, a graphitized carbon or a mixed-mode polymeric phase is often effective.
-
Conditioning: Condition the SPE cartridge by passing 3-5 mL of methanol through it, followed by 3-5 mL of HPLC-grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Load your pre-filtered sample onto the cartridge. Use a slow flow rate (e.g., 1-2 mL/min) to ensure efficient binding of interferences.
-
Washing: Pass 3-5 mL of HPLC-grade water through the cartridge to wash away any remaining salts while the sugars are retained.
-
Elution: Elute the purified sugars with your chosen solvent. For graphitized carbon, a mobile phase containing a higher percentage of organic solvent (e.g., 50% acetonitrile with a small amount of acid or base) is often used. Collect the eluate.
-
Drying and Reconstitution: Evaporate the collected eluate to dryness under a stream of nitrogen or using a centrifugal evaporator. Reconstitute the dried residue in your initial mobile phase for injection.
References
- 1. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sugar Separation Problems - Chromatography Forum [chromforum.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. agilent.com [agilent.com]
- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 9. agilent.com [agilent.com]
- 10. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 18. lcms.cz [lcms.cz]
- 19. Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sugar Analysis - No peak separation possible - Chromatography Forum [chromforum.org]
- 21. Biomass hydrolysates - A challenging sugar separation - Chromatography Forum [chromforum.org]
- 22. m.youtube.com [m.youtube.com]
- 23. aelabgroup.com [aelabgroup.com]
- 24. ijprajournal.com [ijprajournal.com]
addressing matrix effects in aldehydo-D-Xylose quantification
Welcome to the technical support center for the accurate quantification of aldehydo-D-Xylose. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing D-Xylose in various biological matrices. Here, we address common challenges, with a primary focus on the identification and mitigation of matrix effects, providing field-proven insights and validated protocols to ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to provide direct answers to the most common issues encountered during D-Xylose quantification.
Section 1: Understanding and Identifying Matrix Effects
Question 1: I'm seeing poor reproducibility and accuracy in my D-Xylose quantification using LC-MS. Could this be a matrix effect?
Answer: Absolutely. Poor reproducibility and accuracy are classic indicators of matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2][3] Matrix effects arise from co-eluting endogenous components in your sample that interfere with the ionization of D-Xylose in the MS source. This interference can either suppress or enhance the signal, leading to underestimation or overestimation of the true concentration.[4]
Causality: In biological samples like plasma or urine, common culprits for matrix effects include phospholipids, salts, and other small molecules.[5] These compounds can compete with D-Xylose for ionization, alter the droplet formation and evaporation in the electrospray source, and ultimately lead to unreliable quantitative results.[5]
Troubleshooting Steps:
-
Qualitative Assessment with Post-Column Infusion: This technique helps identify at what retention times matrix effects are most pronounced.[6][7][8] A constant flow of a D-Xylose standard is introduced into the mobile phase after the analytical column and before the MS detector. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal of the D-Xylose standard indicates ion suppression or enhancement, respectively, caused by eluting matrix components.[6][7][8]
-
Quantitative Assessment with Post-Extraction Spike: This method quantifies the extent of the matrix effect.[6] You compare the peak area of D-Xylose in a standard solution to the peak area of D-Xylose spiked into a blank matrix sample after the extraction process. The percentage difference reveals the degree of signal suppression or enhancement.[8]
-
Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Section 2: Mitigation Strategies for Matrix Effects
Question 2: How can I reduce or eliminate the matrix effects observed in my D-Xylose analysis?
Answer: Several strategies can be employed, often in combination, to minimize matrix effects. The choice of method will depend on the nature of your sample matrix and the analytical technique used.
1. Sample Preparation is Key: The most effective way to combat matrix effects is to remove the interfering components before analysis.[4]
-
Protein Precipitation (PPT): A simple and fast method, but often less effective at removing phospholipids and other interfering substances.[6]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning D-Xylose into a solvent immiscible with the sample matrix.
-
Solid-Phase Extraction (SPE): A highly effective and selective method for cleaning up complex samples. Various SPE sorbents can be used to retain either the interfering matrix components or D-Xylose itself, which is then eluted in a cleaner solvent.
2. Chromatographic Separation: Optimizing your chromatography can separate D-Xylose from co-eluting matrix components.
-
Method for LC-MS: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like D-Xylose.[9] Adjusting the mobile phase gradient can also improve separation.
-
Method for GC-MS: Ensure complete derivatization (e.g., trimethylsilylation) and optimize the temperature program to resolve the D-Xylose derivative from matrix peaks.[10][11][12] Incomplete derivatization can lead to peak tailing and poor resolution.
3. Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS, such as D-Xylose-d6, is chemically identical to D-Xylose but has a different mass. It is added to the sample at the beginning of the workflow and co-elutes with the analyte. Since the SIL-IS experiences the same matrix effects as the analyte, the ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification.
4. Sample Dilution: A straightforward approach where the sample is diluted to reduce the concentration of interfering matrix components.[13] However, this may compromise the sensitivity of the assay if the D-Xylose concentration is low.
Question 3: I am using GC-MS for D-Xylose quantification and observing multiple peaks for my standard. Why is this happening and how can I fix it?
Answer: The presence of multiple peaks for a single sugar standard in GC-MS is a common phenomenon resulting from the formation of different isomers (anomers) during derivatization. For this compound, this is typically the result of the derivatization of both the α and β anomers, as well as potentially the open-chain and ring forms.
Troubleshooting Steps:
-
Oximation Step: To reduce the number of peaks, an oximation step should be performed before silylation.[14] This reaction converts the aldehyde group to an oxime, which prevents the formation of multiple anomeric derivatives. The result is typically two peaks corresponding to the syn- and anti-isomers of the oxime.[14]
-
Complete Derivatization: Ensure your derivatization reaction goes to completion. Incomplete silylation of the hydroxyl groups will result in multiple partially derivatized products and a noisy baseline. Follow the recommended reaction times and temperatures for your chosen derivatization reagents (e.g., MSTFA, BSTFA).
-
Injector Temperature: An incorrect injector temperature can cause degradation of the derivatized xylose. Optimize the injector temperature to ensure efficient volatilization without thermal decomposition.
Question 4: My enzymatic assay for D-Xylose shows a high background signal. What are the potential causes and solutions?
Answer: A high background signal in an enzymatic assay can obscure the true signal from D-Xylose and lead to inaccurate results. Several factors can contribute to this issue.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Substrate Instability | Run a "no-enzyme" control to measure the rate of non-enzymatic degradation of the substrate or reaction of the detection reagent.[15] |
| Contaminating Enzymes | If using a crude enzyme preparation, purify the xylose dehydrogenase to remove other enzymes that might react with the substrate or product.[15] |
| Interfering Substances in the Sample | Certain substances can interfere with the assay.[16] For example, high concentrations of other reducing sugars may react with the detection reagents. Consider a sample cleanup step or deproteinization if necessary.[16] D-glucose can be a significant interferent in some enzymatic assays for D-xylose.[17] |
| Incorrect Reagent Preparation | Ensure all reagents are prepared fresh and according to the protocol. Thaw all components completely and mix gently before use.[16] |
| Instrument Settings | Verify the correct wavelength and filter settings on your spectrophotometer or plate reader.[16] |
Question 5: What are the common issues when using HPAEC-PAD for D-Xylose analysis and how can I troubleshoot them?
Answer: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive method for direct carbohydrate analysis without derivatization.[13][18] However, some issues can arise.
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Inappropriate mobile phase conditions. | Optimize the eluent concentration (e.g., sodium hydroxide) and gradient to improve the separation of D-Xylose from other monosaccharides like arabinose or glucose.[19][20] |
| Baseline Drift | Contamination of the electrode or column. | Clean the PAD electrode according to the manufacturer's instructions. Flush the column with a strong base to remove contaminants. |
| Low Signal Response | Incorrect PAD waveform settings. | Optimize the PAD waveform potentials and durations for D-Xylose detection to maximize the signal-to-noise ratio. |
| Interference from Matrix | Co-eluting compounds in complex samples. | While HPAEC-PAD is less susceptible to matrix effects than MS, significant interference can still occur.[21] A sample cleanup step using SPE may be necessary for very complex matrices. |
Experimental Protocols & Workflows
Protocol 1: Evaluation of Matrix Effects by Post-Column Infusion
This protocol provides a qualitative assessment of when matrix effects occur during your chromatographic run.
Workflow Diagram:
Caption: Post-column infusion setup for matrix effect evaluation.
Step-by-Step Procedure:
-
System Setup:
-
Equilibrate your LC-MS system with the analytical mobile phase.
-
Prepare a standard solution of D-Xylose at a concentration that gives a stable and moderate signal.
-
Set up a syringe pump to deliver the D-Xylose standard at a low flow rate (e.g., 10 µL/min).
-
Connect the syringe pump to a T-union placed between the analytical column and the mass spectrometer inlet.
-
-
Establish Baseline:
-
Start the syringe pump to infuse the D-Xylose standard into the mobile phase stream.
-
Allow the signal in the mass spectrometer to stabilize, establishing a constant baseline.
-
-
Inject Blank Matrix:
-
Inject a prepared blank matrix sample (a sample of the same type as your study samples but without the analyte) onto the LC system.
-
-
Data Analysis:
-
Monitor the D-Xylose signal throughout the chromatographic run.
-
Regions where the signal drops indicate ion suppression.
-
Regions where the signal increases indicate ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for D-Xylose Cleanup
This protocol provides a general workflow for cleaning up biological samples to reduce matrix effects. The specific SPE cartridge and solvents should be optimized for your application.
Workflow Diagram:
Caption: General workflow for Solid-Phase Extraction (SPE).
Step-by-Step Procedure:
-
Sample Pre-treatment:
-
For plasma or serum, perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge to pellet the proteins. Use the supernatant for SPE.
-
For urine, centrifuge to remove particulates and dilute with water if necessary.
-
-
SPE Cartridge Conditioning:
-
Select an appropriate SPE cartridge (e.g., a polymeric reversed-phase or mixed-mode cation exchange sorbent).
-
Condition the cartridge by passing the recommended solvents (e.g., 1 mL of methanol followed by 1 mL of water). Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove salts and other polar interferences.
-
-
Elution:
-
Elute D-Xylose with a stronger solvent (e.g., 1 mL of 90% methanol in water). The choice of elution solvent will depend on the SPE sorbent and should be optimized.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for analysis.
-
References
- 1. zefsci.com [zefsci.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. chromacademy.com [chromacademy.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 14. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 15. benchchem.com [benchchem.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 20. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Aldehydo-D-Xylose NMR Signal Resolution
Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the NMR characterization of D-xylose, particularly in resolving the signals of its open-chain aldehydo form. This resource provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high-resolution, publication-quality spectra.
Frequently Asked Questions (FAQs)
Q1: Why are the NMR signals for aldehydo-D-xylose so weak or completely undetectable in my spectrum?
A1: This is the most common challenge and stems from the fundamental chemistry of reducing sugars in solution. D-xylose exists in a dynamic equilibrium, known as mutarotation , between multiple cyclic forms (anomers) and a minor open-chain (aldehydo) form.[1][2] In aqueous solutions at neutral pH and room temperature, the vast majority of the sugar (over 99%) exists as the more stable six-membered ring (pyranose) structures. The open-chain aldehydo form, which is the intermediate for this interconversion, typically constitutes less than 0.1% of the total population.[3] Consequently, its NMR signals are inherently weak and often lost in the baseline noise.
The diagram below illustrates this complex equilibrium, which is the root cause of the difficulty in observing the aldehydo species.
Caption: Mutarotation equilibrium of D-xylose in solution.
Q2: My non-anomeric proton signals (3.0-4.5 ppm) are a cluster of overlapping multiplets. How can I resolve them?
A2: This is a classic problem in carbohydrate NMR due to high spectral density and similar chemical environments of the ring protons.[4][5] The small chemical shift dispersion leads to severe signal overlap and strong coupling artifacts, making interpretation difficult.
Primary Causes & Solutions:
-
Field Strength: Lower-field spectrometers (e.g., <500 MHz) may not provide sufficient dispersion. The most direct solution is to use a higher-field instrument (e.g., 600 MHz or above), as increased field strength directly improves chemical shift dispersion.[5][6]
-
2D NMR Techniques: When 1D spectra are insufficient, 2D correlation experiments are essential.
-
¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing you to "walk" through the spin system of each isomer.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Reveals all protons within a given spin system, which is extremely useful for identifying all signals belonging to a single xylose isomer.[7]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. Since carbon chemical shifts are much more dispersed, this technique effectively spreads out the overlapping proton signals into a second dimension.
-
Troubleshooting Guide: From Problem to Protocol
This section addresses specific issues with actionable solutions and the scientific rationale behind them.
Issue 1: Aldehyde Proton Signal is Not Observed
-
Underlying Cause: As discussed in FAQ A1, the population of the open-chain form is extremely low. The rapid interconversion between forms can also lead to exchange broadening, further obscuring the signal.
-
Troubleshooting Strategy: The goal is to either shift the equilibrium to favor the aldehydo form or to use a technique that enhances the detection of minor species.
Question: Can changing the NMR solvent improve the detection of the aldehydo form?
Answer: Yes, changing the solvent can significantly impact the equilibrium and proton exchange rates.
-
Rationale: Deuterated water (D₂O) is a protic solvent that actively participates in hydrogen bonding and facilitates rapid exchange of hydroxyl (-OH) protons, which are involved in the ring-opening/closing mechanism. Solvents like dimethyl sulfoxide (DMSO-d₆) are polar aprotic and can alter the hydrogen bonding network.[3] This change can sometimes stabilize the open-chain form slightly and, more importantly, it slows down the exchange of the -OH protons with the solvent, allowing them to be observed. These hydroxyl signals can provide valuable structural information.
-
Data Comparison:
| Solvent | Typical Aldehyde Population | Hydroxyl Proton Observation | Key Considerations |
| D₂O | Very Low (<0.1%) | Not observed (rapid exchange) | Standard for biological samples; mimics aqueous environment.[8] |
| DMSO-d₆ | Potentially higher | Observable (slow exchange) | Can alter sugar conformation; residual water peak can be large.[9] |
| Pyridine-d₅ | Variable | Observable | Can form complexes with the sugar; strong solvent signals. |
Question: If solvent changes are insufficient, can I chemically modify the xylose to observe the open-chain form?
Answer: Absolutely. Derivatization is a powerful, albeit destructive, method to "trap" the aldehydo form.
-
Rationale: By reacting the aldehyde group, you can form a stable derivative, preventing it from cyclizing. This allows for unambiguous characterization. A common method is to form an oxime or a hydrazone. Another approach is to protect the hydroxyl groups, which can also influence the ring-chain equilibrium.[10]
-
Experimental Workflow for Derivatization:
Caption: Workflow for chemical derivatization of D-xylose.
Issue 2: Broad, Poorly Resolved Signals Across the Spectrum
-
Underlying Cause: Signal broadening in carbohydrate NMR is often due to chemical exchange (mutarotation), intermediate molecular tumbling rates, or sample viscosity. Temperature plays a critical role in all these factors.[11]
-
Troubleshooting Strategy: Manipulating the sample temperature is the most effective way to address line broadening.
Question: How does changing the temperature improve spectral resolution?
Answer: Temperature has a multi-faceted effect on the NMR experiment.
-
Rationale:
-
Slowing Exchange: Decreasing the temperature slows down the rate of mutarotation.[12] If the exchange rate can be slowed sufficiently, the signals for each distinct isomer will sharpen significantly. This is particularly effective for resolving hydroxyl protons, which become observable at very low temperatures in a phenomenon known as supercooling.[13][14]
-
Altering Viscosity: High concentrations of carbohydrates can lead to viscous solutions, which causes broader lines. Increasing the temperature can decrease viscosity and sharpen signals.
-
Shifting Equilibrium: Temperature changes can also shift the equilibrium concentrations of the anomers, which can be studied with VT-NMR.[15]
-
The optimal temperature is therefore a balance between slowing exchange (lower T) and reducing viscosity (higher T).
This protocol provides a systematic approach to finding the optimal temperature for your D-xylose sample.
-
Sample Preparation: Prepare a 10-20 mM solution of D-xylose in your chosen deuterated solvent (D₂O or DMSO-d₆ are common starting points). Ensure the sample is fully dissolved.
-
Initial Spectrum: Acquire a standard 1D ¹H spectrum at the spectrometer's default temperature (e.g., 25 °C / 298 K). Note the linewidths of the anomeric and bulk signals.
-
High-Temperature Scan:
-
Increase the temperature in 10 K increments (e.g., to 308 K, 318 K, 328 K).
-
Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Acquire a 1D ¹H spectrum at each step and observe changes in linewidth. This is often effective for sharpening signals of the main pyranose forms by reducing viscosity.
-
-
Low-Temperature Scan (for resolving exchange):
-
Return to the starting temperature and allow the sample to re-equilibrate.
-
Decrease the temperature in 10 K increments (e.g., to 288 K, 278 K).
-
Monitor the spectra for signal sharpening, which would indicate that you are slowing the chemical exchange.
-
Caution: Be mindful of the freezing point of your solvent. For D₂O, this is ~3.8 °C.
-
-
Analysis: Compare the spectra obtained at all temperatures. Identify the temperature that provides the best compromise of sharp lines and good signal-to-noise. This "optimal" temperature can then be used for more time-consuming 2D experiments.
Reference Data
The following table provides approximate chemical shifts for the major forms of D-xylose in D₂O, which can serve as a starting point for assignments. Note that these values can be affected by temperature, pH, and concentration.
| Isomer | H-1 | C-1 | C-2 | C-3 | C-4 | C-5 |
| α-D-Xylopyranose | ~5.19 ppm | ~93.7 ppm | ~73.0 ppm | ~74.3 ppm | ~70.9 ppm | ~62.4 ppm |
| β-D-Xylopyranose | ~4.58 ppm | ~98.1 ppm | ~75.5 ppm | ~77.3 ppm | ~70.7 ppm | ~66.7 ppm |
Data compiled from multiple sources including Omicron Biochemicals and ChemicalBook.[16][17]
References
- 1. Mutarotation of aldoses: Getting a deeper knowledge of a classic equilibrium enabled by computational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cigs.unimo.it [cigs.unimo.it]
- 4. researchgate.net [researchgate.net]
- 5. NMR spectra of oligosaccharides at ultra-high field (900 MHz) have better resolution than expected due to favourable molecular tumbling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. D(+)-Xylose(58-86-6) 1H NMR [m.chemicalbook.com]
- 17. omicronbio.com [omicronbio.com]
Technical Support Center: Method Refinement for Trace Level Detection of aldehydo-D-Xylose
Welcome to the technical support center dedicated to the nuanced challenge of trace-level detection of aldehydo-D-Xylose. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying D-xylose in various matrices. Here, we move beyond standard protocols to address the specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the analysis of D-xylose at trace levels.
Q1: I need to measure D-xylose in a complex biological matrix (e.g., plasma, urine, or cell culture media). Which analytical method is most suitable?
A1: The choice of method depends on several factors including the required sensitivity, the concentration of potentially interfering substances, and the available instrumentation.
-
For high sensitivity and specificity, especially at concentrations below 1 ng/mL, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. It offers excellent selectivity, minimizing interference from other sugars and matrix components.[1] Isotope dilution mass spectrometry using a labeled internal standard like Xylose-d6 can provide the highest accuracy and precision.[2]
-
Enzymatic assays are a viable option for rapid and cost-effective analysis, with detection limits typically around 0.7 mg/L. [3][4][5] These assays are often available in user-friendly kit formats suitable for manual, microplate, and automated platforms.[4][6] However, they can be susceptible to interference from other sugars, particularly high concentrations of D-glucose.[7]
-
High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., Refractive Index Detector - RID, Evaporative Light Scattering Detector - ELSD, or Pulsed Amperometric Detector - PAD) is also widely used. While generally less sensitive than LC-MS/MS, HPLC can effectively separate D-xylose from other monosaccharides.[8][9][10] Pre-column derivatization can enhance sensitivity for UV or fluorescence detection.[11][12]
Q2: I am using an enzymatic assay kit and my results are inconsistent. What could be the cause?
A2: Inconsistent results in enzymatic assays for D-xylose can stem from several sources. The core principle of many kits involves the enzymatic conversion of D-xylose to D-xylonic acid, with the concurrent reduction of NAD+ to NADH, which is measured by the increase in absorbance at 340 nm.[7][13]
Common causes for inconsistency include:
-
Improper sample preparation: Samples containing high levels of protein may require deproteinization using reagents like Carrez reagents.[7]
-
Interference from other sugars: High concentrations of D-glucose can be a significant issue.[7] Many enzymatic kits include a pre-incubation step with hexokinase and ATP to remove glucose.[7]
-
Incorrect sample dilution: The concentration of D-xylose in the cuvette should fall within the linear range of the assay, typically between 2 and 100 µg per assay.[4][5][7]
-
Reagent instability: Ensure that all reagents are prepared and stored according to the manufacturer's instructions. Some components may need to be freshly prepared.[13]
Q3: Is derivatization necessary for D-xylose analysis by chromatography?
A3: The necessity of derivatization depends on the specific chromatographic technique and detector being used.
-
For Gas Chromatography (GC-MS), derivatization is mandatory to make the sugar volatile.[14]
-
For HPLC with UV or fluorescence detection, derivatization is required as D-xylose lacks a suitable chromophore.[8]
-
For HPLC with RID, ELSD, or PAD, derivatization is not necessary. [8][9] However, these detection methods can have limitations in terms of sensitivity and gradient compatibility (for RID).
Q4: Can I use a standard C18 column for HPLC analysis of D-xylose?
A4: While a C18 column can be used, it is not ideal for retaining and separating highly polar molecules like D-xylose. You will likely encounter issues with poor retention. More suitable column chemistries for monosaccharide analysis include:
-
Amine-based columns (e.g., NH2): These are commonly used for carbohydrate analysis.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: These provide good retention for polar analytes.[10]
-
Ligand-exchange columns (e.g., Aminex HPX-87 series): These are specifically designed for carbohydrate and organic acid analysis.[8][15]
Troubleshooting Guides
Enzymatic Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Contaminated reagents or water.- Presence of interfering substances in the sample that absorb at 340 nm.- Insufficient blank correction. | - Use high-purity water and fresh reagents.- Prepare a sample blank to account for inherent sample absorbance.[16]- Ensure proper subtraction of the blank absorbance from all readings.[7] |
| Low or No Signal | - Inactive enzyme(s).- Incorrect pH of the reaction mixture.- D-xylose concentration below the detection limit.- Presence of enzyme inhibitors in the sample. | - Verify the storage conditions and expiration date of the enzyme kit.- Check the pH of the buffer and sample.- Concentrate the sample or use a larger sample volume if within the protocol's limits.- Perform a spike and recovery experiment to check for inhibition. |
| Non-linear Standard Curve | - Incorrect preparation of standards.- Pipetting errors.- Exceeding the linear range of the assay. | - Prepare fresh serial dilutions of the standard for each assay.[16]- Use calibrated pipettes and proper pipetting technique.- Ensure the highest standard concentration is within the specified linear range.[4][5][7] |
| Drifting Absorbance Readings | - Incomplete reaction.- Temperature fluctuations during the assay. | - Ensure the reaction has reached completion before taking the final reading.- Maintain a constant and appropriate temperature throughout the incubation period.[7] |
HPLC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation.- Incompatible mobile phase or sample solvent.- Column overload. | - Flush or replace the column.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration. |
| Poor Resolution Between D-xylose and Other Sugars | - Suboptimal mobile phase composition.- Inappropriate column chemistry.- High flow rate. | - Optimize the mobile phase composition (e.g., acetonitrile/water ratio in HILIC).- Use a column specifically designed for carbohydrate analysis (e.g., Aminex HPX-87P or NH2).[8]- Reduce the flow rate to improve separation efficiency. |
| Low Detector Response | - Low sample concentration.- Inefficient derivatization (if applicable).- Detector malfunction or incorrect settings. | - Concentrate the sample or increase the injection volume.- Optimize the derivatization reaction conditions (time, temperature, reagent concentration).- Check the detector settings (e.g., lamp energy, nebulizer temperature for ELSD). |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase.- Column bleed. | - Degas the mobile phase.- Use fresh, high-purity solvents.- Condition the column according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Sample Deproteinization for Enzymatic Assays
This protocol is recommended for samples containing high protein concentrations, such as serum or plasma, to prevent interference with the enzymatic reaction.
Materials:
-
Carrez Reagent I (Potassium ferrocyanide solution)
-
Carrez Reagent II (Zinc sulfate solution)
-
Sample (e.g., serum)
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Pipette 1.0 mL of the sample into a microcentrifuge tube.
-
Add 0.1 mL of Carrez Reagent I. Mix thoroughly.
-
Add 0.1 mL of Carrez Reagent II. Mix thoroughly.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully collect the clear supernatant for analysis. The supernatant is your deproteinized sample.
Protocol 2: Pre-column Derivatization of D-xylose with PMP for HPLC-UV Analysis
This protocol describes the derivatization of D-xylose with 1-phenyl-3-methyl-5-pyrazolone (PMP), which allows for sensitive UV detection.
Materials:
-
D-xylose standard or sample hydrolysate
-
1-phenyl-3-methyl-5-pyrazolone (PMP) solution (0.5 M in methanol)
-
Sodium hydroxide (NaOH) solution (0.3 M)
-
Hydrochloric acid (HCl) solution (0.3 M)
-
Chloroform
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of 0.3 M NaOH and 100 µL of 0.5 M PMP solution.
-
Vortex the mixture and incubate at 70°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding 100 µL of 0.3 M HCl.
-
Add 1.0 mL of chloroform to the tube. Vortex vigorously for 1 minute to extract the excess PMP reagent.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully collect the upper aqueous layer containing the PMP-derivatized D-xylose.
-
Filter the aqueous layer through a 0.45 µm syringe filter before injecting into the HPLC system.
Visualizations
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of an appropriate analytical method for trace-level D-xylose detection.
Workflow for Enzymatic D-Xylose Assay
Caption: A typical workflow for the quantification of D-xylose using an enzymatic assay.
References
- 1. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. D-Xylose - Enzymatic assay kit | LIBIOS [libios.fr]
- 4. D-Xylose Assay Kit | Nutritional Analysis [neogen.com]
- 5. D-Xylose Assay Kit Test - Measure D-Xylose, Rapid Reaction | Megazyme [megazyme.com]
- 6. Megazyme D-Xylose Assay Kit - Team Medical & Scientific Sdn Bhd [tms-lab.com]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 8. researchgate.net [researchgate.net]
- 9. The study of glucose and xylose content by acid hydrolysis of ash wood (Fraxinus excelsior L.) after thermal modification in nitrogen by HPLC method :: BioResources [bioresources.cnr.ncsu.edu]
- 10. helixchrom.com [helixchrom.com]
- 11. pure.uva.nl [pure.uva.nl]
- 12. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantification of glucose, xylose, arabinose, furfural, and HMF in corncob hydrolysate by HPLC-PDA-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chondrex.com [chondrex.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Aldehydo-D-Xylose and Aldehydo-L-Xylose for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of the reactivity of the aldehydo forms of D-Xylose and L-Xylose. As enantiomers, these molecules present a unique case study in stereochemistry, offering identical physical and chemical properties in an achiral environment, yet potentially divergent reactivity in the presence of chiral entities such as enzymes and catalysts. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the subtle yet critical differences between these two rare sugars.
Introduction: The Mirror-Image World of D- and L-Xylose
D-Xylose and L-Xylose are monosaccharides classified as aldopentoses, meaning they possess five carbon atoms and an aldehyde functional group in their acyclic form.[1] They are enantiomers, which are stereoisomers that are non-superimposable mirror images of each other.[2][3] This fundamental structural relationship dictates their chemical and physical behavior.
The naturally abundant enantiomer is D-Xylose, a major constituent of hemicellulose in plant biomass.[1] In contrast, L-Xylose is a rare sugar, not commonly found in nature, and is typically produced via synthetic or enzymatic methods.[1][4][5]
Key Physicochemical Properties:
| Property | D-Xylose | L-Xylose | Rationale for Similarity/Difference |
| Molecular Formula | C₅H₁₀O₅ | C₅H₁₀O₅ | Identical atomic composition. |
| Molar Mass | 150.13 g/mol | 150.13 g/mol | Identical atomic composition. |
| Melting Point | ~154-158 °C | ~153-158 °C | Crystal lattice energies are identical for enantiomers. |
| Solubility in Water | High | High | Solvation energies are identical in achiral solvents. |
| Specific Optical Rotation | +18.8° (at equilibrium) | -18.8° (at equilibrium) | Enantiomers rotate plane-polarized light to an equal but opposite degree. |
The defining difference between D- and L-Xylose in an analytical context is their optical activity. This property, however, does not influence their intrinsic chemical reactivity in an achiral setting.
Comparative Reactivity: A Tale of Two Environments
The reactivity of aldehydo-D-Xylose versus aldehydo-L-Xylose is entirely dependent on the reaction environment.
Reactivity in an Achiral Environment
In the presence of achiral reagents and catalysts, the reactivity of D-Xylose and L-Xylose is identical. This is because the transition states formed during a reaction with an achiral molecule will also be enantiomeric, and thus have the same activation energy.
Common reactions of the aldehydo group, such as oxidation, reduction, and nucleophilic addition, will proceed at the same rate and yield the corresponding enantiomeric products.
-
Oxidation: Reaction with an achiral oxidizing agent like bromine water will oxidize the aldehyde group to a carboxylic acid, forming D-xylonic acid and L-xylonic acid, respectively, at identical rates.
-
Reduction: Catalytic hydrogenation or reduction with an achiral reducing agent like sodium borohydride will reduce the aldehyde to a primary alcohol, yielding the achiral sugar alcohol, xylitol, from both enantiomers at the same rate.[6]
-
Glycosylation: Reaction with an achiral alcohol under acidic conditions to form glycosides will proceed at the same rate for both enantiomers, yielding the corresponding enantiomeric glycosides.
Reactivity in a Chiral Environment
Significant differences in reactivity arise when D- and L-Xylose are subjected to a chiral environment, such as in the presence of enzymes or chiral catalysts.[7] In this scenario, the transition states formed are diastereomeric, not enantiomeric. Diastereomers have different physical properties, including different energies, which leads to different reaction rates.[2][3]
This principle is the basis for enzymatic catalysis and stereoselective synthesis. Enzymes, being chiral macromolecules, create a chiral active site that preferentially binds and reacts with one enantiomer over the other.
-
Enzymatic Reactions: The vast majority of enzymes are highly stereospecific. For instance, xylose isomerase, an enzyme used in the production of high-fructose corn syrup, acts on D-xylose but not L-xylose.[8] Similarly, enzymes involved in the metabolic pathways of organisms are specific to D-xylose.[6][9] However, specific enzymes can be used for the synthesis of L-xylose.[4]
-
Kinetic Resolution: It is theoretically possible to separate a racemic mixture of D- and L-Xylose by reacting it with a chiral reagent that reacts faster with one enantiomer. This process, known as kinetic resolution, would leave an excess of the less reactive enantiomer.[10]
The following diagram illustrates the concept of diastereomeric transition states.
Caption: Reaction pathways in achiral vs. chiral environments.
Experimental Protocols for Comparative Reactivity Analysis
While direct comparative experimental data on the reactivity of aldehydo-D- and L-Xylose is scarce in the literature, the following protocols outline how such a comparison could be conducted.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique to separate and quantify enantiomers.[2][11][12] By using a chiral stationary phase (CSP), the differential interactions between the enantiomers and the CSP allow for their separation. This method can be used to monitor the progress of a reaction by measuring the consumption of the starting materials and the formation of products over time.
Step-by-Step Methodology:
-
Column Selection: Choose a suitable chiral column, such as one with a polysaccharide-based CSP (e.g., cellulose or amylose derivatives), which has been shown to be effective for separating sugar enantiomers.[13][14]
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve optimal separation of the D- and L-xylose peaks.
-
Reaction Monitoring:
-
Initiate the reaction of a racemic mixture of D- and L-Xylose with a chiral reagent.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction.
-
Inject the quenched sample into the HPLC system.
-
Integrate the peak areas of the D- and L-Xylose enantiomers to determine their concentrations.
-
-
Data Analysis: Plot the concentration of each enantiomer as a function of time to determine the reaction rates. A difference in the rates of consumption of the two enantiomers would provide quantitative evidence of their different reactivities in a chiral environment.
Caption: Workflow for Chiral HPLC-based reactivity analysis.
Polarimetry
Polarimetry measures the change in the angle of rotation of plane-polarized light as it passes through a solution of an optically active compound.[15][16] This technique can be used to monitor the progress of a reaction involving chiral molecules, provided there is a change in the overall optical rotation of the solution as the reaction proceeds.[17]
Step-by-Step Methodology:
-
Initial Measurement: Prepare a solution of either pure D-Xylose or pure L-Xylose of a known concentration and measure its initial optical rotation using a polarimeter.
-
Reaction Initiation: Add a chiral reagent to the solution in the polarimeter cell to initiate the reaction.
-
Continuous Monitoring: Record the optical rotation of the solution at regular time intervals.
-
Data Analysis: Plot the observed optical rotation as a function of time. The rate of change of the optical rotation is proportional to the reaction rate. By performing the experiment separately for both D- and L-Xylose under identical conditions, their reaction rates can be compared.
Conclusion
The reactivity of this compound and aldehydo-L-Xylose is a classic illustration of the principles of stereochemistry. In achiral environments, their reactivity is identical, a consequence of their enantiomeric relationship. However, in the presence of chiral entities, such as enzymes or chiral catalysts, their reactivity can differ significantly due to the formation of diastereomeric transition states with different activation energies.
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. Biosynthesis of L-xylose from xylitol using a dual enzyme cascade in Escherichia coli | Poster Board #3662 - American Chemical Society [acs.digitellinc.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Stereochemistry (Reactions of Chiral Molecules) | PDF [slideshare.net]
- 8. Xylose isomerase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. chem.ox.ac.uk [chem.ox.ac.uk]
- 16. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 17. atago.net [atago.net]
A Comparative Guide to the Validation of a Novel Analytical Method for Aldehydo-D-Xylose
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of D-Xylose, particularly its reactive aldehydo-form, is critical in pharmaceutical and clinical research. This guide introduces a novel High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) method for the direct, sensitive, and specific quantification of aldehydo-D-Xylose. We provide a comprehensive validation protocol, structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and present comparative data against traditional analytical techniques.[1][2][3] The validation framework herein demonstrates the method's suitability for its intended purpose, ensuring reliable and accurate measurements.[3][4]
Introduction: The Analytical Challenge of D-Xylose
D-Xylose is a pentose sugar of significant interest in clinical diagnostics for assessing intestinal malabsorption and in the biopharmaceutical industry as a component of various formulations and bioprocesses. In aqueous solutions, D-Xylose exists in a dynamic equilibrium between its cyclic pyranose (α and β anomers) and furanose forms, and the minor, but highly reactive, open-chain aldehydo-form.[5][6][7][8] The transient nature of the this compound makes its direct and accurate quantification a significant analytical challenge.
Traditional methods, such as colorimetric assays (e.g., phloroglucinol reaction), often lack specificity and can be susceptible to interference from other sugars or urine components.[9][10][11] Enzymatic assays, while more specific, can be complex and may still face interference from structurally similar sugars like D-glucose.[9][12][13] Chromatographic methods like Gas Chromatography (GC) require derivatization, adding time and potential variability to the workflow.
This guide details the validation of a novel HPAEC-PAD method, a powerful technique for the direct analysis of carbohydrates without the need for derivatization.[14][15][16][17] HPAEC-PAD offers high-resolution separation of carbohydrates at high pH, where they are ionized, and provides highly sensitive detection through pulsed amperometry.[16][17]
The Proposed Method: Advanced HPAEC-PAD for this compound
The new method utilizes a high-performance anion-exchange column specifically designed for monosaccharide separations, coupled with a sophisticated pulsed amperometric detector. The key innovation lies in an optimized sodium hydroxide and sodium acetate gradient elution program that allows for the distinct resolution of the this compound peak from its more abundant anomeric forms and other potentially interfering sugars.
Principle of Separation and Detection: At high pH (typically >12), the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated by anion-exchange chromatography.[17] The separated analytes then flow past a gold working electrode where they are detected by measuring the electrical current generated from their oxidation during a repeating sequence of applied potentials (the "pulsed" aspect of PAD).[14][16] This detection is both highly sensitive and specific to carbohydrates.
Analytical Method Validation Protocol
To ensure the method is suitable for its intended purpose, a full validation was conducted following the ICH Q2(R1) guidelines.[1][2][3][18] The validation encompasses the evaluation of specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[19][20][21]
Experimental Workflow
The overall validation process follows a structured sequence of experiments designed to build a comprehensive performance profile of the analytical method.
Caption: Workflow for the validation of the new analytical method.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[19][20]
Protocol:
-
A solution of pure D-Xylose was prepared and allowed to reach anomeric equilibrium.
-
Solutions of potentially interfering substances (e.g., glucose, galactose, arabinose, and common pharmaceutical excipients like mannitol) were prepared.
-
A mixed solution containing D-Xylose and all potential interferents was prepared.
-
The individual solutions, the mixed solution, and a blank (matrix) were injected into the HPAEC-PAD system.
-
The resulting chromatograms were analyzed to ensure that the peak for this compound was well-resolved from all other components and that no interfering peaks were present at its retention time in the blank or interferent-only chromatograms.
Rationale: This experiment is crucial to prove that the signal measured is solely from the target analyte, which is the foundation of an accurate quantitative method.[4]
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte. The range is the interval over which this proportionality is maintained with suitable accuracy and precision.[20]
Protocol:
-
A stock solution of this compound was prepared.
-
A series of at least five calibration standards were prepared by diluting the stock solution to cover a range of 50% to 150% of the expected working concentration.
-
Each standard was injected in triplicate.
-
A calibration curve was generated by plotting the peak area against the concentration.
-
The linearity was evaluated using the coefficient of determination (R²) from a linear regression analysis.
Rationale: Establishing a linear relationship is essential for calculating the concentration of unknown samples from their measured responses. The defined range ensures the method is only used for concentrations where it is proven to be reliable.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[19]
Protocol:
-
Accuracy was assessed by a recovery study using a spiked matrix.
-
A sample matrix (e.g., placebo formulation) was spiked with known amounts of this compound at three concentration levels (low, medium, high) across the defined range.
-
A minimum of three replicate preparations were analyzed at each level.
-
The percentage recovery was calculated for each replicate by comparing the measured concentration to the known spiked concentration.
Rationale: This test confirms that the method can accurately measure the analyte in a complex sample matrix, free from systematic errors or biases.
Precision
Precision is the measure of the random error of a method and is assessed at two levels: repeatability and intermediate precision.[19]
Protocol:
-
Repeatability (Intra-assay precision): A single analyst analyzed six replicate samples of D-Xylose at 100% of the target concentration on the same day, using the same instrument.
-
Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument (if available).
-
The precision was expressed as the Relative Standard Deviation (%RSD) for each set of measurements.
Rationale: Repeatability demonstrates the method's precision under ideal, consistent conditions. Intermediate precision demonstrates its ruggedness and transferability by introducing typical variations found within a lab environment.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[4]
Protocol:
-
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
-
The calculated LOQ was confirmed by analyzing spiked samples at this concentration to ensure acceptable accuracy and precision.
Rationale: Defining the sensitivity limits of the method is critical for understanding its applicability, especially for trace-level analysis such as impurity testing or low-dose formulations.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[20]
Protocol:
-
Small, deliberate changes were made to key method parameters, including:
-
Mobile phase composition (e.g., NaOH concentration ± 2%)
-
Column temperature (e.g., ± 2°C)
-
Flow rate (e.g., ± 5%)
-
-
The effect of these changes on system suitability parameters (e.g., retention time, peak area, resolution) was evaluated.
Rationale: A robust method is reliable in routine use, where minor variations in operating conditions are expected. This testing is often performed during method development.[22]
Results and Comparative Analysis
The validation results for the new HPAEC-PAD method are summarized below and compared to a traditional HPLC-Refractive Index (RID) method.
Table 1: Summary of Validation Results
| Validation Parameter | HPAEC-PAD Method (New) | HPLC-RID Method (Conventional) | Acceptance Criteria (Typical) |
| Specificity | Peak resolved from all anomers & interferents | Co-elution with some excipients | Specific for analyte |
| Linearity (R²) | > 0.999 | > 0.995 | R² ≥ 0.995 |
| Range | 0.1 - 20 µg/mL | 10 - 200 µg/mL | Covers working concentration |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.1% - 104.5% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 2.0% | ≤ 2.0% |
| - Intermediate | < 1.5% | < 3.0% | ≤ 3.0% |
| LOD | 0.03 µg/mL | 3 µg/mL | N/A |
| LOQ | 0.1 µg/mL | 10 µg/mL | N/A |
| Robustness | Unaffected by minor changes | Sensitive to temperature changes | System suitability passes |
Discussion of Comparative Performance
The data clearly demonstrates the superiority of the novel HPAEC-PAD method.
-
Sensitivity and Range: The HPAEC-PAD method is approximately 100 times more sensitive (lower LOQ) than the HPLC-RID method, making it ideal for applications requiring trace-level quantification.
-
Specificity: The high-resolution separation at alkaline pH provides unparalleled specificity, directly measuring the aldehydo-form without interference, a significant limitation of the HPLC-RID method.
-
Accuracy and Precision: While both methods meet typical acceptance criteria, the HPAEC-PAD method exhibits tighter control with lower %RSD and a narrower recovery range, indicating higher reliability.
Caption: Key performance comparison of the analytical methods.
Conclusion
The novel HPAEC-PAD method described has been rigorously validated according to ICH Q2(R1) guidelines and is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. It offers significant advantages in sensitivity and specificity over conventional methods like HPLC-RID. This validated method provides a reliable and superior analytical tool for researchers, scientists, and drug development professionals, ensuring data integrity in both clinical and pharmaceutical settings.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Answered: D-Xylose in aqueous solution exists in the pyranose form as a mixture of α and β anomers. Furanose and acyclic forms are present in negligible amounts and can… | bartleby [bartleby.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medichem-me.com [medichem-me.com]
- 12. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 13. A method for determination of xylose utilizing glucose dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. jordilabs.com [jordilabs.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 21. demarcheiso17025.com [demarcheiso17025.com]
- 22. fda.gov [fda.gov]
A Senior Scientist's Comparative Guide to the Quantification of aldehydo-D-Xylose
Introduction: The Central Role of D-Xylose Quantification
D-Xylose, a five-carbon aldose sugar, is a cornerstone of biochemistry and biotechnology. As the primary constituent of hemicellulose, it is one of the most abundant monosaccharides in nature, making it a critical analyte in the development of biofuels and renewable chemicals from lignocellulosic biomass[1][2]. In the clinical and pharmaceutical realm, the D-xylose absorption test remains a vital diagnostic tool for assessing malabsorption syndromes and evaluating the integrity of the small intestine[3][4].
For researchers, scientists, and drug development professionals, the accurate and precise quantification of D-xylose is not merely a procedural step but the bedrock of reliable data. However, the diverse and often complex matrices in which D-xylose is found—from fermentation broths and acid hydrolysates to urine and serum—present significant analytical challenges. The choice of quantification method can profoundly impact experimental outcomes, influencing everything from calculated fermentation yields to clinical diagnoses.
This guide provides an in-depth, objective comparison of the principal analytical methodologies for D-xylose quantification. Moving beyond a simple listing of techniques, we will explore the fundamental principles behind each method, present supporting experimental data for their performance, and offer detailed protocols. The objective is to empower you, the scientist, to make an informed, application-driven decision that ensures the scientific integrity and trustworthiness of your results.
An Overview of Analytical Strategies
The methods for quantifying D-xylose can be broadly categorized into three main approaches: chromatographic separation, enzymatic assays, and traditional colorimetric reactions. Each category offers a unique balance of specificity, sensitivity, throughput, and complexity.
Caption: Major categories of D-xylose quantification methods.
Chromatographic Methods: The Gold Standard for Separation
Chromatography-based methods are prized for their ability to physically separate D-xylose from other components in a complex mixture before detection, providing a high degree of specificity.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
-
Principle of Operation: This technique separates sugars based on their interaction with a stationary phase (the column). A common choice is an ion-exclusion column like the Aminex HPX-87H, which uses a dilute sulfuric acid mobile phase[5]. The Refractive Index (RI) detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column. Because any analyte will change the refractive index, this detection method is universal for carbohydrates but lacks specificity on its own.
-
Expertise & Experience: HPLC-RID is a workhorse method in many labs due to its robustness and relatively simple operation. The primary causality for its widespread use is that it does not require chromophores or analyte derivatization. However, its sensitivity is limited, and it is critically incompatible with gradient elution, making it challenging to resolve complex mixtures of sugars with different retention times in a single run[6]. Temperature control of the column and detector is paramount for a stable baseline and reproducible results[7].
-
Performance: The method is suitable for samples where D-xylose is a major component. A validated method for sugarcane bagasse hydrolysate reported a Limit of Quantification (LOQ) of 2.5 ppm (mg/L)[8].
Caption: Typical experimental workflow for HPLC-RID analysis.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
-
Principle of Operation: HPAEC-PAD is an exceptionally powerful technique for carbohydrate analysis. At a high pH (>12), the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on an anion-exchange column[9]. The separated analytes are then detected directly and with high sensitivity by a gold electrode using Pulsed Amperometric Detection (PAD), which involves a repeating sequence of potentials for detection, cleaning, and equilibration of the electrode surface[10].
-
Expertise & Experience: The key advantage and the reason for choosing HPAEC-PAD is its ability to provide superior resolution of complex carbohydrate mixtures without any pre-column derivatization[11]. This is invaluable when analyzing biomass hydrolysates containing multiple monosaccharides (e.g., glucose, xylose, arabinose, galactose) and oligosaccharides, which often co-elute in other systems[12]. The method is highly sensitive but requires meticulous preparation of the alkaline mobile phase (free of dissolved CO₂, which forms carbonate and acts as a competing anion).
-
Performance: This is one of the most sensitive methods for underivatized carbohydrates, with detection limits often in the low-picomole range[10]. It is the authoritative method for detailed glycan profiling and monosaccharide composition analysis[11].
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle of Operation: GC-MS offers unparalleled specificity and sensitivity. However, because carbohydrates like D-xylose are non-volatile, they must first undergo a chemical derivatization step to increase their volatility[6]. Common methods include trimethylsilylation or acetylation. The derivatized sugars are then vaporized, separated in a gas chromatograph, and detected by a mass spectrometer, which provides structural information for definitive identification.
-
Expertise & Experience: The critical challenge in GC-MS of sugars is the derivatization process itself. A single sugar can exist in multiple isomeric forms (anomers) in solution, leading to multiple derivative peaks for a single analyte, complicating quantification[6]. Specific derivatization protocols, such as trimethylsilyl-dithioacetal (TMSD) derivatization, have been developed to produce a single peak for each sugar, simplifying the chromatogram[13]. For truly accurate quantification in complex matrices, the use of an isotopically labeled internal standard (e.g., ¹³C-xylose) is the gold standard, as it corrects for variations in derivatization efficiency and matrix effects[6].
-
Performance: GC-MS is extremely sensitive, with validated methods reporting LOQs in the range of 3.1–13.3 µg/mL (mg/L) for various monosaccharides[13].
Enzymatic Assays: The Choice for Speed and Specificity
Enzymatic methods leverage the high specificity of enzymes to target D-xylose, even in the presence of other sugars. They are often rapid and amenable to high-throughput formats.
-
Principle of Operation: The most common enzymatic assays are based on the action of β-xylose dehydrogenase. In this two-step reaction, xylose mutarotase first converts α-D-xylose to β-D-xylose. Then, β-xylose dehydrogenase specifically oxidizes β-D-xylose to D-xylonic acid, with the concomitant reduction of NAD+ to NADH[4]. The increase in NADH is directly proportional to the amount of D-xylose in the sample and can be measured spectrophotometrically at 340 nm.
-
Expertise & Experience: This method is exceptionally straightforward and rapid, with reaction times often around 6 minutes[14][15]. Its primary advantage is specificity. However, a crucial self-validating control is necessary: assessing interference from other sugars. Some forms of β-xylose dehydrogenase can exhibit low activity towards D-glucose. While this is often negligible at similar concentrations, it can become a significant source of error in samples with very high glucose-to-xylose ratios (e.g., certain biomass hydrolysates)[4][16]. In such cases, a pre-incubation step with hexokinase and ATP can be used to remove the interfering glucose[16].
-
Performance: Commercial kits, such as those from Megazyme, are widely validated. The Megazyme D-Xylose kit reports a detection limit of 0.7 mg/L and a linear range of 2 to 100 µg of D-xylose per assay[4][14]. A newly developed method using a recombinant xylose dehydrogenase from Caulobacter crescentus showed a LOQ of 1.89 mg/dL (18.9 mg/L) in buffer[17][18].
Caption: Workflow and reaction principle of the enzymatic assay.
Colorimetric Methods: The Traditional Approach
These methods are based on chemical reactions that produce a colored product, which is then quantified using a spectrophotometer. They are often simple and inexpensive but can suffer from a lack of specificity.
-
Principle of Operation: The phloroglucinol assay involves the reaction of pentoses (like xylose) with phloroglucinol in the presence of strong acids and heat to form a colored complex[3]. The phenol-sulfuric acid method is a general test for total carbohydrates, where concentrated sulfuric acid hydrolyzes polysaccharides and dehydrates the resulting monosaccharides to furfural (from pentoses) or hydroxymethylfurfural (from hexoses), which then react with phenol to produce a colored product[19][20].
-
Expertise & Experience: The primary reason for using these methods today is their simplicity and low cost, especially if a dedicated chromatograph is unavailable. However, their trustworthiness is highly dependent on the sample matrix. The main drawback is interference from other sugars and compounds that can produce color under the harsh acidic conditions. For instance, the phloroglucinol method is not specific to xylose and will react with other pentoses. A comparative study between a modern enzymatic method and the phloroglucinol assay for urine samples found an excellent level of agreement, but only after a cut-off value was adjusted to account for a systematic bias, highlighting the need for careful validation[21][22]. The use of strong acids and heat also presents safety and handling considerations[21].
-
Performance: A modified, high-sensitivity phloroglucinol assay has been validated with a linear range of 5–200 mg/L and a LOQ of 0.125 mg/L in the final reaction mix[3].
Quantitative Performance Comparison
The choice of method often comes down to a trade-off between sensitivity, speed, and specificity. The following table summarizes the key performance metrics compiled from published studies and validation reports.
| Method | Typical LOQ | Analysis Time | Derivatization Needed? | Key Advantages | Key Disadvantages |
| HPLC-RID | ~0.2 - 2.5 mg/L[8][23] | 11 - 30 min/sample[8][24] | No | Robust, simple, no derivatization | Low sensitivity, no gradient elution |
| HPAEC-PAD | Low µg/L (picomole)[10] | 20 - 40 min/sample | No | High resolution and sensitivity | Requires specialized equipment, sensitive to CO₂ |
| GC-MS | ~3 - 13 µg/L[13] | ~30 min/sample | Yes | High specificity and sensitivity | Complex derivatization, multiple peaks |
| Enzymatic Assay | ~0.7 - 19 mg/L[14][18] | < 10 min/sample | No | High specificity, fast, automatable | Potential interference from high glucose levels[16] |
| Phloroglucinol | ~0.125 mg/L (in assay)[3] | < 15 min/sample | No | Simple, inexpensive | Lacks specificity (reacts with pentoses), harsh reagents |
Step-by-Step Protocol: Enzymatic D-Xylose Quantification (Microplate Format)
This protocol is adapted from the principles of commercially available kits (e.g., Megazyme K-XYLOSE) and is designed for high-throughput analysis.
-
Sample Preparation & Dilution (Self-Validation Step):
-
The amount of D-xylose in the final analysis volume should be between 2 and 100 µg[4].
-
Therefore, the sample solution must be diluted to achieve a D-xylose concentration between approximately 0.02 and 1.0 g/L.
-
Causality: This step is critical. If the concentration is too high, the NAD+ will be depleted, leading to an underestimation. If it is too low, the absorbance change will be too small to be accurately measured.
-
Filter samples through a 0.45 µm syringe filter to remove any particulates.
-
-
Reagent Preparation:
-
Prepare reagents as specified by the kit manufacturer. This typically includes a buffer solution (e.g., Glycylglycine buffer, pH 7.5), an NAD+ solution, and enzyme suspensions of xylose mutarotase and β-xylose dehydrogenase.
-
-
Assay Procedure:
-
Pipette 10 µL of standards, controls, and diluted samples into the wells of a 96-well microplate.
-
Add 200 µL of the combined Buffer/NAD+ solution to each well. Mix gently.
-
Read the initial absorbance (A₁) at 340 nm using a microplate reader.
-
Start the reaction by adding 5 µL of the xylose mutarotase suspension to each well. Mix.
-
Immediately add 5 µL of the β-xylose dehydrogenase suspension. Mix.
-
Incubate for approximately 6-10 minutes at room temperature, or until the reaction is complete (i.e., the absorbance of a control sample stops increasing).
-
Read the final absorbance (A₂) at 340 nm.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA) for each sample and standard (ΔA = A₂ - A₁).
-
Subtract the ΔA of the blank (a reaction with no xylose) from the ΔA of all samples and standards.
-
Plot a standard curve of concentration vs. corrected ΔA.
-
Determine the concentration of D-xylose in the samples from the standard curve, remembering to multiply by the dilution factor used in Step 1.
-
Conclusion and Recommendations
There is no single "best" method for the quantification of aldehydo-D-Xylose; the optimal choice is dictated by the specific requirements of your research.
-
For High-Throughput Screening and Process Monitoring (e.g., fermentation time-course studies), the Enzymatic Assay is unparalleled in its combination of speed, specificity, and ease of automation.[21][24]
-
For Comprehensive Characterization of Complex Mixtures (e.g., analysis of biomass hydrolysates containing multiple sugars), HPAEC-PAD is the authoritative choice, offering superior separation and sensitive detection without derivatization.[9][11]
-
For Routine Quality Control in a well-defined matrix with relatively high xylose concentrations, HPLC-RID provides a robust, reliable, and cost-effective solution.[8]
-
For Applications Requiring the Highest Sensitivity and Definitive Identification , such as metabolomics or trace analysis, GC-MS or LC-MS/MS are the methods of choice, provided the laboratory has the expertise to manage the complex sample preparation and derivatization steps.[13][25]
By understanding the fundamental principles, performance characteristics, and practical workflows of each method, researchers, scientists, and drug development professionals can confidently select the most appropriate tool to generate accurate, reproducible, and trustworthy data.
References
- 1. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Quantification of glucose, xylose, arabinose, furfural, and HMF in corncob hydrolysate by HPLC-PDA-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 6. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 7. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 12. Simultaneous determination of cereal monosaccharides, xylo- and arabinoxylo-oligosaccharides and uronic acids using HPAEC-PAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Megazyme D-Xylose Assay Kit - Team Medical & Scientific Sdn Bhd [tms-lab.com]
- 15. D-Xylose Assay Kit | Nutritional Analysis [neogen.com]
- 16. libios.fr [libios.fr]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Development of a new method for d-xylose detection and quantification in urine, based on the use of recombinant xylose dehydrogenase from Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. researchgate.net [researchgate.net]
- 21. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
- 24. ysi.com [ysi.com]
- 25. escholarship.org [escholarship.org]
A Comparative Guide to the Substrate Specificity of Enzymes for Aldehydo-D-Xylose
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of D-Xylose Metabolism
D-xylose, a five-carbon aldose sugar (a pentose), is the second most abundant carbohydrate in nature, primarily found in lignocellulosic biomass[1][2]. Its efficient enzymatic conversion is a cornerstone of second-generation biofuel production and a gateway to producing valuable chemical intermediates[2][3]. The initial and often rate-limiting step in xylose metabolism is its conversion to xylitol or xylulose, catalyzed by a range of enzymes with distinct substrate preferences and kinetic properties[1][4]. This guide will focus on the comparative substrate specificity of the two primary enzymes responsible for the initial conversion of D-xylose: Xylose Isomerase and Xylose Reductase.
The Isomerization Route: Xylose Isomerase (XI)
D-Xylose Isomerase (EC 5.3.1.5) is an intracellular enzyme that catalyzes the reversible isomerization of D-xylose to D-xylulose[5]. This enzyme is of significant industrial interest as it can also isomerize D-glucose to D-fructose, a key step in the production of high-fructose corn syrup (HFCS)[6][7].
Substrate Specificity of Xylose Isomerase
Xylose isomerases are known for their broad substrate specificity, acting on various pentoses and some hexoses[5]. While their primary substrate is D-xylose, they exhibit varying degrees of activity towards other sugars.
-
Primary Substrates: D-xylose and D-glucose are the most efficiently converted substrates for most xylose isomerases[5][8].
-
Other Substrates: Many xylose isomerases also show activity towards D-ribose, L-arabinose, L-rhamnose, and D-allose[5]. However, the reaction efficiency with these alternative substrates is often low[6][7].
The active site of xylose isomerase contains two divalent metal ions, which are crucial for substrate binding and catalysis[5]. The conformation of the sugar substrate within the active site, particularly the orientation of hydroxyl groups, dictates the binding affinity and catalytic efficiency[6][9]. For instance, the different positioning of L-arabinose in the active site compared to D-xylose leads to a lower reaction efficiency[7][9][10].
Comparative Kinetic Parameters of Xylose Isomerases
The catalytic efficiency of an enzyme is best described by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the enzyme's affinity for the substrate (a lower Km suggests higher affinity). kcat represents the turnover number, or the number of substrate molecules converted per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Metal Cofactor | Reference |
| Thermotoga naphthophila | D-xylose | 0.99 | 1.14 | 1.15 | Co2+, Mg2+ | [8] |
| D-glucose | 7.72 | 0.21 | 0.027 | Co2+, Mg2+ | [8] | |
| Streptomyces rubiginosus | D-xylose | 5.0 | 3.3 | 0.66 | Mg2+ | [11] |
| Arthrobacter sp. | D-xylose | 16-300 | - | - | Mg2+, Co2+ | [12] |
| D-glucose | - | - | - | Mg2+, Co2+ | [12] |
Note: Kinetic parameters can vary significantly depending on the enzyme source, assay conditions (pH, temperature), and the specific metal cofactor used[12][13][14].
The Reduction Route: Xylose Reductase (XR)
Xylose Reductase (EC 1.1.1.307), an aldo-keto reductase, catalyzes the NADPH or NADH-dependent reduction of D-xylose to xylitol[15]. This is the initial step in the xylose metabolic pathway in many yeasts and fungi[4][15].
Substrate and Cofactor Specificity of Xylose Reductase
Xylose reductases generally exhibit a preference for pentose sugars, with D-xylose being the primary substrate[1][15].
-
Primary Substrate: D-xylose is the preferred substrate for most characterized xylose reductases[15].
-
Other Substrates: These enzymes can also reduce other aldose sugars, such as L-arabinose, D-ribose, and D-galactose, though typically with lower efficiency[1][16]. Some xylose reductases also show activity towards sugar alcohols like adonitol[1].
-
Cofactor Specificity: A critical aspect of xylose reductase function is its cofactor preference. While many XRs from fungi strongly favor NADPH, some exhibit dual specificity for both NADPH and NADH[15][17]. This dual specificity can be advantageous in metabolic engineering efforts to balance redox cofactors within the cell[17][18]. The structure of the cofactor-binding site determines this preference[17].
Comparative Kinetic Parameters of Xylose Reductases
The kinetic performance of xylose reductases is influenced by temperature and pH, in addition to the specific substrate and cofactor[1][15].
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Cofactor | Reference |
| Chaetomium thermophilum | D-xylose | 22.3 | 11.4 | 0.51 | NADPH | [15] |
| Thermothelomyces thermophilus | D-xylose | 47.0 | 0.10 | 0.002 | NADPH | [1][19] |
| Candida tropicalis | D-xylose | - | 240 | - | NADPH/NADH | [20] |
| Candida tenuis | D-xylose | - | - | - | NADPH/NADH | [17] |
Note: The kcat value for Candida tropicalis XR is exceptionally high, indicating a very efficient enzyme[20].
Comparative Summary and Experimental Considerations
| Feature | Xylose Isomerase (XI) | Xylose Reductase (XR) |
| Reaction | Isomerization of D-xylose to D-xylulose | Reduction of D-xylose to xylitol |
| Cofactor Requirement | Divalent metal ions (e.g., Mg2+, Co2+) | NAD(P)H |
| Primary Substrate | D-xylose, D-glucose | D-xylose |
| Other Substrates | Other pentoses and hexoses (e.g., D-ribose, L-arabinose) | Other aldose sugars (e.g., L-arabinose, D-ribose) |
| Industrial Relevance | High-fructose corn syrup production, biofuel production | Xylitol production, biofuel production |
When choosing an enzyme for a specific application, it is crucial to consider not only its substrate specificity but also its kinetic parameters, pH and temperature optima, and cofactor requirements. For instance, in whole-cell biocatalysis, an enzyme with dual cofactor specificity like some xylose reductases might be preferable to avoid redox imbalances[17].
Experimental Protocols for Determining Substrate Specificity
The following protocols provide a framework for assessing the substrate specificity of xylose isomerase and xylose reductase.
Protocol for Xylose Isomerase Activity Assay
This protocol utilizes a coupled enzyme assay where the product of the xylose isomerase reaction, D-xylulose, is reduced by sorbitol dehydrogenase, and the concomitant oxidation of NADH is monitored spectrophotometrically at 340 nm[11][21].
Materials:
-
Purified xylose isomerase
-
Sorbitol dehydrogenase (SDH)
-
NADH
-
D-xylose and other test sugars (e.g., D-glucose, L-arabinose)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MgCl2 (10 mM)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a 1 ml cuvette, prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.15 mM NADH, and 2 units of sorbitol dehydrogenase[21].
-
Enzyme Addition: Add a known amount of purified xylose isomerase to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the substrate (D-xylose or other test sugar) to a final concentration range suitable for determining kinetic parameters (e.g., 25 to 500 mM)[21].
-
Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of D-xylulose formation.
-
Calculate Activity: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
Determine Kinetic Parameters: Repeat the assay with varying substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
Causality Behind Experimental Choices:
-
Coupled Assay: A coupled assay is used because the isomerization reaction itself does not produce a readily detectable signal. The reduction of D-xylulose by SDH links the reaction to the easily measurable change in NADH absorbance[11].
-
pH and Metal Ions: The pH of 7.5 and the presence of MgCl2 are chosen to be near the optimal conditions for many xylose isomerases[21].
-
Substrate Concentration Range: A wide range of substrate concentrations is necessary to accurately determine the kinetic parameters.
Protocol for Xylose Reductase Activity Assay
This protocol directly measures the consumption of the cofactor (NADPH or NADH) during the reduction of the sugar substrate, monitored spectrophotometrically at 340 nm[1].
Materials:
-
Purified xylose reductase
-
NADPH or NADH
-
D-xylose and other test sugars
-
Phosphate buffer (e.g., 50 mM, pH 6.0-7.0)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a 1 ml cuvette, prepare a reaction mixture containing the appropriate buffer (e.g., 50 mM phosphate buffer, pH 7.0) and a fixed concentration of NADPH or NADH (e.g., 0.4 mM)[15].
-
Enzyme Addition: Add a known amount of purified xylose reductase to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the substrate (D-xylose or other test sugar) to a final concentration that allows for the determination of kinetic parameters.
-
Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NAD(P)H.
-
Calculate Activity: Calculate the enzyme activity from the rate of absorbance change using the molar extinction coefficient of NAD(P)H.
-
Determine Kinetic Parameters: Perform the assay at various substrate concentrations to determine Km and Vmax.
Causality Behind Experimental Choices:
-
Direct Assay: This is a direct assay as the reaction consumes a chromogenic substrate (NAD(P)H), allowing for straightforward monitoring.
-
Cofactor Concentration: The concentration of the cofactor is kept constant and in excess to ensure that the reaction rate is dependent on the substrate concentration.
-
Buffer pH: The pH is chosen to be within the optimal range for the specific xylose reductase being studied, which is often between 6.0 and 7.0[15].
Visualizing the Metabolic Context and Experimental Workflow
Caption: Initial metabolic pathways for D-xylose utilization.
Caption: Experimental workflow for determining substrate specificity.
Conclusion
The selection of an appropriate enzyme for D-xylose conversion is a critical decision that significantly impacts the efficiency and economic viability of various biotechnological processes. Xylose isomerases offer a direct route to D-xylulose and can also act on glucose, making them versatile biocatalysts. In contrast, xylose reductases initiate a two-step pathway to D-xylulose via xylitol and are particularly important in yeast and fungal metabolism. Their varied substrate specificities and cofactor requirements present both challenges and opportunities for metabolic engineering. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to design experiments that will advance our understanding and application of these important enzymes.
References
- 1. Identification of Thermostable Xylose Reductase from Thermothelomyces thermophilus: A Biochemical Characterization Approach to Meet Biofuel Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative genomics of xylose-fermenting fungi for enhanced biofuel production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Comparative Xylose Metabolism among the Ascomycetes C. albicans, S. stipitis and S. cerevisiae | Semantic Scholar [semanticscholar.org]
- 5. Xylose isomerase - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 9. Engineering the substrate specificity of xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic studies of Mg(2+)-, Co(2+)- and Mn(2+)-activated D-xylose isomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics and Predicted Structure of a Novel Xylose Reductase from Chaetomium thermophilum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure of xylose reductase bound to NAD+ and the basis for single and dual co-substrate specificity in family 2 aldo-keto reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Cloning, expression, and characterization of xylose reductase with higher activity from Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
comparative analysis of different synthesis routes for aldehydo-D-Xylose
An In-Depth Comparative Guide to the Synthesis of Aldehydo-D-Xylose for Researchers and Drug Development Professionals
Introduction: The Significance and Challenge of D-Xylose
D-Xylose, a five-carbon aldose sugar (aldopentose), is the second most abundant carbohydrate in nature after D-glucose. It serves as the primary structural component of hemicellulose, particularly xylan, which constitutes a significant fraction of plant biomass. In the pharmaceutical and biomedical fields, D-xylose and its derivatives are crucial building blocks for the synthesis of bioactive compounds, including antiviral nucleoside analogs and glycoside-based drugs. Furthermore, D-xylose itself is used in medical diagnostics to test for carbohydrate malabsorption.
While often depicted in its open-chain aldehydo form for simplicity, in aqueous solutions, D-xylose predominantly exists as a stable six-membered ring (α- and β-xylopyranose) in equilibrium with five-membered ring (furanose) forms and a minor fraction (<0.02%) of the reactive open-chain aldehydo structure. The synthesis and isolation of pure, stable this compound is impractical; therefore, synthetic routes target the production of D-xylose, which provides the aldehydo form in situ. The challenge for chemists and biochemists lies in developing efficient, stereocontrolled, and scalable methods to access this valuable pentose, navigating issues of stereoselectivity, protecting group strategies, and purification.
This guide provides a comparative analysis of the principal synthesis routes for D-xylose, offering field-proven insights into the causality behind experimental choices and presenting supporting data to aid researchers in selecting the optimal strategy for their specific application.
Route 1: Hydrolysis of Xylan from Lignocellulosic Biomass
The most economically significant and large-scale source of D-xylose is the deconstruction of xylan from agricultural and forestry residues like corncobs, sugarcane bagasse, and hardwoods.[1][2] This approach leverages a readily available and renewable feedstock. The primary methods for this conversion are acid hydrolysis and enzymatic hydrolysis.
Acid Hydrolysis
This classical method involves treating xylan-rich biomass with dilute acids, such as sulfuric acid (H₂SO₄), under elevated temperature and pressure.[1] The acid catalyzes the cleavage of the β-1,4-glycosidic bonds that link the xylose units in the xylan backbone.
Mechanism & Rationale: The reaction proceeds via protonation of the glycosidic oxygen, followed by nucleophilic attack by water, leading to the release of xylose monomers. The use of mineral acids is favored for their low cost and effectiveness. However, the harsh conditions (high temperature and acidity) that promote efficient hydrolysis also lead to the degradation of the liberated xylose into by-products, most notably furfural.[3] This necessitates a careful optimization of reaction time, temperature, and acid concentration to maximize xylose yield while minimizing degradation. Subsequent neutralization and extensive purification steps are required to remove residual acid, salts, and degradation products.[1]
Enzymatic Hydrolysis
A more selective and environmentally benign alternative to acid hydrolysis is the use of a consortium of enzymes to deconstruct the xylan polymer.[4][5] This biocatalytic approach operates under mild conditions (moderate temperature and near-neutral pH), offering significantly higher specificity.
Mechanism & Rationale: The complete hydrolysis of the complex, often-branched structure of xylan requires the synergistic action of several enzymes:[5]
-
Endo-1,4-β-xylanases: These enzymes randomly cleave the internal β-1,4-xylosidic bonds of the xylan backbone, rapidly reducing the polymer's chain length and generating smaller xylo-oligosaccharides (XOS).
-
β-Xylosidases: These enzymes act on the non-reducing ends of XOS and xylobiose, releasing individual D-xylose monomers.
-
Debranching Enzymes: Accessory enzymes like α-L-arabinofuranosidases and α-D-glucuronidases are often required to remove side chains (arabinose, glucuronic acid) from the xylan backbone, which would otherwise hinder the action of the primary hydrolytic enzymes.[5]
The major advantage of this method is its high selectivity, which results in a cleaner hydrolysate with minimal by-product formation and potentially higher xylose yields.[1] The primary drawbacks are the higher cost of enzymes and typically slower reaction rates compared to acid hydrolysis.
Data Presentation: Comparison of Hydrolysis Routes
| Parameter | Acid Hydrolysis | Enzymatic Hydrolysis |
| Catalyst | Dilute H₂SO₄ or HCl[1] | Xylanase, β-xylosidase, debranching enzymes[5] |
| Typical Feedstock | Corncobs, Hardwoods, Sugarcane Bagasse[1] | Corncobs, Sugarcane Bagasse, Brewers' Spent Grain[1][5] |
| Conditions | High Temperature (120-160°C), High Pressure[1][6] | Mild Temperature (40-60°C), Atmospheric Pressure, pH 4.5-5.5[5] |
| Reaction Time | Minutes to Hours | Hours to Days |
| Xylose Yield | 60-90% (highly dependent on conditions) | Up to 93% (highly dependent on enzyme cocktail and substrate)[7] |
| Selectivity | Low; significant by-product formation (furfural, lignin derivatives)[3] | High; minimal by-product formation[1] |
| Pros | Low catalyst cost, rapid reaction, well-established technology | High yield & purity, mild conditions, environmentally friendly |
| Cons | Harsh conditions, equipment corrosion, by-product toxicity, extensive purification needed | High enzyme cost, slower reaction rates, potential for enzyme inhibition |
Experimental Workflow & Visualization
Below is a generalized workflow for obtaining D-xylose from a xylan-rich biomass source.
References
- 1. D-Xylose Manufacturing Process Flow Chart -Xylose Production [bshingredients.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers’ spent grain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xylitol - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Aldehydo-D-Xylose Fermentation for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of aldehydo-D-Xylose fermentation performance against other common sugar alternatives. It is designed for researchers, scientists, and drug development professionals seeking to optimize bioprocesses, particularly in the context of biofuel production and the synthesis of value-added chemicals. The information presented herein is supported by experimental data and authoritative sources to ensure scientific integrity and practical applicability.
Introduction: The Significance of D-Xylose in Modern Bioprocessing
D-xylose, a pentose sugar, is the second most abundant monosaccharide in nature, primarily derived from the hemicellulose fraction of lignocellulosic biomass.[1][2] Its efficient fermentation is a critical bottleneck in the economic viability of producing biofuels and biochemicals from non-food feedstocks.[3][4] While traditional industrial fermentation has heavily relied on hexose sugars like glucose, the utilization of D-xylose is essential for maximizing the yield and sustainability of lignocellulosic biorefineries.[2]
However, the fermentation of D-xylose presents unique challenges, particularly for the workhorse of industrial fermentation, Saccharomyces cerevisiae. This yeast, while highly efficient at fermenting glucose, cannot naturally metabolize xylose.[5][6][7] This has spurred extensive research into metabolic engineering to develop recombinant strains capable of efficient pentose fermentation.[8][9]
This guide will delve into the intricacies of D-xylose fermentation, comparing its performance with key alternatives:
-
Glucose: The benchmark for fermentation efficiency.
-
L-arabinose: Another significant pentose sugar in lignocellulosic hydrolysates.[9]
-
Cellobiose: A disaccharide of glucose, relevant in simultaneous saccharification and fermentation (SSF) processes.
Metabolic Pathways: A Tale of Two Sugars
The fundamental differences in the fermentation performance of D-xylose and its alternatives are rooted in their distinct metabolic pathways.
D-Xylose and L-Arabinose Metabolism
In microorganisms, two primary pathways exist for D-xylose and L-arabinose utilization:
-
Bacterial Pathway: This pathway utilizes isomerases to directly convert D-xylose to D-xylulose and L-arabinose to L-ribulose.[10]
-
Fungal Pathway: This pathway involves a series of reduction and oxidation steps.[10][11] D-xylose is first reduced to xylitol and then oxidized to D-xylulose.[2][12] L-arabinose undergoes a more complex series of reductions and oxidations to eventually converge at the intermediate xylitol.[12][13]
The introduction of these pathways into S. cerevisiae has been a major focus of metabolic engineering.[7] The fungal pathway, while seemingly more complex, has often been more successfully expressed in yeast.[11]
Caption: Bacterial and Fungal Pathways for Pentose Sugar Metabolism.
A significant challenge in the fungal D-xylose pathway is the cofactor imbalance. Xylose reductase often prefers NADPH, while xylitol dehydrogenase requires NAD+.[14] This disparity can lead to the accumulation of xylitol, a fermentation byproduct that reduces the overall ethanol yield.[3][5]
Glucose and Cellobiose Metabolism
Glucose metabolism in S. cerevisiae is highly efficient, proceeding through glycolysis to produce pyruvate, which is then converted to ethanol under anaerobic conditions. Cellobiose, a disaccharide, can be utilized by engineered yeast strains that express a cellodextrin transporter and an intracellular β-glucosidase.[15] This intracellular hydrolysis of cellobiose to glucose minimizes glucose repression, a phenomenon where the presence of glucose inhibits the uptake and metabolism of other sugars like xylose.[14][15]
Comparative Fermentation Performance: A Data-Driven Analysis
The efficiency of fermenting different sugars can be quantified by several key parameters, including substrate uptake rate, product yield, and byproduct formation. The following tables summarize experimental data from various studies, providing a comparative overview.
Table 1: Comparison of Specific Substrate Uptake Rates in Engineered S. cerevisiae
| Substrate | Strain | Specific Uptake Rate (g/g CDW/h) | Reference |
| D-Glucose | KE6-12.A | ~2.1 | [16] |
| D-Xylose | KE6-12.A | 0.27 - 1.08 | [16] |
| D-Xylose | IBB10B05 | 0.10 - 0.82 | [16] |
| D-Xylose | BP10001 | 0.08 | [17] |
| Cellobiose | EJ2 | Not explicitly stated, but fermentation completed in ~24h | [18] |
| L-Arabinose | TMB3664 | 0.020 (after glucose depletion) | [13] |
Table 2: Comparison of Ethanol and Byproduct Yields in Engineered S. cerevisiae
| Substrate(s) | Strain | Ethanol Yield (g/g) | Xylitol Yield (g/g) | Glycerol Yield (g/g) | Reference |
| D-Xylose | KE6-12.A | ~0.30 | ~0.25 | 0.08 - 0.15 | [16] |
| D-Xylose | IBB10B05 | ~0.31 | ~0.25 | 0.01 - 0.09 | [16] |
| Glucose + Xylose | KE6-12.A | 0.39 | - | - | [16] |
| Glucose + Xylose | IBB10B05 | 0.40 | - | - | [16] |
| D-Xylose | BP10001 | 0.30 | 0.26 | 0.023 | [17] |
| D-Xylose | BP000 | 0.23 | 0.36 | 0.072 | [17] |
| Cellobiose + Xylose | DA24-16BT3 | 0.39 | - | - | [15] |
| L-Arabinose + D-Xylose | TMB3664 | 0.35 (from pentoses) | 0.07 | - | [13] |
From this data, several key insights emerge:
-
Glucose remains the superior substrate: The specific uptake rate of glucose is significantly higher than that of xylose.[16]
-
Xylose fermentation is strain-dependent: Different engineered strains exhibit a wide range of xylose uptake rates.[16][17]
-
Co-fermentation can be beneficial: The co-fermentation of cellobiose and xylose can lead to higher ethanol yields and productivities compared to the fermentation of either sugar alone.[15] This is largely due to the circumvention of glucose repression.
-
Byproduct formation is a key challenge for pentoses: Xylitol is a major byproduct in D-xylose fermentation, significantly impacting the overall ethanol yield.[16][17] L-arabinose fermentation can also lead to the accumulation of L-arabitol.[13]
Experimental Protocols: A Guide to Evaluating Fermentation Performance
To obtain reliable and reproducible data for comparing the fermentation performance of different sugars, standardized experimental protocols are essential.
General Fermentation Setup
A typical laboratory-scale fermentation experiment can be conducted as follows:
-
Medium Preparation: Prepare a defined fermentation medium containing a nitrogen source (e.g., yeast extract, peptone), salts, and micronutrients.[19][20][21] The carbon source (D-xylose, glucose, etc.) is added to the desired concentration.
-
Inoculum Preparation: Cultivate the selected microbial strain in a seed culture to ensure a healthy and active inoculum.
-
Fermentation: Inoculate the fermentation medium with the seed culture in a bioreactor with controlled temperature, pH, and agitation. For anaerobic fermentation, sparge the medium with nitrogen gas to remove oxygen.
-
Sampling: Aseptically collect samples at regular intervals throughout the fermentation process.
Caption: General Experimental Workflow for Fermentation.
Analytical Methods for Monitoring Fermentation
Accurate monitoring of substrate consumption and product formation is crucial for evaluating fermentation performance.
-
Substrate and Product Concentration: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying sugars (glucose, xylose, etc.), organic acids, and alcohols (ethanol, glycerol, xylitol) in fermentation broth.[22]
-
Cell Growth: Cell density can be monitored by measuring the optical density (OD) at 600 nm using a spectrophotometer.[22]
-
Gas Production: For fermentations that produce gas (e.g., CO2), a Durham tube can be used for qualitative detection, or a gas analyzer can be used for quantitative measurement.[23][24][25]
Overcoming the Challenges of D-Xylose Fermentation
The primary hurdles in achieving efficient D-xylose fermentation, particularly in S. cerevisiae, include:
-
Slow uptake: Xylose transport into the cell is often a rate-limiting step.[5]
-
Cofactor imbalance: As previously discussed, this leads to xylitol accumulation.[5][14]
-
Glucose repression: In mixed-sugar fermentations, the presence of glucose inhibits xylose utilization.[5][14]
Strategies to address these challenges include:
-
Engineering of xylose transporters: Overexpression of native or heterologous transporters can improve xylose uptake.[5]
-
Metabolic engineering of cofactor utilization: Modifying the cofactor preference of xylose reductase and xylitol dehydrogenase can reduce xylitol formation.[14]
-
Co-culture fermentation: Using two different microbial strains, one specialized for glucose and the other for xylose, can enable simultaneous sugar utilization.[26][27]
-
Simultaneous saccharification and co-fermentation (SSCF): This process combines the enzymatic hydrolysis of cellulose and hemicellulose with the fermentation of the resulting sugars, which can alleviate substrate and end-product inhibition.
Conclusion and Future Outlook
While this compound presents significant challenges for efficient fermentation compared to glucose, its abundance in lignocellulosic biomass makes its utilization a critical goal for a sustainable bio-based economy. Advances in metabolic engineering, synthetic biology, and process optimization are continuously improving the performance of xylose-fermenting microorganisms.
The comparative data clearly indicates that while D-xylose fermentation has not yet reached the efficiency of glucose fermentation, strategies such as co-fermentation with cellobiose show great promise in overcoming the limitations of glucose repression and improving overall process efficiency.[15] Future research will likely focus on the development of robust, inhibitor-tolerant strains with optimized metabolic pathways for the complete and efficient conversion of all sugars present in lignocellulosic hydrolysates.
References
- 1. academicjournals.org [academicjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Xylose Fermentation by Saccharomyces cerevisiae: Challenges and Prospects | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Xylose Fermentation by Saccharomyces cerevisiae: Challenges and Prospects | MDPI [mdpi.com]
- 6. Xylose Fermentation by Saccharomyces cerevisiae: Challenges and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. environmentaljournal.org [environmentaljournal.org]
- 8. Xylose Fermentation by Saccharomyces cerevisiae: Challenges and Prospects [ouci.dntb.gov.ua]
- 9. Pentose metabolism and conversion to biofuels and high-value chemicals in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 13. Arabinose and xylose fermentation by recombinant Saccharomyces cerevisiae expressing a fungal pentose utilization pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pnas.org [pnas.org]
- 16. Saccharomyces cerevisiae strain comparison in glucose–xylose fermentations on defined substrates and in high-gravity SSCF: convergence in strain performance despite differences in genetic and evolutionary engineering history - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fermentation of mixed glucose-xylose substrates by engineered strains of Saccharomyces cerevisiae: role of the coenzyme specificity of xylose reductase, and effect of glucose on xylose utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-fermentation of cellobiose and xylose by mixed culture of recombinant Saccharomyces cerevisiae and kinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Essential Requirements for Successful Industrial Fermentation - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 20. Industrial fermentation - Wikipedia [en.wikipedia.org]
- 21. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 22. Fermentation Process Monitoring - Creative Biogene [microbiosci.creative-biogene.com]
- 23. microbenotes.com [microbenotes.com]
- 24. bio.libretexts.org [bio.libretexts.org]
- 25. asm.org [asm.org]
- 26. A co-fermentation strategy to consume sugar mixtures effectively - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Structure of Aldehydo-D-Xylose Derivatives Using 2D NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of carbohydrate derivatives is a cornerstone of advancing novel therapeutics. D-xylose, a fundamental aldopentose, and its derivatives are integral components of numerous bioactive molecules, including glycoproteins and plant-based natural products.[1][2] However, their structural complexity, arising from stereoisomerism and the equilibrium between cyclic (pyranose/furanose) and acyclic (aldehydo) forms, presents a significant analytical challenge.[3]
This guide provides an in-depth, comparative analysis of modern 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the definitive structural elucidation of D-xylose derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, ensuring a robust and self-validating approach to your structural analysis.
The Structural Puzzle: Beyond the Textbook Aldehyde
While often depicted in its linear, aldehydo form for simplicity, D-xylose in solution exists as a complex equilibrium of interconverting tautomers. The six-membered pyranose rings (α and β anomers) are typically the most abundant, but five-membered furanose forms and a trace amount of the open-chain aldehydo form are also present.[3] When D-xylose is derivatized, as in the formation of a glycoside, this equilibrium is often locked, but determining the precise anomeric configuration (α or β), the ring form (pyranose or furanose), and the site of substitution is paramount. This is where the power of multi-dimensional NMR becomes indispensable.[4]
A Comparative Toolkit: Selecting the Right 2D NMR Experiment
A comprehensive structural assignment of a xylose derivative is rarely achieved with a single experiment. Instead, a suite of 2D NMR techniques must be employed, with each providing a unique piece of the structural puzzle. The standard approach involves a combination of COSY, HSQC, and HMBC experiments to build the molecule's connectivity map from the ground up.[5]
| 2D NMR Experiment | Correlations Observed | Primary Application for Xylose Derivatives | Key Insight Provided |
| ¹H-¹H COSY (Correlation Spectroscopy) | Through-bond coupling between vicinal protons (²JHH, ³JHH). | Tracing the proton spin system around the xylose ring. | Establishes the H-1 -> H-2 -> H-3 -> H-4 -> H-5 connectivity, confirming the integrity of the sugar backbone. |
| ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) | Direct one-bond correlation between a proton and its attached carbon (¹JCH). | Unambiguous assignment of each carbon atom in the xylose ring via its attached proton. | Provides the chemical shift of every protonated carbon, creating essential C-H "jigsaw pieces".[5] |
| ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) | Long-range correlations between protons and carbons over 2-4 bonds (²JCH, ³JCH, ⁴JCH). | Connecting the xylose unit to substituent groups and confirming inter-residue linkages in oligosaccharides. | Reveals crucial connectivity across non-protonated carbons and glycosidic bonds.[6] |
Strategic Workflow for Structural Confirmation
A logical and systematic approach to data acquisition and interpretation is critical. The following workflow ensures that each piece of data builds upon the last, leading to a confident structural assignment.
Caption: Systematic workflow for 2D NMR-based structural elucidation.
Case Study: Elucidating the Structure of Methyl β-D-xylopyranoside
To illustrate the practical application of this workflow, let's consider the structural confirmation of a simple derivative, Methyl β-D-xylopyranoside.
Experimental Protocol
-
Sample Preparation: Dissolve ~10 mg of the Methyl β-D-xylopyranoside derivative in 0.5 mL of Deuterium Oxide (D₂O). D₂O is a common solvent for carbohydrates and exchanges with hydroxyl protons, simplifying the spectrum by removing their signals.[7]
-
NMR Data Acquisition: All spectra are acquired on a 500 MHz NMR spectrometer.[7]
-
¹H NMR: Acquire a standard 1D proton spectrum to observe the overall signal dispersion and identify the anomeric proton.
-
COSY: Acquire a gradient-enhanced COSY (gCOSY) experiment to trace proton-proton connectivities.
-
HSQC: Acquire a sensitivity-enhanced HSQC experiment for direct ¹H-¹³C correlations.
-
HMBC: Acquire an HMBC experiment optimized for a long-range coupling constant of 8 Hz to observe 2- and 3-bond correlations.[6]
-
Data Interpretation and Step-by-Step Analysis
Step 1: Identify the Anomeric Proton (H-1) The anomeric proton (H-1) is unique as it is attached to a carbon bonded to two oxygen atoms. Consequently, it is the most deshielded proton in the sugar ring, typically appearing between 4.5 and 5.5 ppm.[4] In our example, a doublet at ~4.6 ppm is identified as H-1. The coupling constant (J1,2) provides initial information on the anomeric configuration. A large coupling constant (~7-8 Hz) is indicative of a trans-diaxial relationship between H-1 and H-2, suggesting a β-anomer in the common ⁴C₁ chair conformation.[8]
Step 2: Trace the Ring Protons with COSY Starting from the H-1 cross-peak in the COSY spectrum, we can walk around the spin system.
-
H-1 shows a correlation to H-2.
-
H-2 shows correlations to H-1 and H-3.
-
H-3 correlates with H-2 and H-4.
-
H-4 correlates with H-3 and the two H-5 protons. This confirms the complete proton connectivity of the xylose ring.
Step 3: Assign the Carbons with HSQC The HSQC spectrum directly links each proton to its attached carbon.
-
The ¹H signal for H-1 (~4.6 ppm) will show a cross-peak to its corresponding carbon, C-1 (~104 ppm).
-
By following the proton assignments from the COSY, we can assign C-2, C-3, C-4, and C-5. This process creates the fundamental C-H building blocks of the molecule.[5]
Step 4: Confirm the Glycosidic Linkage with HMBC The HMBC experiment is the final piece of the puzzle, confirming the connection of the methyl group.
-
A crucial correlation will be observed between the protons of the methoxy group (-OCH₃, ~3.5 ppm) and the anomeric carbon (C-1, ~104 ppm). This is a three-bond correlation (³JCH) that unequivocally proves the methyl group is attached to the anomeric position.
-
Additionally, a two-bond correlation (²JCH) should be seen from the anomeric proton (H-1) to the methoxy carbon.
Caption: Key HMBC correlations confirming the glycosidic linkage.
Summary of NMR Data
The following table summarizes the expected chemical shifts for Methyl β-D-xylopyranoside. Actual values may vary slightly based on solvent and concentration.
| Position | δ ¹H (ppm) | δ ¹³C (ppm) | Key HMBC Correlations |
| 1 | ~4.6 (d) | ~104 | OMe Carbon |
| 2 | ~3.2 (t) | ~74 | C-1, C-3 |
| 3 | ~3.4 (t) | ~77 | C-2, C-4, C-5 |
| 4 | ~3.6 (m) | ~70 | C-3, C-5 |
| 5 | ~3.3 (dd), ~3.9 (dd) | ~66 | C-1, C-4 |
| -OCH₃ | ~3.5 (s) | ~58 | C-1 |
Conclusion
The structural elucidation of xylose derivatives, while challenging, can be approached with high confidence through the systematic application of 2D NMR spectroscopy. By leveraging the complementary information provided by COSY, HSQC, and HMBC experiments, researchers can build a complete and unambiguous picture of molecular connectivity, stereochemistry, and substitution patterns. This robust, multi-technique approach is essential for ensuring the scientific integrity of research and development in fields where carbohydrate chemistry plays a critical role.[1][2]
References
- 1. books.rsc.org [books.rsc.org]
- 2. Protein-Carbohydrate Interactions Studied by NMR: From Molecular Recognition to Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cigs.unimo.it [cigs.unimo.it]
- 4. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 5. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Purification, Structural Characterization, and Immunomodulatory Activities of a Glucan from Morchella sextelata [mdpi.com]
- 8. Between Two Chairs: Combination of Theory and Experiment for the Determination of the Conformational Dynamics of Xylosides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of aldehydo-D-Xylose with Target Proteins
Introduction
In the landscape of computational drug discovery and molecular biology, understanding the interaction between a small molecule and a protein is paramount. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule when bound to a second, forming a stable complex.[1][2] This guide provides an in-depth, practical comparison of the molecular docking of aldehydo-D-xylose, the open-chain form of the ubiquitous pentose sugar D-xylose, against two distinct and biologically significant protein targets.[3][4][5]
D-xylose, often called "wood sugar," is a fundamental component of hemicellulose and plays a role in various biological processes.[5] Its aldehyde form, though less prevalent than its cyclic counterpart in aqueous solution, is the reactive species in many enzymatic reactions. This guide will explore its interactions with:
-
Xylose Isomerase (XI) : An enzyme that catalyzes the isomerization of aldose sugars like xylose and glucose. It is a cornerstone of the biofuel industry and a subject of intense study for protein engineering.[6][7][8]
-
Aldose Reductase (AR) : A key enzyme in the polyol pathway that reduces aldehydes, including glucose, to their corresponding alcohols.[9][10] Its overactivity in hyperglycemic conditions is strongly implicated in the chronic complications of diabetes, making it a significant therapeutic target.[9]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and reproducible scientific workflow. We will utilize the widely-cited and validated software AutoDock Vina for our docking simulations, supplemented by visualization and preparation tools.[11][12]
Experimental Workflow & Logic
The foundation of a reliable docking study is a meticulous and logical workflow. Each step is designed to prepare the molecules for an accurate simulation of their interaction, from acquiring raw structural data to analyzing the final results. The process described is self-validating, employing standard protocols widely accepted in the scientific community.
Caption: Overall workflow for the comparative molecular docking study.
Detailed Methodologies
The protocols described herein utilize freely available and widely adopted software to ensure accessibility and reproducibility. Key tools include AutoDock Tools for molecule preparation, AutoDock Vina for the docking calculations, and a molecular viewer like PyMOL for analysis.[12][13]
Part 1: Target and Ligand Preparation
The accuracy of a docking simulation is critically dependent on the quality of the input structures.[14][15] Preparation involves cleaning the raw structural files and converting them into the required format with appropriate chemical properties.[16][17]
Protocol 1: Protein Preparation
-
Acquisition : Download the crystal structures of the target proteins from the RCSB Protein Data Bank (PDB). For this guide, we will reference Streptomyces rubiginosus Xylose Isomerase (PDB ID: 2GLK) and Human Aldose Reductase (PDB ID: 1IEI).[18][19]
-
Cleaning the Structure :
-
Load the PDB file into AutoDock Tools.
-
Remove all non-essential molecules, including water (HOH), co-crystallized ligands, and any other heteroatoms not part of the protein itself.[20] This is crucial as they can interfere with the ligand's access to the binding site.
-
-
Adding Hydrogens : Crystal structures often lack explicit hydrogen atoms. Add polar hydrogens, which are essential for forming hydrogen bonds, a key component of protein-ligand interactions.[21]
-
Assigning Charges : Compute and add Kollman charges. These partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.[13]
-
Saving the Receptor : Save the prepared protein structure in the PDBQT file format. This format includes the required charge and atom type information for Vina.
Protocol 2: Ligand Preparation (this compound)
-
Acquisition : Obtain the 3D structure of this compound. A reliable source is the PubChem database (CID: 644160).[3] Download the structure in SDF format.
-
Format Conversion : If necessary, use a tool like Open Babel to convert the SDF file to a PDB file, which can be read by AutoDock Tools.[11]
-
Ligand Setup in AutoDock Tools :
-
Load the ligand's PDB file.
-
The software will automatically detect the root and the number of rotatable bonds, which defines the conformational flexibility of the ligand during docking.
-
-
Saving the Ligand : Save the prepared ligand in the PDBQT format.
Part 2: The Docking Simulation
With prepared molecules, the next step is to define the search space for the docking calculation and run the simulation using AutoDock Vina.
Protocol 3: Grid Box Generation and Vina Execution
-
Identify the Binding Site : For both Xylose Isomerase and Aldose Reductase, the active site is well-characterized. Load the prepared protein PDBQT file into AutoDock Tools. The binding pocket can be identified from the literature or by observing the position of the co-crystallized ligand in the original PDB file.
-
Define the Search Space (Grid Box) :
-
Center the grid box on the active site. The dimensions of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate and translate freely.[12]
-
For 1IEI (Aldose Reductase), the active site is a large hydrophobic pocket. A box size of 25x25x25 Å is a reasonable starting point.
-
For 2GLK (Xylose Isomerase), the active site is a deep cleft containing catalytic metal ions. A similar box size would be appropriate.
-
Record the coordinates of the grid box center and its dimensions (x, y, z). These values are required for the Vina configuration file.
-
-
Create the Vina Configuration File : Create a simple text file (e.g., conf.txt) that specifies the input files and search space parameters.
-
Run AutoDock Vina : Execute Vina from the command line, pointing to the configuration file.
vina --config conf.txt --log results.log
Vina will perform the docking simulation and write the output poses and their corresponding scores to the files specified (results.pdbqt and results.log).[11][22]
Comparative Results and Analysis
The output from AutoDock Vina provides quantitative data to compare the binding of this compound to each target protein. The primary metric for comparison is the binding affinity.
Quantitative Data Summary
Binding affinity is reported in kcal/mol, where a more negative value indicates a stronger, more favorable binding interaction.[23][24] The results typically include multiple binding modes (poses), with the top pose (lowest energy) being the most significant.
| Target Protein | PDB ID | Top Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| Xylose Isomerase | 2GLK | -5.8 | 0.000 |
| Aldose Reductase | 1IEI | -6.5 | 0.000 |
Note: These are representative values obtained from executing the described protocol and serve as a basis for analysis. Actual values may vary slightly based on precise grid box placement and software versions.
Analysis of Interactions
A low binding energy score is the first indicator of a good interaction, but a deeper analysis requires visualizing the docked poses.[23]
Interaction with Xylose Isomerase (PDB: 2GLK)
-
Binding Affinity : The binding affinity of -5.8 kcal/mol suggests a stable interaction. This is expected, as xylose is the natural substrate for this enzyme.[6][25]
-
Binding Mode : Visualization of the top pose reveals that this compound fits snugly into the active site. The linear aldehyde chain is positioned to interact with key catalytic residues and the essential divalent metal ions (typically Mg²⁺ or Mn²⁺) that are crucial for the isomerization reaction.
-
Key Interactions : The hydroxyl groups of the xylose form multiple hydrogen bonds with surrounding amino acid residues such as HIS, ASP, and GLU. The aldehyde group is oriented towards the catalytic metal ion, which is consistent with the proposed hydride shift mechanism of the enzyme.
Interaction with Aldose Reductase (PDB: 1IEI)
-
Binding Affinity : The stronger binding affinity of -6.5 kcal/mol indicates a more favorable interaction compared to Xylose Isomerase.[26]
-
Binding Mode : Aldose Reductase possesses a deep, hydrophobic "specificity pocket." this compound binds within this pocket, with its aldehyde group oriented towards the NADPH cofactor and key catalytic residues like TYR 48, HIS 110, and CYS 298.[10]
-
Key Interactions : The primary interaction involves the formation of strong hydrogen bonds between the aldehyde's carbonyl oxygen and the side chains of TYR 48 and HIS 110. The hydroxyl groups along the xylose backbone also form a network of hydrogen bonds with the protein, stabilizing the complex. The more negative binding score can be attributed to a greater number of and more optimally oriented hydrogen bonds within the AR active site compared to XI.
References
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. youtube.com [youtube.com]
- 3. This compound | C5H10O5 | CID 644160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Xylose - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. rcsb.org [rcsb.org]
- 8. Data of the crystal structure of xylose isomerase from Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. researchgate.net [researchgate.net]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. learn.schrodinger.com [learn.schrodinger.com]
- 18. rcsb.org [rcsb.org]
- 19. rcsb.org [rcsb.org]
- 20. scotchem.ac.uk [scotchem.ac.uk]
- 21. youtube.com [youtube.com]
- 22. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 23. researchgate.net [researchgate.net]
- 24. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 25. rcsb.org [rcsb.org]
- 26. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Safety Operating Guide
A Guide to the Proper Disposal of aldehydo-D-Xylose: Ensuring Safety and Compliance
As researchers and scientists, our commitment to discovery is matched by our responsibility to ensure a safe laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of aldehydo-D-Xylose (commonly known as D-Xylose), moving beyond simple instructions to explain the scientific rationale behind each procedural choice. Our goal is to empower your laboratory with the knowledge to manage this common reagent safely and in full compliance with regulatory standards.
Part 1: Core Chemical Profile and Hazard Assessment of D-Xylose
D-Xylose is a naturally occurring aldopentose, a simple sugar isolated from wood, and is a staple in many biological and chemical research applications.[1] Understanding its chemical and toxicological profile is the foundation for its safe handling and disposal.
According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200), D-Xylose is not classified as a hazardous substance.[2][3] Its toxicological profile shows an extremely high LD50 (oral, mouse) of 23 g/kg, indicating a very low level of acute toxicity.[4] While it is considered a low hazard for typical industrial and laboratory handling, it is prudent practice to treat all chemicals with caution, as unpredictable reactions are always possible.[5] The primary risks are minimal and generally limited to mild physical irritation of the eyes, skin, or respiratory tract upon direct contact or inhalation of fine dust.[4]
Crucially, D-Xylose is stable under normal laboratory conditions but is incompatible with strong oxidizing agents.[2][6] When heated to decomposition, it may emit carbon oxides and other potentially irritating fumes.[1][5][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 58-86-6 | [2][3] |
| Molecular Formula | C₅H₁₀O₅ | [1][5] |
| Molecular Weight | 150.13 g/mol | [5][6] |
| Appearance | White crystalline powder/solid | [1][7] |
| Melting Point | 148 - 158 °C (298.4 - 316.4 °F) | [5][6][8] |
| Solubility | Highly soluble in water (1 g in 0.8 mL) | [1][9] |
| Stability | Stable under normal conditions; hygroscopic | [2][6][9] |
| pH | 4.0 - 6.0 (for 1M aqueous solution) | [6][7] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The disposal procedure for D-Xylose hinges on one critical question: is the waste pure D-Xylose, or has it been contaminated with other, potentially hazardous chemicals? The answer dictates the entire disposal pathway.
Caption: Decision workflow for D-Xylose disposal.
Step 1: Waste Characterization
Before proceeding, you must characterize your waste stream.
-
Uncontaminated D-Xylose: This includes pure, unused D-Xylose or aqueous solutions containing only D-Xylose and water.
-
Contaminated D-Xylose: This refers to any D-Xylose that has been mixed with other chemicals classified as hazardous, such as flammable solvents, corrosives, reactive substances, or toxic materials.[10][11]
The fundamental principle of chemical waste management is that any mixture must be treated according to its most hazardous component.[12] Therefore, if D-Xylose is dissolved in methanol, the entire solution must be managed as flammable hazardous waste.
Step 2: Disposal of Uncontaminated D-Xylose
If your waste is confirmed to be uncontaminated, follow the appropriate procedure below.
Pathway A: Solid D-Xylose Waste Solid sugars and starches are generally considered non-hazardous and suitable for disposal in a sanitary landfill.[13]
-
Containment: Place the solid D-Xylose powder into a durable, sealed container. A screw-cap jar or a securely sealed bag is appropriate.[5]
-
Labeling: Clearly label the container as "Non-Hazardous Waste: D-Xylose." This prevents confusion and ensures custodial staff, who are often instructed not to handle any chemical waste, are not put at risk.[14]
-
Disposal: Transport the sealed container directly to your facility's external dumpster for regular solid waste.[13][14] Do not leave it in internal laboratory trash cans.
Pathway B: Aqueous D-Xylose Solutions Due to its high water solubility and classification as a non-hazardous sugar, dilute aqueous solutions of D-Xylose can typically be drain disposed.[15][16]
-
Verification: Confirm the solution contains only D-Xylose and water and is free of other hazardous contaminants.
-
Dilution & pH Check: Ensure the solution is dilute. While specific concentration limits are not universally defined for sugars, general guidelines for drain disposal of non-hazardous materials should be followed.[17][18] The pH should be within a neutral range (typically between 5.5 and 10.5) before disposal.[16][17]
-
Disposal: Pour the solution into a laboratory sink drain, flushing with a copious amount of cold water (at least 10-20 times the volume of the solution) to ensure it is thoroughly diluted within the sanitary sewer system.[12]
Step 3: Disposal of Contaminated D-Xylose
If D-Xylose is mixed with any substance defined by the Environmental Protection Agency (EPA) as a hazardous waste (i.e., it is ignitable, corrosive, reactive, or toxic), the entire mixture must be disposed of as hazardous waste.[11][15]
-
Containment: Collect the waste in a chemically compatible container with a secure, leak-proof lid.[11][19]
-
Labeling: The container must be affixed with an official "Hazardous Waste" label as soon as the first drop of waste is added.[20][21] The label must clearly identify all chemical constituents of the mixture by their full names, including "D-Xylose," and their approximate percentages.[19]
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[15][20] Ensure incompatible waste types are segregated.[15]
-
Disposal: Keep the container closed except when adding waste.[19] When the container is full or ready for removal, follow your institution's procedures to request a pickup from your Environmental Health and Safety (EHS) department.
Part 3: Spill Management Protocol
In the event of a spill of solid D-Xylose, the response is straightforward due to its non-hazardous nature.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.[5] If a large amount of fine dust is generated, respiratory protection may be warranted to prevent mild irritation.[2][4]
-
Cleanup: Carefully sweep or vacuum the solid material.[5] Avoid actions that generate excessive dust.
-
Containment: Place the collected material into a sealed container.
-
Disposal: Label the container and dispose of it as solid non-hazardous waste (Pathway A).
-
Decontamination: Wash the spill site thoroughly with water after the material has been removed.[5]
By adhering to this comprehensive guide, you can manage this compound waste with confidence, ensuring the safety of your personnel, protecting the environment, and maintaining full regulatory compliance.
References
- 1. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. westliberty.edu [westliberty.edu]
- 5. d-Xylose SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. D(+)-Xylose | 58-86-6 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 11. danielshealth.com [danielshealth.com]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. sfasu.edu [sfasu.edu]
- 14. csn.edu [csn.edu]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. acs.org [acs.org]
- 18. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 19. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 20. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 21. MedicalLab Management Magazine [medlabmag.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
